Iloperidone
Description
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXHEBAFVSFQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049060 | |
| Record name | Iloperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Practically insoluble in water, Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile | |
| Record name | Iloperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iloperidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white finely crystalline powder, Crystals from ethanol | |
CAS No. |
133454-47-4 | |
| Record name | Iloperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133454-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iloperidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iloperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iloperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILOPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPO7KJ050N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iloperidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-120 °C | |
| Record name | Iloperidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unraveling the Therapeutic Action of Iloperidone in Schizophrenia: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of iloperidone, an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Tailored for researchers, scientists, and drug development professionals, this document elucidates the core pharmacological principles of this compound, from its molecular interactions to its clinical implications.
Executive Summary
This compound's therapeutic efficacy in schizophrenia is primarily attributed to its unique and potent antagonism of a combination of neurotransmitter receptors, most notably the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[2][4] This multi-receptor binding profile is believed to contribute to its effectiveness in managing the positive and negative symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with older antipsychotics. This guide will dissect the intricate details of this compound's receptor pharmacology, downstream signaling cascades, and the experimental methodologies employed to characterize its activity.
Receptor Binding Profile of this compound and its Metabolites
The cornerstone of this compound's mechanism of action lies in its distinct affinities for various central nervous system receptors. The binding affinities, expressed as inhibitor constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. This compound exhibits a high affinity for serotonin 5-HT2A, dopamine D2, and norepinephrine alpha-1 receptors.
This compound is metabolized in the liver into two major metabolites, P88 and P95. P88 is an active metabolite with a receptor binding profile comparable to the parent drug, while P95 has a more limited and distinct profile.
| Receptor Subtype | This compound Ki (nM) | Metabolite P88 Ki (nM) | Metabolite P95 Ki (nM) |
| Dopamine Receptors | |||
| D2 | 6.3 | Comparable to parent | - |
| D3 | 7.1 | Comparable to parent | - |
| D4 | 25 | - | - |
| Serotonin Receptors | |||
| 5-HT2A | 5.6 | Comparable to parent | 3.91 |
| 5-HT6 | 43 | - | - |
| 5-HT7 | 22 | - | - |
| 5-HT1A | 168 | - | - |
| Adrenergic Receptors | |||
| Alpha-1 | 0.36 | - | 4.7 (α1A), 2.7 (α1B), 8.8 (α1D) |
| Alpha-2C | - | Comparable to parent | 4.7 |
| Histamine Receptors | |||
| H1 | 437 | - | - |
| Muscarinic Receptors | |||
| M1-M5 | >1000 | - | - |
Data compiled from various sources.
Core Mechanisms of Action and Downstream Signaling
This compound's therapeutic effects are mediated by its antagonist activity at key G-protein coupled receptors (GPCRs), which in turn modulates intracellular signaling pathways crucial for neuronal communication.
Dopamine D2 Receptor Antagonism
The positive symptoms of schizophrenia, such as hallucinations and delusions, are linked to hyperactive dopaminergic signaling in the mesolimbic pathway. This compound acts as a potent antagonist at dopamine D2 receptors, thereby blocking the effects of excess dopamine. This blockade is a cornerstone of its antipsychotic action.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms. By blocking 5-HT2A receptors in the prefrontal cortex, this compound may indirectly increase dopamine release in the striatum, counteracting the D2 blockade in the nigrostriatal pathway and thereby reducing the risk of motor side effects. Furthermore, this action may modulate glutamate release, a neurotransmitter also implicated in the pathophysiology of schizophrenia.
Alpha-1 Adrenergic Receptor Antagonism
This compound's potent antagonism of alpha-1 adrenergic receptors is a distinguishing feature. This action is thought to contribute to its side effect profile, particularly the risk of orthostatic hypotension (a drop in blood pressure upon standing). However, it may also play a role in its therapeutic effects by modulating dopaminergic and noradrenergic pathways. Similar to 5-HT2A antagonism, blocking alpha-1 adrenergic receptors in the prefrontal cortex can lead to a downstream increase in striatal dopamine release, potentially contributing to the low incidence of EPS.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound for its target receptors.
Objective: To determine the Ki of this compound at the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or (+)-butaclamol).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Instrumentation: Scintillation counter, microplate harvester, and filter mats.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a saturating concentration of haloperidol is added.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]-spiperone binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a drug, providing insights into its efficacy as an agonist or antagonist.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human 5-HT2A receptor.
Method: Calcium Mobilization Assay using a fluorescent calcium indicator like Fluo-4.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator: Fluo-4 AM.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye solution and incubate for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of serotonin into the wells.
-
Data Acquisition: Continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation/525 nm emission for Fluo-4) for a set period.
-
Data Analysis: The increase in fluorescence upon serotonin stimulation corresponds to intracellular calcium release. The antagonist activity of this compound is determined by its ability to inhibit the serotonin-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Preclinical and Clinical Evaluation Workflow
The development of this compound involved a rigorous pipeline of preclinical and clinical studies to establish its efficacy and safety profile.
Preclinical Evaluation Workflow
Preclinical studies for this compound involved in vitro receptor binding and functional assays to establish its pharmacological profile. In vivo studies in animal models of schizophrenia, such as the apomorphine-induced climbing mouse paradigm and prepulse inhibition tests, were used to predict its antipsychotic efficacy. Safety pharmacology studies assessed its potential for adverse effects, including cardiovascular effects.
Clinical Trial Workflow
The clinical development of this compound for schizophrenia followed a standard phased approach to evaluate its safety and efficacy in humans.
Clinical trials for this compound were designed as randomized, double-blind, placebo- and active-controlled studies. The primary efficacy endpoints in these trials were typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Brief Psychiatric Rating Scale (BPRS) score, which are standardized instruments for assessing the severity of schizophrenia symptoms.
Conclusion
This compound's mechanism of action in schizophrenia is a complex interplay of its antagonist effects at multiple neurotransmitter receptors, primarily the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. This unique pharmacological profile provides a foundation for its therapeutic efficacy in managing the multifaceted symptoms of schizophrenia. The comprehensive experimental approach, from in vitro binding assays to large-scale clinical trials, has been instrumental in elucidating its mechanism and establishing its role in the treatment of this challenging disorder. Further research into the nuanced downstream signaling effects of this compound will continue to refine our understanding of its therapeutic benefits and inform the development of future antipsychotic agents.
References
- 1. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Chemical Neuroscience Molecule Spotlight on Fanapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Iloperidone: A Comprehensive Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is attributed to a complex interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of this compound's receptor binding profile, detailing its affinity for various receptor subtypes. The information presented herein is intended to support further research and drug development efforts by providing a consolidated resource on the pharmacodynamic properties of this compound.
Receptor Binding Affinity of this compound
This compound's pharmacological action is characterized by its antagonist activity at multiple receptor sites. It exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2] Additionally, this compound demonstrates significant affinity for adrenergic receptors, which contributes to its overall clinical profile.[3][4] The binding affinities, expressed as Ki values (in nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D1 | 216 | |
| D2 | 6.3 | |
| D2L | - | |
| D2S | - | |
| D3 | 7.1 | |
| D4 | 25 | |
| D5 | - | |
| Serotonin Receptors | ||
| 5-HT1A | 168 | |
| 5-HT1B | - | |
| 5-HT2A | 5.6 | |
| 5-HT2C | 42.8 | |
| 5-HT6 | 42.7 - 43 | |
| 5-HT7 | 21.6 - 22 | |
| Adrenergic Receptors | ||
| α1 | 0.36 | |
| α2A | >100 | |
| α2B | >100 | |
| α2C | - | |
| β1 | >100 | |
| β2 | >100 | |
| Histamine Receptors | ||
| H1 | 437 | |
| Muscarinic Receptors | ||
| M1-M5 | >1000 |
Note: A hyphen (-) indicates that data for the specific subtype was not consistently found across the cited sources.
Core Signaling Pathways
The therapeutic effects of this compound are primarily mediated through its antagonist activity at D2 and 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways affected by this compound.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities of this compound are typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor. The following provides a generalized protocol for a competitive radioligand binding assay.
I. Materials and Reagents
-
Membrane Preparation: Homogenates from cells stably expressing the human receptor of interest or from specific brain regions of laboratory animals.
-
Radioligand: A specific ligand for the receptor of interest that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound.
-
Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and ligands.
-
Wash Buffer: An ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
-
Filtration Apparatus: A device to separate the membranes with bound radioligand from the solution containing the unbound radioligand.
II. Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
III. Detailed Methodological Steps
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is then washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). This incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This compound possesses a complex and distinct receptor binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This multi-receptor antagonism is believed to be the foundation of its therapeutic efficacy in treating psychotic disorders. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's pharmacodynamic properties and supporting the exploration of novel therapeutic agents with similar or improved receptor interaction profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. New atypical antipsychotics for schizophrenia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α1 adrenergic antagonism in the mechanism of action of this compound: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]
Iloperidone's Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Iloperidone, an atypical antipsychotic agent, exerts its therapeutic effects primarily through a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of this compound, focusing on its interaction with these two key receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
The therapeutic efficacy of this compound in conditions such as schizophrenia is attributed to its combined antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] By blocking D2 receptors, this compound mitigates the positive symptoms of schizophrenia, which are associated with excessive dopamine activity in the brain.[1][3] Simultaneously, its antagonism of 5-HT2A receptors is thought to contribute to its "atypical" profile, potentially reducing the risk of extrapyramidal side effects (EPS) and addressing some of the negative and cognitive symptoms of the disorder.
Quantitative Analysis of Receptor Binding
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. This compound demonstrates high affinity for both human dopamine D2 and serotonin 5-HT2A receptors.
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Human | 6.3 | |
| Dopamine D2S | Not Specified | Human | Not Specified | |
| Dopamine D2L | Not Specified | Human | Not Specified | |
| Serotonin 5-HT2A | [3H]Ketanserin | Human | 5.6 | |
| Dopamine D3 | Not Specified | Human | 7.1 | |
| Dopamine D4 | Not Specified | Human | 25 | |
| Serotonin 5-HT2C | Not Specified | Human | 42.8 | |
| Serotonin 5-HT6 | Not Specified | Rat | 42.7 | |
| Serotonin 5-HT7 | Not Specified | Rat | 21.6 | |
| Norepinephrine α1 | Not Specified | Not Specified | 0.36 |
Experimental Protocols
The determination of this compound's binding affinities for dopamine D2 and serotonin 5-HT2A receptors is primarily achieved through competitive radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a compound.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2 receptors.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol or butaclamol).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl2.
-
Instrumentation: Filtration apparatus (e.g., cell harvester), glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: The cell membranes expressing the D2 receptors are homogenized and suspended in the assay buffer. The protein concentration is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, the radioligand ([3H]Spiperone) at a fixed concentration (usually near its Kd value), and either the test compound (this compound) at varying concentrations, buffer alone (for total binding), or the non-specific binding control.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., CHO cells) stably expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex).
-
Radioligand: [3H]Ketanserin, a selective antagonist for 5-HT2A receptors.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., methysergide).
-
Assay Buffer: Similar to the D2 receptor assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.
Procedure: The procedure for the 5-HT2A receptor binding assay is analogous to the D2 receptor assay, with the key difference being the use of a 5-HT2A-specific receptor source and radioligand ([3H]Ketanserin). The data analysis follows the same principles to determine the IC50 and subsequently the Ki value for this compound at the 5-HT2A receptor.
Signaling Pathways and Visualization
The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound interrupts their respective downstream signaling cascades. Understanding these pathways is crucial for comprehending the molecular basis of the drug's action.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). This compound, by blocking the D2 receptor, prevents this cascade from occurring.
References
Iloperidone's Molecular Engagements: A Technical Guide Beyond D2 and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets of the atypical antipsychotic Iloperidone, extending beyond its well-characterized interactions with dopamine D2 and serotonin 5-HT2A receptors. By examining its broader receptor binding profile and associated signaling pathways, this document aims to provide a comprehensive understanding of this compound's pharmacological actions, contributing to a more nuanced view of its therapeutic efficacy and side-effect profile.
Core Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound for a range of neurotransmitter receptors. This data, presented as Ki values (nM), allows for a quantitative comparison of this compound's potency at these diverse molecular targets. Lower Ki values are indicative of higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopaminergic | D1 | 216[1] |
| D2 | 6.3[1] | |
| D3 | 7.1[1][2][3] | |
| D4 | 25 | |
| Serotonergic | 5-HT1A | 168 |
| 5-HT1B | >100 | |
| 5-HT2A | 5.6 | |
| 5-HT2C | 42.8 | |
| 5-HT6 | 43 | |
| 5-HT7 | 22 | |
| Adrenergic | α1 | 0.36 |
| α2A | >100 | |
| α2B | >100 | |
| α2C | >10-100 | |
| β1 | >100 | |
| β2 | >100 | |
| Histaminergic | H1 | 437 |
| Cholinergic | Muscarinic (M1-M5) | >1000 |
| Transporters | Dopamine (DAT) | >100 |
| Norepinephrine (NET) | >100 |
Beyond Binding: Functional Activity and Signaling Pathways
This compound's pharmacological effects are not solely defined by its binding affinities but also by its functional activity at these receptors. It primarily acts as an antagonist at several key receptors, modulating downstream signaling cascades.
Adrenergic Receptor Antagonism
This compound exhibits potent antagonism at α1-adrenergic receptors. This action is a distinguishing feature of its pharmacological profile and is thought to contribute to both its therapeutic effects and certain side effects. Blockade of α1-adrenergic receptors can lead to vasodilation, which may result in orthostatic hypotension. In the central nervous system, α1-adrenergic antagonism may play a role in modulating dopaminergic pathways, potentially contributing to the low incidence of extrapyramidal symptoms (EPS) associated with this compound.
Broader Serotonergic and Dopaminergic Interactions
Beyond the 5-HT2A receptor, this compound interacts with other serotonin receptors, albeit with lower affinity. It demonstrates moderate affinity for 5-HT6 and 5-HT7 receptors, and lower affinity for 5-HT1A receptors, where it also functions as an antagonist. Its antagonism at D3 receptors is nearly as potent as its D2 antagonism. These interactions may contribute to its efficacy in treating negative symptoms and cognitive deficits in schizophrenia.
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor target.
General Protocol for a Competitive Radioligand Binding Assay
This protocol outlines the general steps involved in determining the binding affinity (Ki) of a test compound like this compound.
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest or tissue homogenates known to be rich in the target receptor are used.
-
The cells or tissues are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters.
-
The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Iloperidone's potential for treating bipolar mania
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloperidone, a second-generation atypical antipsychotic, has recently gained FDA approval for the acute treatment of manic or mixed episodes associated with bipolar I disorder in adults.[1][2][3] This document provides a comprehensive technical overview of this compound's potential in treating bipolar mania, focusing on its pharmacological profile, clinical efficacy, and safety as demonstrated in recent pivotal trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical application.
Mechanism of Action
The therapeutic effects of this compound in bipolar mania are believed to be mediated through its unique receptor binding profile, characterized by a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][4]
1.1 Dopamine D2 Receptor Antagonism
This compound is an antagonist at dopamine D2 receptors. The overactivity of dopamine signaling in certain brain regions is a key hypothesis in the pathophysiology of mania. By blocking D2 receptors, this compound modulates dopamine neurotransmission, which is thought to contribute to its antimanic effects. This antagonism helps to normalize the heightened dopaminergic state associated with manic episodes.
dot
References
- 1. Efficacy and Safety of this compound in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. hcplive.com [hcplive.com]
- 4. Long-Term Treatment with Atypical Antipsychotic this compound Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Contribution of Metabolites P88 and P95 to the Clinical Profile of Iloperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloperidone, an atypical antipsychotic, undergoes extensive metabolism to form two major metabolites, P88 (reduced this compound) and P95. This technical guide provides an in-depth analysis of the pharmacokinetics, pharmacodynamics, and clinical relevance of these metabolites, elucidating their distinct roles in the overall therapeutic and adverse effect profile of this compound. Quantitative data are presented in structured tables for comparative analysis, and key pathways and processes are visualized through detailed diagrams. Understanding the contributions of P88 and P95 is critical for optimizing treatment strategies and for the future development of related compounds.
Introduction
This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2] Its clinical efficacy is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Like many psychotropic medications, this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, as well as through carbonyl reduction.[5] This metabolic activity results in the formation of two major circulating metabolites: P88 (reduced this compound) and P95. These metabolites are not inert; they possess their own pharmacokinetic and pharmacodynamic properties that significantly contribute to the overall clinical profile of this compound. This guide will dissect the individual roles of P88 and P95, providing a comprehensive resource for researchers and clinicians.
Metabolism of this compound
The biotransformation of this compound is a complex process involving multiple enzymatic pathways, leading to the formation of its primary metabolites, P88 and P95.
Metabolic Pathways
This compound is metabolized via three main pathways:
-
Carbonyl Reduction: this compound's acetophenone ring structure is reversibly reduced to form the active metabolite P88. This reaction is catalyzed by cytosolic enzymes.
-
CYP2D6-mediated Hydroxylation: The ethanone portion of this compound is oxidized by CYP2D6, leading to the formation of an α-hydroxy ketone, which is then converted to the P95 metabolite.
-
CYP3A4-mediated O-demethylation: This is a more minor pathway in the metabolism of this compound.
The metabolic fate of this compound is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different plasma concentrations of the parent drug and its metabolites in extensive metabolizers (EMs) versus poor metabolizers (PMs).
Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic profiles of this compound, P88, and P95 are crucial for understanding their contribution to the drug's overall effect and duration of action. The plasma concentrations and half-lives of these compounds differ, particularly between CYP2D6 extensive and poor metabolizers.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolites.
| Parameter | This compound | P88 | P95 |
| Tmax (hours) | 2 - 4 | 2 (delayed by 2 hrs with high-fat meal) | 6 (delayed by 6 hrs with high-fat meal) |
| Protein Binding | ~95% | ~95% | ~95% |
| Half-life (t½) in EMs (hours) | 18 | 26 | 23 |
| Half-life (t½) in PMs (hours) | 33 | 37 | 31 |
| AUC in EMs (% of total) | - | 19.5% | 47.9% |
| AUC in PMs (% of total) | - | 34.0% | 25.0% |
Data sourced from
EMs: Extensive Metabolizers; PMs: Poor Metabolizers; Tmax: Time to maximum plasma concentration; AUC: Area under the curve.
Pharmacodynamics: Receptor Binding Profiles
The clinical effects of this compound and its metabolites are dictated by their affinities for various neurotransmitter receptors. While P88 exhibits a receptor binding profile similar to the parent compound, P95 has a more selective profile.
Receptor Binding Affinities (pKi)
The following table presents the receptor binding affinities (pKi values) of this compound, P88, and P95 for key receptors implicated in the treatment of schizophrenia. A higher pKi value indicates a higher binding affinity.
| Receptor | This compound (pKi) | P88 (pKi) | P95 (pKi) |
| Serotonin 5-HT2A | 9.56 | Comparable to this compound | 8.15 |
| Dopamine D2A | 7.80 | Comparable to this compound | Low Affinity |
| Adrenergic α1 | 8.08 | Comparable to this compound | 7.67 |
| Adrenergic α2C | 7.79 | Comparable to this compound | 7.32 |
| Adrenergic α2B | - | - | 7.08 |
Data sourced from
Clinical Implications of Metabolite Activity
The distinct properties of P88 and P95 have significant implications for the clinical use of this compound, influencing both its therapeutic efficacy and its side-effect profile.
The Role of P88
P88 is considered an active metabolite that meaningfully contributes to the therapeutic effects of this compound. Its ability to cross the blood-brain barrier and its receptor binding profile, which is comparable to that of the parent compound, suggest that it plays a significant role in the antipsychotic action of this compound. The longer half-life of P88 compared to this compound, particularly in CYP2D6 poor metabolizers, may contribute to a more sustained clinical effect.
The Role of P95
In contrast to P88, P95 is not believed to contribute significantly to the central therapeutic effects of this compound. This is primarily because P95 does not readily cross the blood-brain barrier. However, P95 is present in significant concentrations in the periphery and possesses affinity for adrenergic alpha-1 receptors. This peripheral activity may contribute to some of the adverse effects associated with this compound, such as orthostatic hypotension.
Experimental Methodologies
The data presented in this guide are derived from a variety of standard preclinical and clinical experimental protocols.
Radioligand Binding Assays
Receptor binding affinities for this compound and its metabolites were determined using in vitro radioligand binding assays. This methodology involves the following general steps:
-
Preparation of Cell Membranes: Cell lines genetically engineered to express a high density of the specific receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Competitive Binding Experiment: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound, P88, or P95).
-
Separation and Quantification: The bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined through clinical studies involving healthy volunteers and patients with schizophrenia. The typical workflow for these studies includes:
-
Drug Administration: A single or multiple doses of this compound are administered to study participants.
-
Serial Blood Sampling: Blood samples are collected at predefined time points after drug administration.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentrations of this compound, P88, and P95 are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Tmax, Cmax, AUC, and elimination half-life.
Conclusion
The metabolites of this compound, P88 and P95, are not merely byproducts of its metabolism but are active moieties that significantly shape its clinical profile. P88, with its central activity and receptor binding profile similar to the parent drug, is a key contributor to the therapeutic efficacy of this compound. In contrast, the peripherally restricted P95 likely plays a more prominent role in the adverse effect profile, particularly concerning orthostatic hypotension. A thorough understanding of the distinct contributions of these metabolites is essential for clinicians to optimize treatment and for researchers to guide the development of future antipsychotic agents with improved efficacy and tolerability. The influence of CYP2D6 pharmacogenetics on the relative exposure to this compound, P88, and P95 further underscores the importance of a personalized approach to treatment with this agent.
References
- 1. This compound | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Iloperidone's Effect on QT Interval and Cardiac Repolarization: A Technical Guide
Introduction
Iloperidone is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder in adults.[1][2] Its mechanism of action is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Like many antipsychotic drugs, this compound has been associated with a dose-related prolongation of the QT interval on the electrocardiogram (ECG), a surrogate marker for delayed cardiac repolarization. This effect is a critical consideration in clinical practice due to the potential risk of developing Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This technical guide provides an in-depth review of the preclinical and clinical evidence regarding this compound's effects on cardiac repolarization, details the experimental protocols used to assess these effects, and outlines the underlying molecular mechanisms for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action on Cardiac Repolarization
The prolongation of the QT interval by this compound is primarily attributed to its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel conducts the rapid component of the delayed rectifier potassium current (IKr), a critical current responsible for phase 3 repolarization of the cardiac action potential.
Key Mechanistic Points:
-
Direct hERG Blockade: this compound directly blocks the hERG channel in a concentration-dependent manner.
-
State-Dependent Interaction: Studies indicate that this compound preferentially interacts with the open state of the hERG channel, inhibiting the potassium ion efflux that is necessary for timely repolarization of cardiomyocytes.
-
No Effect on Channel Trafficking: The mechanism of inhibition is direct channel blockade, not a disruption of the hERG protein's trafficking to the cell membrane.
-
Metabolic Influence: this compound is metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Concomitant administration of inhibitors of these enzymes can increase this compound plasma concentrations, thereby augmenting the QT prolongation effect. Similarly, patients who are poor metabolizers for CYP2D6 may experience greater QTc increases.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound's effect on cardiac repolarization.
Table 1: this compound Dose-Response Relationship on QTc Interval in Humans
| This compound Dose | Mean Change in QTcF* from Baseline (ms) | Study Population | Reference(s) |
|---|---|---|---|
| 8 mg twice daily | 8.5 | Adults with schizophrenia or schizoaffective disorder | |
| 12 mg twice daily | 9.0 | Adults with schizophrenia or schizoaffective disorder | |
| 24 mg once daily | 15.4 | Adults with schizophrenia or schizoaffective disorder | |
| 12 mg twice daily (with CYP2D6/3A4 inhibition) | ~19.0 | Adults with schizophrenia or schizoaffective disorder | |
| Flexible Dosing (mean 6.4 mg/day) | 6.4 | Adults with schizophrenia (maintenance phase) |
*QTcF: QT interval corrected for heart rate using the Fridericia formula.
Table 2: Comparative QTc Prolongation of this compound and Other Atypical Antipsychotics
| Drug | Dose | Mean Change in QTcF from Baseline (ms) | Reference(s) |
|---|---|---|---|
| This compound | 8 mg twice daily | 8.5 - 9.0 | |
| Ziprasidone | 80 mg twice daily | 9.6 | |
| Quetiapine | 375 mg twice daily | 1.3 | |
| Olanzapine | up to 20 mg/day | 1.7 - 6.8 |
| Risperidone | 6 - 16 mg/day | 3.6 - 11.6 | |
Table 3: In Vitro and Ex Vivo Effects of this compound on Cardiac Ion Channels and Repolarization
| Parameter | Experimental Model | Key Finding | Reference(s) |
|---|---|---|---|
| hERG Current Inhibition (IC50) | hERG-transfected HEK293 cells | 161 ± 20 nmol/L | |
| hERG 1A/3.1 Current Inhibition (IC50) | hERG 1A/3.1-transfected HEK cells | 0.44 µM | |
| Vascular Kv Channel Inhibition (IC50) | Rabbit coronary arterial smooth muscle cells | 2.11 ± 0.5 µM (Primarily Kv1.5 subtype) | |
| Monophasic Action Potential Duration (MAPD90) | Isolated guinea pig hearts (Langendorff) | 11.2 ± 1.6 ms prolongation with 100 nmol/L this compound (at 250 ms cycle length) |
| Corrected QT Interval (QTcF) | In vivo guinea pig model | 42.7 ± 10.2 ms prolongation with 3 mg/kg oral dose | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cardiac safety studies. Below are descriptions of the key experimental protocols used to evaluate this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for assessing a compound's direct effect on specific ion channels.
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG (IKr) current.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene, which expresses the hERG channel, are used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit and measure the hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used for quantifying hERG blockade.
-
Drug Application: this compound at various concentrations is perfused into the extracellular solution bathing the cell. The current is recorded before (baseline) and after drug application to determine the percentage of inhibition.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the hERG current.
-
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This method assesses the drug's effect on the integrated electrophysiology of the whole heart, free from systemic neural and hormonal influences.
-
Objective: To measure the effect of this compound on the duration of the cardiac action potential.
-
Methodology:
-
Heart Isolation: A heart is excised from a small mammal (e.g., guinea pig) and immediately submerged in ice-cold, oxygenated buffer solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is retrogradely perfused through the coronary arteries via the aorta.
-
Electrophysiological Measurement: A monophasic action potential (MAP) electrode is placed on the epicardial surface of the left ventricle. The heart may be paced at a fixed cycle length.
-
Data Acquisition: The MAP is recorded to measure the action potential duration at 90% repolarization (MAPD90), which is a close correlate of the QT interval.
-
Drug Administration: After a baseline stabilization period, this compound is added to the perfusate at a known concentration, and changes in MAPD90 are recorded.
-
Clinical Trial Electrocardiographic Monitoring
Rigorous ECG collection and analysis in clinical trials are essential for defining a drug's proarrhythmic risk in humans.
-
Objective: To quantify the dose- and concentration-dependent effect of this compound on the QTc interval in the target patient population.
-
Methodology:
-
Study Design: A "Thorough QT/QTc" study is the definitive trial, often a randomized, placebo- and active-controlled crossover study. Other trials also include intensive ECG monitoring.
-
ECG Acquisition: Standard 12-lead ECGs are recorded at multiple time points, including pre-dose baseline and at times corresponding to the expected peak plasma concentration (Tmax) of the drug. Digital ECGs are collected using high-resolution equipment.
-
QT Measurement: A central ECG laboratory is typically used to ensure consistency and minimize bias. Trained cardiologists or technicians manually measure the QT interval, often using the "tangent method" in leads II or V5, which is considered highly reproducible.
-
Heart Rate Correction: The measured QT interval is corrected for heart rate to yield the QTc. While Bazett's formula is common, it is known to be inaccurate at high heart rates. Regulatory studies and modern analyses preferentially use Fridericia's formula (QTcF) or a subject-specific correction (QTcI), as these are more accurate.
-
Analysis: The primary endpoint is the change in QTcF from baseline compared between the this compound, placebo, and active control groups.
-
Clinical Implications and Risk Management
The data consistently show that this compound causes a mild to moderate, dose-dependent prolongation of the QTc interval. The FDA label for this compound includes a warning regarding this risk.
Risk factors that may increase the potential for this compound-induced arrhythmias include:
-
High Doses: The 24 mg/day dose produces a greater QTc change than lower, twice-daily dosing regimens.
-
Drug-Drug Interactions: Co-administration with potent inhibitors of CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole) can significantly increase this compound exposure and the magnitude of QTc prolongation.
-
Genetic Predisposition: Individuals who are CYP2D6 poor metabolizers are at higher risk.
-
Electrolyte Imbalances: Hypokalemia and hypomagnesemia can exacerbate the risk of arrhythmias in the setting of QT-prolonging drugs.
-
Pre-existing Conditions: Patients with congenital long QT syndrome, a history of cardiac arrhythmias, recent myocardial infarction, or uncompensated heart failure should avoid this compound.
-
Concomitant Medications: Use with other drugs known to prolong the QTc interval (e.g., Class 1A or Class III antiarrhythmics) should be avoided.
This compound's effect on cardiac repolarization is a well-characterized phenomenon driven by the blockade of the hERG potassium channel. Preclinical and clinical studies provide consistent quantitative data on its potency and the magnitude of QTc interval prolongation. This effect is dose-dependent and is significantly influenced by the drug's metabolic pathway. For drug development professionals and researchers, understanding these mechanisms and the associated clinical risk factors is paramount for the safe and effective use of this compound and for the development of future CNS therapies with improved cardiac safety profiles. Rigorous electrophysiological assessment, from in vitro channel screening to thorough QT studies in humans, remains the cornerstone of cardiac safety evaluation.
References
- 1. Fanapt (this compound): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 2. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New atypical antipsychotics for schizophrenia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Iloperidone
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of Iloperidone using High-Performance Liquid Chromatography (HPLC). This compound is an atypical antipsychotic agent used in the management of schizophrenia. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. The presented method is based on established and validated procedures, offering a reliable approach for researchers and analysts.
Introduction
This compound is a multi-acting receptor antagonist with high affinity for serotonin 5-HT2A and dopamine D2 receptors. The therapeutic efficacy and safety of this compound are dependent on its plasma concentration, making robust analytical methods essential for its determination. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note consolidates various reported HPLC methods for this compound analysis, providing a comprehensive guide for its quantification.
Chromatographic Conditions
A summary of various reported HPLC methods for the quantification of this compound is presented below. These methods have been successfully applied to the analysis of this compound in bulk drug and pharmaceutical dosage forms.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | C18[2][3][4] | BDS Hypersil Phenyl (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: Methanol: Acetate Buffer (50:30:20 v/v/v) | 20 mM Phosphate Buffer (pH 3): Acetonitrile (65:35 v/v) | 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 6.0): Acetonitrile (60:40 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 215 nm | 274 nm | 276 nm |
| Injection Volume | 20 µL | 2 µL | Not Specified |
| Column Temperature | Ambient | 35°C | Not Specified |
| Internal Standard | None specified | Carbamazepine | Not Specified |
| Retention Time | 6.57 min | 2.85 min | 7.04 min |
Method Validation Summary
The described HPLC methods have been validated according to regulatory guidelines. A summary of the validation parameters is provided in the table below, demonstrating the reliability and robustness of these methods.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-100 µg/mL | 0.5-100 µg/mL | 50-1000 ng/mL (in rat plasma) |
| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.998 |
| Accuracy (% Recovery) | 98.82-100.48% | 100.51% (mean) | Within USFDA specified range |
| Precision (%RSD) | <2% | <0.4% | 1.70-5.90% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.0909 µg/mL | 30 ng/mL (in rat plasma) |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3030 µg/mL | 50 ng/mL (in rat plasma) |
Experimental Protocols
This section provides detailed protocols for the preparation of solutions, samples, and the chromatographic analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Sodium dihydrogen phosphate (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound tablets (for formulation analysis)
-
Biological matrix (e.g., plasma, for bioanalytical studies)
Preparation of Solutions
Mobile Phase Preparation (Example based on Method 2):
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in a ratio of 65:35 (v/v).
-
Degas the mobile phase by sonication for 10-15 minutes before use.
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or mobile phase) and make up the volume to the mark. This will give a stock solution of 1000 µg/mL.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/mL).
Sample Preparation
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder at least 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
For Biological Matrices (Plasma) - Protein Precipitation Method:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a precipitating agent (e.g., 200 µL of acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and inject a suitable volume into the HPLC system.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Data Analysis and Quantification
-
System Suitability: Before starting the analysis, inject a standard solution multiple times (e.g., five times) to check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solutions into the HPLC system. The concentration of this compound in the samples can be calculated from the calibration curve using the peak area obtained for the sample.
Application in Pharmacokinetic Studies
The HPLC method can be applied to determine the concentration of this compound in plasma samples collected at various time points after drug administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For instance, in a study with rats, blood samples were collected at different intervals post-dose, and the plasma was separated for analysis. The resulting concentration-time profile allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). Some studies have also utilized more sensitive LC-MS/MS methods for pharmacokinetic studies, especially when very low concentrations are expected.
Conclusion
The HPLC methods described in this application note provide a reliable and robust approach for the quantification of this compound in various matrices. The detailed protocols and validation data support the use of these methods in quality control laboratories, research settings, and during drug development. The choice of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.
References
Application Notes & Protocols for UV Spectrophotometric Analysis of Iloperidone
These application notes provide a comprehensive guide for the quantitative determination of Iloperidone in pharmaceutical formulations using UV spectrophotometry. The described method is simple, accurate, and economical, making it suitable for routine quality control analysis.
Introduction
This compound is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of its pharmaceutical formulations. UV-Visible spectrophotometry offers a rapid, straightforward, and cost-effective approach for the quantification of this compound in bulk and tablet dosage forms.[1] This document outlines the validated methodology for this analysis.
Principle of the Method
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound in methanol is approximately 229 nm.[1][2] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship is utilized to quantify the amount of this compound in a sample by measuring its absorbance and comparing it to a standard calibration curve.
Instrumentation and Materials
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
-
Reagents and Chemicals:
-
This compound reference standard (pharmaceutical grade)
-
Methanol (HPLC or analytical grade)
-
0.1N Hydrochloric Acid (analytical grade)
-
Distilled Water
-
Commercially available this compound tablets
-
Experimental Protocols
Solvent Selection and Determination of λmax
While methanol, 0.1N HCl, and distilled water have been used as solvents, methanol is commonly preferred due to good solubility and stability of this compound.
-
Preparation of this compound Solution: Accurately weigh and dissolve a small amount of this compound reference standard in the chosen solvent (e.g., methanol) to obtain a concentration of 10 µg/mL.
-
UV Spectrum Scan: Scan the resulting solution from 200 to 400 nm using the solvent as a blank.
-
Determination of λmax: The wavelength at which maximum absorbance is observed is the λmax. For this compound in methanol, this is consistently reported around 229 nm. In 0.1N HCl, the λmax is observed at 229.5 nm.
Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the selected solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the standard stock solution to obtain concentrations within the linear range (typically 2-20 µg/mL). For example, pipette 0.2, 0.4, 0.8, 1.0, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.
Preparation of Sample Solution (from Tablets)
-
Weigh and Powder Tablets: Weigh and finely powder twenty commercially available this compound tablets to ensure homogeneity.
-
Extraction of this compound: Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolution: Add about 70 mL of the solvent (e.g., methanol) and sonicate for 20 minutes to ensure complete dissolution of the drug. Make up the volume to 100 mL with the solvent.
-
Filtration/Centrifugation: Filter the solution through a Whatman filter paper or centrifuge at 3,000 rpm for 5 minutes to remove insoluble excipients.
-
Final Dilution: Further dilute the clear supernatant or filtrate to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Calibration Curve and Quantification
-
Measurement: Measure the absorbance of each working standard solution and the sample solution at the determined λmax (e.g., 229 nm) against the solvent blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation (y = mx + c).
Method Validation Summary
The described UV spectrophotometric method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.
Table 1: Summary of Validation Parameters for UV Spectrophotometric Analysis of this compound
| Parameter | Result | Reference |
| Wavelength (λmax) | 229 nm (in Methanol) | |
| 229.5 nm (in 0.1N HCl) | ||
| 220 nm (in Distilled Water) | ||
| Linearity Range | 2 - 20 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98.9% - 100.04% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.106 µg/mL | |
| Limit of Quantification (LOQ) | 0.321 µg/mL |
Visual Workflow and Diagrams
The following diagrams illustrate the logical flow of the experimental protocol for the UV spectrophotometric analysis of this compound.
References
Synthesis and Purification of High-Purity Iloperidone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia. Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis and purification of high-purity this compound are critical for ensuring its safety and efficacy in clinical applications. This document provides detailed application notes and protocols for the synthesis and purification of this compound, focusing on achieving high purity and yield. The methodologies described are compiled from various patented and peer-reviewed sources, offering robust procedures for laboratory and pilot-scale production.
Introduction
This compound, chemically known as 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is a second-generation antipsychotic. The control of impurities during its synthesis is paramount, as even trace amounts of by-products can affect the drug's safety profile and therapeutic index. Common impurities that can arise during the synthesis of this compound include N-oxide, desflouro, and various dimer impurities. This document outlines a reliable synthetic route and a robust purification protocol to obtain this compound with a purity exceeding 99.8%.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This process can be optimized to achieve high yields and purity.
Synthetic Scheme
In Vivo Pharmacokinetic Study Design for Iloperidone in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic (PK) studies of Iloperidone in common animal models. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs.
Introduction to this compound
This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] Its mechanism of action is primarily attributed to its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[2] Understanding the pharmacokinetic profile of this compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the preclinical assessment of its efficacy and safety.
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major active metabolites are P88 (Milsaperidone) and P95. Species differences in the expression and activity of these enzymes can lead to significant variations in the pharmacokinetic profile of this compound across different animal models.[3]
Animal Model Selection
The choice of animal model is a critical step in designing a relevant pharmacokinetic study. Rodents (mice and rats) and non-rodents (dogs) are commonly used in preclinical drug development.
-
Rats (Wistar or Sprague-Dawley): Rats are a common choice for initial pharmacokinetic screening due to their well-characterized physiology and the availability of historical data. They are suitable for both oral and intravenous administration studies.
-
Mice (e.g., C57BL/6, CD-1): Mice are often used in early discovery phases due to their small size, which allows for higher throughput and reduced compound requirements. However, their rapid metabolism can sometimes pose challenges.
-
Dogs (Beagle): Dogs are a valuable non-rodent species for pharmacokinetic studies as their metabolic pathways can sometimes be more predictive of human metabolism than those of rodents. They are particularly useful for assessing oral bioavailability and for studies requiring larger blood sample volumes.
When selecting a species, it is important to consider the expression of CYP2D6 and CYP3A4 enzymes, as these are the primary metabolizing enzymes for this compound.
Experimental Design and Protocols
Dosing and Administration
The dose and route of administration should be selected based on the objectives of the study. For initial pharmacokinetic profiling, both intravenous (IV) and oral (PO) routes are typically evaluated to determine absolute bioavailability.
Table 1: Example Dosing Regimens for this compound Pharmacokinetic Studies
| Animal Model | Route of Administration | Vehicle | Dose Level (Example) |
| Rat | Oral (gavage) | 0.5% w/v methylcellulose in water | 1 - 10 mg/kg |
| Intravenous (bolus) | Saline with a co-solvent (e.g., DMSO) | 0.5 - 2 mg/kg | |
| Mouse | Oral (gavage) | 0.5% w/v methylcellulose in water | 1 - 10 mg/kg |
| Intravenous (bolus) | Saline with a co-solvent (e.g., DMSO) | 0.5 - 2 mg/kg | |
| Dog | Oral (capsule) | Gelatin capsule | 0.1 - 1 mg/kg |
| Intravenous (infusion) | Saline with a co-solvent (e.g., DMSO) | 0.05 - 0.5 mg/kg |
Protocol for Oral Administration (Rat):
-
Fast animals overnight (with free access to water) prior to dosing.
-
Prepare the this compound suspension in 0.5% methylcellulose in water to the desired concentration.
-
Administer the suspension orally using a gavage needle at a volume of 5-10 mL/kg.
-
Record the exact time of administration.
Protocol for Intravenous Administration (Rat):
-
Anesthetize the animal if necessary, following approved institutional guidelines.
-
Prepare the this compound solution in a suitable sterile vehicle (e.g., saline with a minimal amount of a solubilizing agent like DMSO).
-
Administer the solution as a bolus injection into a tail vein.
-
Record the exact time of administration.
Blood Sample Collection
The frequency and timing of blood sample collection are critical for accurately defining the pharmacokinetic profile.
Table 2: Suggested Blood Sampling Time Points for this compound Pharmacokinetic Studies
| Animal Model | Route of Administration | Suggested Time Points (hours post-dose) |
| Rat | Oral | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
| Intravenous | 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 | |
| Mouse | Oral | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
| Intravenous | 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 | |
| Dog | Oral | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 |
| Intravenous | 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 |
Protocol for Blood Collection (Rat - Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the tail veins.
-
Make a small incision in the lateral tail vein using a sterile scalpel blade or needle.
-
Collect approximately 100-200 µL of blood into a heparinized capillary tube or microcentrifuge tube.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
Process the blood to obtain plasma by centrifugation (e.g., 10,000 rpm for 5 minutes).
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.
Table 3: Example LC-MS/MS Parameters for this compound Analysis in Rat Plasma
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate this compound and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: e.g., m/z 427.2 → 207.1P88 (Milsaperidone): e.g., m/z 429.2 → 209.1P95: e.g., m/z 443.2 → 223.1 |
Protocol for Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Analysis and Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 4: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Example Pharmacokinetic Data for this compound in Wistar Rats (Oral Administration, 0.25 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 15.2 ± 3.4 |
| Tmax (h) | 1.0 |
| AUC(0-t) (ng*h/mL) | 58.7 ± 12.1 |
| t1/2 (h) | 3.5 ± 0.8 |
Data is illustrative and may vary based on experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound.
References
Application Notes and Protocols: Radioligand Binding Assay for Iloperidone Receptor Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is believed to be mediated through its antagonist activity at multiple neurotransmitter receptors, primarily the dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] A comprehensive understanding of its receptor binding profile is crucial for elucidating its mechanism of action and predicting its clinical effects. Radioligand binding assays are a robust and sensitive gold standard for quantifying the affinity of a compound for various receptors.[4] This document provides a detailed protocol for performing radioligand binding assays to characterize the receptor profile of this compound and presents its known binding affinities.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki values) of this compound for a range of neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |
| Serotonin | 5-HT2A | 5.6 | |
| 5-HT6 | 42.7 | ||
| 5-HT7 | 21.6 | ||
| 5-HT1A | 168 | ||
| 5-HT2C | 42.8 | ||
| Dopamine | D2 | 6.3 | |
| D3 | 7.1 | ||
| D4 | 25 | ||
| D1 | 216 | ||
| Adrenergic | α1 | 0.36 | |
| α2C | - | ||
| Histamine | H1 | 437 | |
| Muscarinic | M1-M5 | >1000 |
Experimental Protocols: Competitive Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for a specific receptor of interest using a competitive radioligand binding assay. This type of assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human D2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors). The radioligand should have high specific activity and low non-specific binding.
-
Test Compound: this compound solution of known concentration.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
96-well Plates and Glass Fiber Filters (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Filtration Apparatus: 96-well cell harvester or vacuum manifold.
-
Scintillation Counter: (e.g., Wallac TriLux 1450 MicroBeta counter).
2. Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer.
-
Set up the 96-well plate with the following for each receptor being tested:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + high concentration of unlabeled ligand.
-
Test Compound (this compound): Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
The typical final assay volume is 250 µL per well. For example, add 150 µL of membranes, 50 µL of the test compound (or buffer/non-specific control), and 50 µL of the radioligand solution.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters (e.g., for 30 minutes at 50°C).
-
Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the Specific Binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound's primary mechanism of action is thought to involve antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway (Inhibitory)
Dopamine D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: this compound's antagonism of the D2 receptor pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Excitatory)
The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
References
Application Notes and Protocols for Cell-based Functional Assays of Iloperidone's Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for characterizing the antagonist activity of Iloperidone at key G-protein coupled receptors (GPCRs) implicated in its therapeutic mechanism of action. The protocols described herein are designed for a research setting to determine the potency of this compound in cell-based functional assays.
Introduction
This compound is an atypical antipsychotic agent with a complex pharmacological profile, exhibiting antagonist activity at multiple neurotransmitter receptors. Its therapeutic efficacy is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] Additionally, its interaction with adrenergic α1 and α2C receptors contributes to its overall clinical effects.[3][4] Understanding the functional consequences of this compound's binding to these receptors is crucial for drug development and mechanistic studies. This document outlines detailed protocols for cAMP, calcium flux, and reporter gene assays to quantify the antagonist potency of this compound at these specific targets.
Data Presentation: this compound's Functional Antagonist Activity
The following table summarizes the reported functional antagonist activity of this compound at its primary target receptors. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and agonist concentration used. The data presented here are derived from various in vitro cell-based functional assays.
| Target Receptor | G-Protein Coupling | Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Reference |
| Dopamine D2 | Gi/o | cAMP | CHO-K1 | Dopamine | ~10-50 | [5] |
| Serotonin 5-HT2A | Gq/11 | Calcium Flux | HEK293 | Serotonin | ~5-20 | |
| Adrenergic α1 | Gq/11 | Calcium Flux | Various | Phenylephrine | ~1-10 | |
| Adrenergic α2C | Gi/o | cAMP | CHO-K1 | UK 14,304 | ~20-100 |
Note: Some IC50 values are estimated based on qualitative descriptions in the literature when specific numerical data was not available. For more precise quantification, it is recommended to perform the described assays under standardized conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target receptors and the general experimental workflows for the functional assays.
Signaling Pathways
Experimental Workflows
Experimental Protocols
cAMP Assay for Dopamine D2 and Adrenergic α2C Receptor Antagonism
Principle: Dopamine D2 and adrenergic α2C receptors are coupled to the inhibitory G-protein, Gi. Activation of these receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with forskolin to elevate basal cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then measured. This compound, as an antagonist, will prevent the agonist-induced decrease in cAMP in a dose-dependent manner.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or adrenergic α2C receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Agonist Stock Solution: 10 mM of dopamine or a selective α2C agonist (e.g., UK 14,304) in an appropriate solvent.
-
Forskolin Stock Solution: 10 mM in DMSO.
-
cAMP Detection Kit: e.g., HTRF® cAMP dynamic 2 kit (Cisbio) or a similar ELISA-based kit.
-
384-well white opaque microplates.
Protocol:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 0.5 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 µM to 0.01 nM.
-
Prepare a working solution of the agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of its maximal effect), as predetermined in agonist dose-response experiments.
-
Prepare a working solution of forskolin at a concentration that elicits a robust cAMP signal (e.g., 10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the this compound serial dilutions or vehicle (assay buffer with 0.1% DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Add 5 µL of the agonist working solution to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Immediately add 5 µL of the forskolin working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. For HTRF assays, this typically involves adding the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist's effect.
-
Calcium Flux Assay for Serotonin 5-HT2A and Adrenergic α1 Receptor Antagonism
Principle: Serotonin 5-HT2A and adrenergic α1 receptors are coupled to the Gq G-protein. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This transient increase in intracellular Ca2+ can be measured using a fluorescent calcium indicator dye. This compound, as an antagonist, will block the agonist-induced calcium flux in a dose-dependent manner.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human serotonin 5-HT2A or adrenergic α1 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM.
-
Probenecid (optional): To prevent the leakage of the dye from the cells.
-
This compound Stock Solution: 10 mM in DMSO.
-
Agonist Stock Solution: 10 mM of serotonin or phenylephrine in an appropriate solvent.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating:
-
Seed cells into the microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be added at this step.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the agonist at its EC80 concentration.
-
-
Assay Procedure:
-
After dye loading, carefully wash the cells with assay buffer.
-
Add the this compound serial dilutions or vehicle to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature, protected from light.
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the plate reader's injector, add the agonist working solution to all wells.
-
Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reporter Gene Assay for GPCR Antagonism
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to the second messenger pathway of the GPCR of interest. For Gi-coupled receptors (D2, α2C), a cAMP response element (CRE) can be used. In this setup, agonist stimulation decreases cAMP, leading to reduced reporter gene expression. An antagonist like this compound will reverse this inhibition. For Gq-coupled receptors (5-HT2A, α1), a serum response element (SRE) or a nuclear factor of activated T-cells (NFAT) response element can be used, where agonist stimulation increases reporter gene expression, and an antagonist will block this increase.
Materials:
-
Cells: HEK293T or other suitable host cells.
-
Expression Plasmids: Plasmids encoding the human receptor of interest (D2, 5-HT2A, α1, or α2C) and a reporter plasmid (e.g., pCRE-Luc for Gi, pSRE-Luc or pNFAT-Luc for Gq). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Transfection Reagent: e.g., Lipofectamine® 3000.
-
Cell Culture Medium and Assay Buffer: As described in previous protocols.
-
This compound and Agonist Stock Solutions: As previously described.
-
Luciferase Assay Reagent: e.g., Dual-Glo® Luciferase Assay System (Promega).
-
Luminometer.
Protocol:
-
Cell Transfection:
-
Co-transfect the cells with the receptor and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, seed the cells into a white, opaque 96-well plate.
-
-
Compound Treatment:
-
Allow cells to attach for another 24 hours.
-
Remove the culture medium and add assay buffer containing serial dilutions of this compound or vehicle.
-
Pre-incubate for 30 minutes at 37°C.
-
Add the agonist at its EC80 concentration to the appropriate wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.
-
Measure the luminescence using a luminometer. If a dual-reporter system is used, measure both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of the agonist-induced reporter activity for each concentration of this compound.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
References
- 1. Role of α1 adrenergic antagonism in the mechanism of action of this compound: reducing extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended radioligand binding profile of this compound: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Iloperidone and its Major Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Iloperidone and its primary active metabolites, P88-8991 and P95-12113, in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials, offering excellent accuracy, precision, and a wide dynamic range.
Introduction
This compound is a second-generation antipsychotic agent approved for the treatment of schizophrenia.[1][2] It is extensively metabolized in the body, primarily by CYP2D6 and CYP3A4 enzymes, to form two major active metabolites: P88-8991 (reduced this compound) and P95-12113.[1][2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects, given their contribution to the overall clinical profile. This application note details a validated LC-MS/MS method for the concurrent determination of this compound, P88-8991, and P95-12113 in human plasma.
Experimental
Materials and Reagents
-
This compound, P88-8991, P95-12113, and a suitable internal standard (e.g., Pioglitazone hydrochloride) reference standards.
-
HPLC-grade acetonitrile, methanol, and ethyl acetate.
-
Formic acid and ammonium formate.
-
Human plasma (with anticoagulant).
-
Deionized water.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument's corresponding software.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
A CAPCELL PAK C18 MG III column (150mm × 2.0mm, 5µm) was used for chromatographic separation. The mobile phase consisted of a mixture of acetonitrile and 5mM ammonium formate containing 0.3% formic acid (25:75, v/v). The flow rate was maintained at 0.35 mL/min, and the column temperature was set to 40°C.
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM). The optimized MRM transitions, collision energies, and other mass spectrometer parameters are summarized in the table below.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 427.2 | 261.2 | 25 |
| P88-8991 | 429.1 | 261.1 | 25 |
| P95-12113 | 429.1 | 261.1 | 25 |
| Pioglitazone (IS) | 357.1 | 133.7 | 20 |
Table 1: Optimized Multiple Reaction Monitoring (MRM) parameters for this compound, its metabolites, and the internal standard.
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| This compound | 10 - 10,000 | 10 |
| P88-8991 | 10 - 10,000 | 10 |
| P95-12113 | 50 - 15,000 | 50 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) for each analyte.
Method Validation
The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. The intra- and inter-day precision were less than 10.24%, and the accuracy ranged from -5.78% to 5.40%. The mean extraction recovery for all analytes was greater than 78.88%.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the simultaneous determination of this compound and its active metabolites, P88-8991 and P95-12113, in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a clinical or research setting.
Experimental Workflow
References
- 1. This compound | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New atypical antipsychotics for schizophrenia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of liquid chromatography/mass spectrometry in accelerating the identification of human liver cytochrome P450 isoforms involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated Bioanalytical Method for the Quantification of Iloperidone in Human Plasma using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, validated bioanalytical method for the quantitative determination of Iloperidone in human plasma samples. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2] It exerts its therapeutic effect through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] Monitoring plasma concentrations of this compound and its active metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note provides a comprehensive protocol for a validated bioanalytical method to accurately quantify this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Pioglitazone hydrochloride, Olanzapine, or a deuterated analog of this compound)[3][4]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant, e.g., heparin)
-
Solid-phase extraction (SPE) or Supported Liquid Extraction (SLE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the IS are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a methanol-water mixture. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.
Sample Preparation
A robust sample preparation is critical for removing plasma proteins and other interfering substances. Both Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) have been shown to be effective.
Supported Liquid Extraction (SLE) Protocol:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of 1% v/v aqueous formic acid and vortex to mix.
-
Load the mixture onto an SLE cartridge and allow it to absorb for 10-15 minutes.
-
Elute the analytes using dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode SPE cartridge (e.g., Bond-Elut Certify).
-
Load 100 µL of the plasma sample (pre-treated with IS).
-
Wash the cartridge to remove interferences.
-
Elute this compound and the IS from the cartridge.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Column: A C18 reverse-phase column, such as a Waters XTerra® C18 (250 x 4.6 mm, 5 µm) or an ACE 5 C8, is suitable for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium formate with formic acid. For example, a gradient or isocratic elution with acetonitrile and 15 mM ammonium formate containing 0.05% trifluoroacetic acid (60:40 v/v) can be used.
-
Flow Rate: A typical flow rate is between 0.35 mL/min and 1.0 mL/min.
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor to product ion transitions for this compound and the IS need to be optimized. For this compound, a common transition is m/z 427.2 → 261.2.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2 - 5000 | > 0.999 |
| This compound | 0.01 - 6 | Not Specified |
| This compound | 0.25 - 20 | Not Specified |
| This compound | 0.01 - 10 (pg/mL) | Not Specified |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 100 | 1.70 - 5.90 | 1.70 - 5.90 | 95 - 105 |
| Medium | 2000 | 1.70 - 5.90 | 1.70 - 5.90 | 95 - 105 |
| High | 5000 | 1.70 - 5.90 | 1.70 - 5.90 | 95 - 105 |
Note: The precision and accuracy values are representative and should be established during in-house validation.
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| This compound | Supported Liquid Extraction | 87.12 - 94.47 |
| This compound | Solid-Phase Extraction | > 84 |
| This compound | Solid-Phase Extraction | 82 - 101 |
| This compound | Liquid-Liquid Extraction | > 78.88 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC-MS/MS assay for determination of this compound and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
One-Pot Synthesis of Iloperidone: An Efficient Approach for Pharmaceutical Research and Development
Application Notes and Protocols
Abstract
Iloperidone, an atypical antipsychotic agent, is a crucial therapeutic for the management of schizophrenia. Traditional multi-step syntheses of this compound are often associated with laborious work-up procedures, intermediate isolation steps, and moderate overall yields. This application note details a highly efficient one-pot synthesis of this compound, which streamlines the manufacturing process by eliminating the need for the isolation of intermediates. This method offers significant advantages in terms of reduced reaction time, minimized solvent usage, and improved overall yield and purity, making it an attractive strategy for both laboratory-scale synthesis and industrial production.
Introduction
This compound (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) functions as a serotonin and dopamine receptor antagonist. The one-pot synthesis approach described herein involves the sequential reaction of 4-hydroxy-3-methoxy acetophenone (acetovanillone), 1-bromo-3-chloropropane, and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in a single reaction vessel. This process avoids the isolation of the intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, leading to a more streamlined and economical synthesis.
One-Pot Synthetic Pathway
The one-pot synthesis of this compound proceeds through two main sequential reactions without the isolation of the intermediate product.
Caption: One-pot synthesis of this compound from Acetovanillone.
Experimental Protocols
Materials and Methods
-
4-Hydroxy-3-methoxy acetophenone (Acetovanillone)
-
1-Bromo-3-chloropropane
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
-
UPLC system for reaction monitoring
One-Pot Synthesis Protocol
This protocol is based on the procedures outlined in US Patent US20130261308A1.[1]
Step 1: Formation of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (in situ)
-
To a suitable reaction vessel, add potassium carbonate, acetonitrile, N,N-dimethylformamide, and 1-bromo-3-chloropropane.
-
Add 4-hydroxy-3-methoxy acetophenone (acetovanillone) to the suspension.
-
Heat the mixture to 75-80 °C and monitor the reaction progress by UPLC.
Step 2: Synthesis of this compound
-
Upon completion of the first step, add additional potassium carbonate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, and N,N-dimethylformamide to the reaction mixture.
-
Increase the temperature to 90-95 °C and continue to monitor the reaction by UPLC.
-
After the reaction is complete, cool the mixture to 55 °C and filter off the inorganic salts.
-
Concentrate the filtrate under vacuum.
-
Cool the concentrated solution to 5 °C to induce crystallization of this compound.
-
Filter the resulting suspension to isolate the solid product.
-
Dry the solid under reduced pressure at 55 °C to obtain this compound as a white solid.
Quantitative Data Summary
The following table summarizes the quantitative data from two examples of the one-pot synthesis of this compound as described in US Patent US20130261308A1.[1]
| Parameter | Example 1 | Example 2 |
| Starting Materials | ||
| Acetovanillone | 45 g (0.27 mol) | 50 g (0.30 mol) |
| 1-Bromo-3-chloropropane | 42.6 g (0.27 mol) | 55.2 g (0.35 mol) |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 72 g (0.28 mol) | 90 g (0.35 mol) |
| Potassium Carbonate (Step 1) | 50 g (0.36 mol) | 60 g (0.43 mol) |
| Potassium Carbonate (Step 2) | 70 g (0.50 mol) | 80 g (0.58 mol) |
| Solvents | ||
| Acetonitrile | 860 ml | 800 ml |
| N,N-Dimethylformamide (Step 1) | - | 200 ml |
| N,N-Dimethylformamide (Step 2) | 250 ml | 100 ml |
| Reaction Conditions | ||
| Temperature (Step 1) | 75-80 °C | 75-80 °C |
| Temperature (Step 2) | 90-95 °C | 90-95 °C |
| Results | ||
| This compound Yield (mass) | 85 g | 97 g |
| This compound Yield (molar) | 74% | 76% |
| Purity (by UPLC) | > 99% | > 99% |
Synthesis of Key Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For researchers who may need to synthesize this key intermediate, a general procedure is provided below.
Caption: "One-pot" synthesis of the key intermediate.
Protocol for Intermediate Synthesis
A "one-pot" method can be employed for the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[2]
-
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent such as methanol.
-
Add hydroxylamine hydrochloride followed by an inorganic base (e.g., potassium hydroxide).
-
Heat the reaction mixture at 40-45 °C for 5-72 hours.
-
After the reaction, cool the mixture and add concentrated hydrochloric acid dropwise to precipitate the product.
-
Cool to 0-5 °C and hold for 1-3 hours.
-
Filter the solid, wash, and dry to obtain high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
Conclusion
The one-pot synthesis of this compound offers a significant improvement over traditional multi-step methods. By eliminating the need for intermediate isolation, this process reduces reaction time, solvent consumption, and production costs while maintaining high yields and purity. These application notes and protocols provide a detailed guide for researchers and drug development professionals to implement this efficient synthetic strategy.
References
Application Notes and Protocols for Testing Iloperidone's Therapeutic Effects in Animal Models of Psychosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iloperidone is an atypical antipsychotic agent with a primary mechanism of action as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2][3] It also exhibits high affinity for α1- and α2C-adrenergic receptors, which may contribute to its therapeutic profile and side effects.[3] Preclinical evaluation of this compound in animal models of psychosis is crucial for understanding its therapeutic potential and underlying neurobiological mechanisms. These models aim to replicate specific symptom domains of psychosis, including positive, negative, and cognitive symptoms.
This document provides detailed application notes and protocols for commonly used animal models to test the therapeutic efficacy of this compound. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Summary of this compound's Efficacy in Animal Models
The following tables summarize the quantitative data on the effects of this compound in various animal models of psychosis.
| Animal Model | Psychotomimetic/Condition | Species | This compound Doses Tested | Key Findings | Reference |
| Prepulse Inhibition (PPI) Deficit | Apomorphine (0.5 mg/kg) | Rat | 1 and 3 mg/kg | Prevented apomorphine-induced PPI deficits. | [2] |
| Prepulse Inhibition (PPI) Deficit | Phencyclidine (PCP) (1 mg/kg) | Rat | 1 and 3 mg/kg | Prevented PCP-induced PPI deficits. | |
| Prepulse Inhibition (PPI) Deficit | Cirazoline (0.6 mg/kg) | Rat | 0.3 mg/kg | Prevented cirazoline-induced PPI deficits. | |
| Prepulse Inhibition (PPI) Deficit | Isolation Rearing | Rat | 1 mg/kg | Did not reverse PPI deficits. | |
| Apomorphine-Induced Climbing | Apomorphine | Mouse | Low doses (specific doses not detailed in abstract) | Antagonized apomorphine-induced climbing behavior. | |
| 5-HT-Induced Head Twitch | 5-Hydroxytryptophan (5-HTP) | Rat | Low doses (specific doses not detailed in abstract) | Prevented 5-HT-induced head twitches. | |
| Elevated Plus Maze | N/A | Rodent | Not specified | Showed anxiolytic-like properties. | |
| Social Interaction Test | N/A | Rodent | Not specified | Increased social interaction. |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenic patients. This model has high predictive validity for antipsychotic efficacy.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms duration) alone to habituate the initial startle response.
-
Testing Session: The session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms) is presented.
-
Prepulse-plus-pulse trials: A non-startling acoustic stimulus (prepulse; e.g., 73, 77, or 85 dB, 20 ms) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration:
-
PCP Model: Administer PCP (e.g., 1 mg/kg, s.c.) 5 minutes before the start of the test session. Administer this compound (e.g., 1 or 3 mg/kg, i.p.) 60 minutes before the test session.
-
Apomorphine Model: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) 5 minutes before the start of the test session. Administer this compound (e.g., 1 or 3 mg/kg, i.p.) 60 minutes before the test session.
-
Cirazoline Model: Administer cirazoline (e.g., 0.6 mg/kg, s.c.) 15 minutes before the start of the test session. Administer this compound (e.g., 0.3 mg/kg, i.p.) 60 minutes before the test session.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-plus-pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
Apomorphine-Induced Climbing
Objective: This model is used to screen for potential antipsychotic activity, as dopamine agonists like apomorphine induce stereotypic climbing behavior in mice, which is antagonized by D2 receptor blockers.
Apparatus: Cylindrical wire mesh cages (e.g., 15 cm in diameter, 30 cm high).
Procedure:
-
Habituation: Place individual mice in the climbing cages for a 30-minute habituation period.
-
Drug Administration: Administer this compound or vehicle (intraperitoneally, i.p.) at various doses. After a predetermined time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-2.5 mg/kg, subcutaneously, s.c.).
-
Observation: Immediately after apomorphine injection, observe the mice for climbing behavior for a period of 20-30 minutes.
-
Scoring: Record the amount of time each mouse spends climbing the walls of the cage. A common scoring method involves observing the mouse at set intervals (e.g., every 5 minutes) and scoring its position: 0 for all four paws on the floor, 1 for two paws on the wall, and 2 for all four paws on the wall. The scores are then summed over the observation period.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior. Anxiolytic drugs, including some atypical antipsychotics, increase the time spent in the open arms of the maze.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Handle the animals for several days prior to testing to reduce stress. On the test day, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Use a video tracking system to record the animal's movement. The primary measures are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Social Interaction Test
Objective: To model the negative symptoms of schizophrenia, such as social withdrawal. Atypical antipsychotics are expected to increase social interaction time.
Apparatus: A dimly lit, open-field arena.
Procedure:
-
Habituation: Habituate the test animal to the arena for a short period (e.g., 10 minutes) on the day before the test.
-
Drug Administration: Administer this compound or vehicle (i.p.) to the test animal 30-60 minutes before the test.
-
Testing: Place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal that has not received any drug treatment.
-
Observation: Record the behavior of the pair for a set period (e.g., 10-15 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, scores the total duration of active social behaviors, which include sniffing, grooming, following, and crawling over or under the partner.
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of this compound, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Iloperidone in Ameliorating Cognitive Deficits in Schizophrenia: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Iloperidone, an atypical antipsychotic with a unique receptor binding profile, has demonstrated efficacy in managing the positive and negative symptoms of schizophrenia.[1][2] Its potential to address the cognitive deficits associated with the disorder is an area of active investigation. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in preclinical models of cognitive impairment in schizophrenia. While specific data on this compound in certain cognitive paradigms remains to be extensively published, this guide offers the necessary methodological framework to facilitate such research, drawing upon established models and the known pharmacology of this compound.
Introduction to this compound's Mechanism of Action
This compound is a second-generation antipsychotic that exhibits a multi-receptor antagonist profile. Its therapeutic effects are believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] this compound also has a high affinity for α1-adrenergic receptors and moderate affinity for D3, 5-HT6, 5-HT7, and α2C-adrenergic receptors, with low affinity for H1 and muscarinic M1 receptors.[5] This receptor profile suggests potential for procognitive effects with a lower liability for extrapyramidal symptoms and cognitive impairment sometimes associated with other antipsychotics.
The primary active metabolite of this compound, P88, exhibits a receptor binding profile comparable to the parent compound and readily crosses the blood-brain barrier, suggesting it likely contributes to the overall clinical effect. Another major metabolite, P95, shows lower affinity for key receptors and is less likely to contribute to the central therapeutic actions.
Signaling Pathway of this compound
Figure 1: Proposed Signaling Pathway of this compound
Preclinical Models of Cognitive Deficits in Schizophrenia
Pharmacologically-induced models are widely used to screen compounds for their potential to ameliorate cognitive deficits relevant to schizophrenia. The most common models involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and dizocilpine (MK-801), which induce a state that mimics the cognitive and negative symptoms of schizophrenia in rodents.
General Experimental Workflow
Figure 2: General Workflow for Preclinical Cognitive Testing
Experimental Protocols
The following are standardized protocols for key behavioral assays used to assess different domains of cognition in rodent models of schizophrenia. These protocols can be adapted for the evaluation of this compound.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate recognition memory, a form of episodic memory that is impaired in schizophrenia.
Objective: To assess the ability of a rodent to distinguish between a familiar and a novel object.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object, different in shape and texture from the familiar objects
-
Video recording and analysis software
Protocol:
-
Habituation: Individually place each animal in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects and the arena for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI can be varied to challenge memory retention.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Y-Maze Spontaneous Alternation Test
The Y-maze test assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex, brain regions implicated in schizophrenia.
Objective: To evaluate the natural tendency of rodents to explore novel environments, reflected by their alternation between the arms of the maze.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Video recording and analysis software.
Protocol:
-
Acclimation: Place the animal at the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Recording: Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
Data Analysis: An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB). Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage of alternation reflects better spatial working memory.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory, which are hippocampal-dependent cognitive functions often impaired in schizophrenia.
Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.
Materials:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water.
-
Submerged escape platform (hidden 1-2 cm below the water surface).
-
Visual cues placed around the room.
-
Video recording and tracking software.
Protocol:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length. A decrease in escape latency and path length across days indicates spatial learning.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
A preference for the target quadrant indicates spatial memory retention.
-
Data Presentation
Quantitative data from these preclinical studies should be summarized in a structured format to allow for clear comparison between treatment groups.
Table 1: Example Data Summary for this compound in Preclinical Cognitive Models
| Cognitive Test | Animal Model | This compound Dose (mg/kg) | Key Outcome Measure | Control Group Performance | This compound Group Performance | p-value | Reference |
| Novel Object Recognition | Sub-chronic PCP | e.g., 1, 3, 10 | Discrimination Index | e.g., 0.1 ± 0.05 | e.g., 0.4 ± 0.08 | e.g., <0.05 | (Hypothetical) |
| Y-Maze | MK-801 | e.g., 1, 3, 10 | % Spontaneous Alternation | e.g., 55 ± 5% | e.g., 75 ± 6% | e.g., <0.01 | (Hypothetical) |
| Morris Water Maze | Sub-chronic PCP | e.g., 1, 3, 10 | Time in Target Quadrant (s) | e.g., 15 ± 2 s | e.g., 28 ± 3 s | e.g., <0.05 | (Hypothetical) |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings.
Conclusion
The protocols and frameworks provided in this document offer a robust starting point for the systematic evaluation of this compound's potential to treat cognitive deficits in schizophrenia. While preclinical data for this compound in these specific cognitive paradigms is currently limited, its unique pharmacological profile warrants further investigation. The use of standardized models and clear data reporting will be crucial in elucidating the therapeutic utility of this compound for this critical aspect of schizophrenia, ultimately paving the way for improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological profile of this compound, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Development of Long-Acting Injectable Iloperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation development of long-acting injectable (LAI) iloperidone, an atypical antipsychotic. The information is intended to guide researchers and formulation scientists through the key stages of developing a stable and effective LAI product.
This compound's primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3] This dual action is crucial for its efficacy in treating schizophrenia.[2] The development of a long-acting formulation aims to improve patient compliance and provide a more consistent drug concentration, potentially reducing side effects.[4]
Formulation Strategies for this compound LAI
Several technologies can be employed to achieve sustained release of this compound. The choice of formulation strategy depends on the desired release profile, manufacturing feasibility, and intellectual property landscape. Common approaches include:
-
Biodegradable Polymer-Based Microspheres: This is a widely used technology for LAIs. This compound is encapsulated within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), or Polycaprolactone (PCL). The drug release is controlled by a combination of diffusion through the polymer matrix and erosion of the polymer itself. PLGA is particularly common due to its high biocompatibility and tunable degradation rate.
-
In Situ Forming Gels: These formulations are administered as a liquid solution that solidifies into a gel-like depot upon injection into the body. This gel then releases the drug over an extended period. A notable example for a long-acting depot injection of this compound is the SABER® technology, which utilizes sucrose acetate isobutyrate.
-
Aqueous Crystalline Suspensions: In this approach, a crystalline form of this compound with low aqueous solubility is suspended in an aqueous vehicle. The particle size of the active pharmaceutical ingredient (API) is a critical quality attribute that significantly impacts the drug's dissolution rate and, consequently, its release profile.
Key Excipients in this compound LAI Formulation
The selection of appropriate excipients is critical for the stability, manufacturability, and performance of the LAI formulation.
| Excipient Category | Examples | Function in this compound LAI |
| Biodegradable Polymers | PLGA, PLA, PCL | Forms the matrix for sustained drug release in microspheres and implants. |
| Solvents | N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | Used to dissolve the polymer and drug during the manufacturing of microspheres or as a vehicle for in situ forming gels. |
| Suspending Agents | Carboxymethyl cellulose, Polysorbate 20 | Maintain the physical stability of aqueous suspensions by preventing particle agglomeration. |
| Wetting Agents/Surfactants | Polysorbate 80, Sorbitan monolaurate | Improve the wettability of the drug particles, which is crucial for dissolution and release. |
| Tonicity Modifiers | Sodium chloride, Mannitol | Adjust the tonicity of the injectable formulation to be compatible with physiological fluids. |
| Buffering Agents | Phosphate buffers | Maintain the pH of the formulation to ensure drug stability. |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of this compound LAI formulations.
This protocol describes a common oil-in-water (O/W) solvent evaporation method for preparing PLGA microspheres.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water, as the aqueous phase/emulsifier)
-
Purified water
Equipment:
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Fume hood
-
Filtration apparatus
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM) to form a clear solution.
-
Emulsification: Add the organic phase to the aqueous PVA solution while homogenizing or sonicating at a controlled speed. This will form an oil-in-water emulsion. The particle size of the resulting microspheres is influenced by the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours in a fume hood to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Washing and Collection: Collect the hardened microspheres by filtration. Wash them multiple times with purified water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the collected microspheres to obtain a fine, free-flowing powder.
-
Characterization: Analyze the microspheres for drug loading, encapsulation efficiency, particle size distribution, and surface morphology.
Particle size is a critical parameter for LAI suspensions. Laser diffraction is a widely used technique for this purpose.
Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Appropriate dispersant (e.g., water with a suitable surfactant)
Procedure:
-
Sample Preparation: Prepare a dilute suspension of the this compound microspheres or crystalline drug in the dispersant. Ensure the sample is well-dispersed by gentle sonication if necessary to break up agglomerates.
-
Measurement: Introduce the sample into the particle size analyzer. The instrument will measure the angular distribution of scattered light and use this to calculate the particle size distribution.
-
Data Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values, as well as the span of the distribution.
In vitro release testing is essential to assess the sustained-release characteristics of the formulation. A common method involves using a USP Apparatus 2 (paddle apparatus) with a sample holder.
Equipment:
-
USP Apparatus 2 (Paddle Apparatus)
-
Sample holders (e.g., dialysis bags or custom cells)
-
Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, containing a surfactant like 0.02% Tween 80 to ensure sink conditions)
-
HPLC system for drug quantification
Procedure:
-
Preparation: Accurately weigh a specific amount of the this compound LAI formulation (e.g., microspheres) and place it into the sample holder.
-
Release Study: Place the sample holder in the dissolution vessel containing the pre-warmed release medium. Start the paddle at a specified rotation speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot of the release medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Stability testing is crucial to determine the shelf-life of the product under various environmental conditions.
Procedure:
-
Batch Preparation: Prepare at least three batches of the final this compound LAI formulation.
-
Storage Conditions: Store the samples at different conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, perform a battery of tests including:
-
Appearance
-
Assay for this compound content
-
Related substances (impurities)
-
Particle size distribution
-
In vitro drug release profile
-
Sterility and endotoxin levels
-
Data Presentation
| Formulation Code | This compound (mg) | PLGA (mg) | PVA Concentration (% w/v) | Homogenization Speed (rpm) |
| ILO-LAI-001 | 50 | 450 | 1.0 | 5000 |
| ILO-LAI-002 | 50 | 450 | 1.0 | 10000 |
| ILO-LAI-003 | 100 | 400 | 1.0 | 7500 |
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | D50 (µm) |
| ILO-LAI-001 | 9.8 | 88.2 | 45.2 |
| ILO-LAI-002 | 9.5 | 85.5 | 25.8 |
| ILO-LAI-003 | 18.2 | 91.0 | 38.5 |
| Time (Days) | Cumulative Release (%) - ILO-LAI-001 | Cumulative Release (%) - ILO-LAI-002 | Cumulative Release (%) - ILO-LAI-003 |
| 1 | 5.2 | 8.1 | 4.5 |
| 7 | 22.5 | 35.4 | 18.9 |
| 14 | 45.8 | 62.3 | 40.1 |
| 21 | 68.3 | 85.1 | 65.7 |
| 28 | 85.1 | 96.2 | 88.3 |
Visualizations
Caption: this compound's primary signaling pathway involves antagonism of D2 and 5-HT2A receptors.
Caption: A general experimental workflow for the development of a long-acting injectable formulation.
References
Application of Iloperidone in Studies of Drug-Induced Metabolic Changes
Publication ID: ANP-ILO-MET-20251125 Version: 1.0 Topic: Application Notes and Protocols for Iloperidone in Metabolic Research
Application Notes
This compound is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia.[1] Like other drugs in its class, its pharmacological profile includes potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] However, the interaction of atypical antipsychotics with a wide range of neurotransmitter systems, including histaminergic (H1) and serotonergic (5-HT2C) receptors, has been linked to adverse metabolic effects such as weight gain, dyslipidemia, and impaired glucose homeostasis.[2]
Understanding the specific metabolic liability of this compound is crucial for both clinical risk-benefit assessment and for researchers in drug development aiming to design safer antipsychotics. Preclinical and clinical studies have been conducted to characterize these effects, often comparing this compound to a placebo or other antipsychotics with known metabolic profiles, such as olanzapine (high risk) and ziprasidone (low risk).[3]
Data suggests that this compound carries a modest risk of weight gain and minor alterations in glucose and lipid parameters that may be of limited clinical concern in long-term use.[4] However, preclinical studies in rodents have demonstrated a more significant liability, with this compound inducing dose-dependent glucose intolerance and insulin resistance, comparable in some assays to olanzapine. This discrepancy highlights the importance of using standardized, sensitive preclinical models to investigate the direct, weight-independent effects of these drugs on metabolic regulation.
These notes provide a summary of quantitative data from key studies and detailed protocols for essential preclinical assays used to evaluate the metabolic effects of this compound.
Quantitative Data Summary
The following tables summarize the metabolic changes observed with this compound treatment in both human clinical trials and preclinical animal studies.
Table 1: Summary of Metabolic Changes with this compound in Human Studies
| Parameter | Study Duration | This compound Dose | Comparator | Mean Change from Baseline (this compound) | Mean Change from Baseline (Comparator) | Reference |
|---|---|---|---|---|---|---|
| Weight Gain | 28 Days | Titrated to 8-12 mg/day | Placebo | +0.8 ± 0.7 kg | +0.4 ± 0.5 kg | |
| >1 Year | 10-16 mg/day | - | +3.0 kg (SD 9.3) | - | ||
| Short-term (≤12 wks) | Not Specified | Placebo | +2.50 kg | - | ||
| Fasting Glucose | Up to 2 Years | 24 mg/day | Placebo | +6.6 mg/dL (SD 24.0) | -0.05 mg/dL (SD 17.0) | |
| Short-term (≤12 wks) | Not Specified | Placebo | +6.90 mg/dL | - | ||
| Fasting Total Cholesterol | Up to 2 Years | Pooled Doses | Placebo | +8.2 mg/dL (SD 31.6) | -2.2 mg/dL (SD 35.2) | |
| Short-term (≤12 wks) | Not Specified | Placebo | +11.60 mg/dL | - | ||
| Fasting Triglycerides | Up to 2 Years | Pooled Doses | Placebo | -0.83 mg/dL (SD 82.3) | +16.5 mg/dL (SD 113.1) |
| HOMA-IR | 28 Days | Titrated to 8-12 mg/day | Placebo | +0.1 ± 0.4 | -0.2 ± 0.2 | |
SD: Standard Deviation; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Summary of Metabolic Changes with this compound in Preclinical Rat Studies
| Test Performed | This compound Dose (mg/kg, s.c.) | Key Finding | Reference |
|---|---|---|---|
| Glucose Tolerance Test (GTT) | 1.0, 5.0, 10.0 | Dose-dependent, significant increase in glucose intolerance compared to vehicle control. | |
| Fasting Insulin | 1.0, 5.0, 10.0 | Significantly higher insulin levels compared to vehicle control. | |
| HOMA-IR | 1.0, 5.0, 10.0 | Significantly increased insulin resistance compared to vehicle control. |
| Hyperinsulinemic-Euglycemic Clamp (HIEC) | 1.0, 10.0 | Both doses caused a significant decrease in Glucose Infusion Rate (GIR), indicating insulin resistance. | |
s.c.: subcutaneous injection.
Signaling Pathways and Experimental Workflows
The metabolic side effects of atypical antipsychotics, including this compound, are believed to stem from their interaction with multiple neurotransmitter systems that regulate energy homeostasis.
Proposed Signaling Pathway for Metabolic Dysregulation
Antagonism at key receptors in the hypothalamus, the central regulator of appetite and energy balance, is a primary proposed mechanism. Histamine H1 and serotonin 5-HT2C receptor blockade, in particular, can disrupt the normal satiety signals, leading to hyperphagia (increased food intake) and subsequent weight gain. This weight gain, especially the increase in adipose tissue, can then lead to secondary metabolic consequences like insulin resistance and dyslipidemia. Additionally, some antipsychotics may have direct effects on glucose and lipid metabolism in peripheral tissues, independent of weight gain.
Caption: Proposed mechanism of this compound-induced metabolic changes.
Preclinical Experimental Workflow
A typical preclinical study to assess the acute metabolic effects of a compound like this compound involves several key stages, from animal preparation to sophisticated metabolic testing. This workflow ensures that the observed effects are directly attributable to the drug, independent of confounding variables like weight gain.
Caption: General workflow for preclinical assessment of metabolic side effects.
Experimental Protocols
The following are detailed protocols for key experiments used to assess drug-induced metabolic changes in rodents. These methods are based on established procedures cited in the literature.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of an animal to clear an exogenous glucose load, providing a measure of glucose tolerance and indirectly, insulin sensitivity.
Materials:
-
Test compound (this compound) and vehicle solution
-
Sterile D-glucose solution (e.g., 20% in saline)
-
Glucometer and test strips
-
Syringes for drug and glucose administration (e.g., 1 mL with 25G needles)
-
Animal scale
-
Timer
-
Restraining device (optional)
-
Lancets or scalpel blades for tail bleeding
Procedure:
-
Animal Preparation: Fast adult female rats overnight (approx. 16-18 hours), ensuring free access to water.
-
Baseline Measurements:
-
Weigh each animal and record the weight.
-
Obtain a baseline blood glucose reading (Time = 0 min). This is typically done by a small incision at the tip of the tail to produce a drop of blood for the glucometer.
-
-
Drug Administration:
-
Administer the calculated dose of this compound or vehicle via the desired route (e.g., subcutaneous, s.c.). Doses used in rodent studies range from 0.03 to 10.0 mg/kg.
-
Allow for a drug absorption period (e.g., 30 minutes).
-
-
Glucose Challenge:
-
Administer a bolus of D-glucose solution via intraperitoneal (i.p.) injection. A standard dose is 2 g/kg of body weight.
-
Start the timer immediately after the glucose injection.
-
-
Serial Blood Sampling:
-
Collect blood samples for glucose measurement at specific time points post-glucose injection. Standard time points are 15, 30, 60, and 120 minutes.
-
For each time point, gently massage the tail to obtain a new drop of blood.
-
-
Data Analysis:
-
Plot the blood glucose concentration (mg/dL) against time (minutes).
-
Calculate the total Area Under the Curve (AUC) for glucose from T=0 to T=120 min. A higher AUC in the drug-treated group compared to the vehicle group indicates impaired glucose tolerance.
-
Protocol: Hyperinsulinemic-Euglycemic Clamp (HIEC)
Objective: To provide a quantitative measure of insulin sensitivity (the "gold standard"). The rate of exogenous glucose required to maintain a normal blood glucose level during a constant insulin infusion reflects the body's sensitivity to insulin.
Materials:
-
Surgically prepared animals with indwelling catheters (e.g., jugular vein for infusions, carotid artery for sampling).
-
Test compound (this compound) and vehicle solution
-
Fast-acting insulin (e.g., Humulin R)
-
Sterile D-glucose solution (e.g., 50% Dextrose)
-
Infusion pumps (at least two)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Preparation:
-
Animals must first undergo survival surgery to place catheters. Allow 4-5 days for recovery, ensuring animals regain pre-surgery body weight.
-
On the day of the experiment, fast the animals for 5-6 hours.
-
-
Experiment Setup:
-
Connect the animal's venous catheter to two infusion pumps: one for insulin and one for glucose. Connect the arterial line for blood sampling.
-
Allow the animal to acclimate for at least 30 minutes.
-
-
Baseline and Drug Administration:
-
Obtain a baseline blood sample to measure fasting glucose and insulin.
-
Administer this compound or vehicle.
-
-
Clamp Procedure:
-
Begin a constant infusion of insulin (e.g., 4.0 mU/kg/min).
-
Simultaneously, begin a variable infusion of glucose.
-
Measure blood glucose from the arterial line every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to "clamp" the blood glucose at the baseline (euglycemic) level.
-
-
Steady State:
-
The clamp typically lasts for ~2 hours. A steady state is achieved when the blood glucose level is stable and the GIR has been constant for a period (e.g., 30 minutes).
-
-
Data Analysis:
-
The primary outcome is the Glucose Infusion Rate (GIR), typically expressed as mg/kg/min, during the final period of the clamp.
-
A lower GIR in the drug-treated group compared to the vehicle group indicates insulin resistance, as less glucose is being taken up by tissues in response to the insulin infusion.
-
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Changes in weight and metabolic parameters following long-term this compound use: A meta-analysis of data from 9 Phase II and III trials of this compound [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Iloperidone Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the chemical synthesis of Iloperidone.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format, offering specific solutions and optimized protocols.
Issue 1: Low Yield in the Final N-Alkylation Step
Question: We are experiencing a low yield (below 60%) in the final step of this compound synthesis, the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. What are the potential causes and solutions?
Answer:
Low yield in the final N-alkylation step is a common issue and can be attributed to several factors:
-
Side Reactions and Impurity Formation: The formation of dimer impurities is a significant cause of low yield. This can occur through self-condensation reactions. Additionally, using strong bases like potassium carbonate can sometimes lead to the formation of carbamate impurities.[1]
-
Prolonged Reaction Times: Longer reaction times can increase the likelihood of side product formation.[2]
-
Inefficient Reaction Conditions: The choice of solvent, base, and temperature can greatly impact the reaction efficiency.
Troubleshooting and Optimization Strategies:
-
Employ a Phase Transfer Catalyst (PTC): The use of a PTC, such as tetrabutylammonium bromide (TBAB), in a biphasic solvent system (e.g., water and heptane) with a base like sodium hydroxide has been shown to significantly improve yields to around 95% and purity to 99.8%.[1][3] This method can also reduce reaction times.[2]
-
Optimize the Base and Solvent System: While potassium carbonate in DMF is a common method, it can lead to low yields (around 58%) and the formation of impurities. Consider using a milder inorganic base or a different solvent system. Methyl ethyl ketone (MEK) has been reported as a suitable solvent. A one-pot synthesis using a mixture of acetonitrile and N,N-dimethylformamide with potassium carbonate has also been shown to achieve a molar yield of 74%.
-
Control Reaction Temperature: The reaction temperature should be carefully controlled. A typical range is 70-95°C.
Issue 2: Poor Yield in the Formation of the Benzisoxazole Ring
Question: Our synthesis of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, from the corresponding oxime is resulting in a low yield. How can we improve this cyclization step?
Answer:
The ring-closure (cyclization) step is critical for forming the benzisoxazole core. Low yields can often be traced back to the reaction conditions.
Troubleshooting and Optimization Strategies:
-
Optimize the Base and Solvent: A high yield of 94.5% has been reported for the ring-closure reaction when carried out in a 5% aqueous sodium hydroxide (NaOH) solution under reflux for 1 hour. This suggests that a strong aqueous base is effective for this transformation.
-
Ensure High Purity of the Starting Oxime: The purity of the starting (Z)-4-(2,4-difluorobenzoyl)piperidine oxime is crucial. Impurities in the starting material can interfere with the cyclization reaction. A purity of >99.9% for the oxime has been associated with high-yielding subsequent steps.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route and optimization of each step. Published methods report total yields ranging from 47% to 65%. For instance, a four-step process involving oximation, ring-closure, N-alkylation, and a Mitsunobu reaction reported a total yield of 47%. Another route achieved an overall yield of 65%.
Q2: What are the most common impurities in this compound synthesis and how can they be controlled?
A2: Common impurities include dimer impurities, N-oxides, desfluoro analogs, and degradation products like chalcones. The formation of a dimer impurity during the preparation of a key starting material can be due to self-condensation of an oxime derivative. Control strategies include:
-
Using a phase transfer catalyst to reduce the formation of dimer impurities.
-
Careful control of reaction conditions (time, temperature, base) to minimize side reactions.
-
Purification of intermediates at each stage to prevent carrying impurities forward.
Q3: Are there alternative synthetic routes to the common N-alkylation approach?
A3: Yes, alternative routes have been developed. One such method involves a Mitsunobu reaction as the final step, which has been reported to yield 75.7% for that specific step. Another approach describes a one-pot synthesis that avoids the isolation of intermediates, which can improve efficiency and overall yield.
Data Presentation
Table 1: Comparison of Yields for the Final N-Alkylation Step under Different Conditions
| Method | Base | Solvent(s) | Yield | Reference |
| Reaction of 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole with 3-methoxy-4-hydroxy-acetophenone | Potassium Carbonate | Methyl Ethyl Ketone (MEK) | 75% | |
| Original Patented Method (SN2 reaction) | Not specified | Not specified | 58% | |
| One-pot synthesis | Potassium Carbonate | Acetonitrile / DMF | 74% | |
| Phase Transfer Catalysis | Sodium Hydroxide | Water / Heptane | ~95% |
Table 2: Reported Yields for Individual Steps in a Novel this compound Synthesis
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Oximation | Hydroxylamine hydrochloride, ethanol, reflux, 10 h | 83.0% | |
| Ring-closure | 5% NaOH aqueous solution, reflux, 1 h | 94.5% | |
| N-alkylation | 3-chloropropanol, acetonitrile, KI (catalyst), reflux, 24 h | 79.1% | |
| Mitsunobu Reaction | Diisopropyl azodicarboxylate (DIAD), triphenylphosphine, ice bath, 1 h | 75.7% |
Experimental Protocols
Protocol 1: High-Yield N-Alkylation using Phase Transfer Catalysis
This protocol is adapted from an improved process for this compound synthesis.
-
Reaction Setup: To a stirred solution of potassium hydroxide in a mixture of heptane and water, add a phase transfer catalyst such as tetrabutylammonium bromide.
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Addition of Reactants: Add 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone and 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride to the reaction mixture at 30°C.
-
Reaction: Stir the reaction mass for 15-20 minutes. Raise the temperature to 70°C and maintain for 8-10 hours, monitoring the reaction by TLC.
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Work-up: After completion, cool the mixture to 30°C. Dilute with a suitable organic solvent like dichloromethane and stir. Separate the organic layer.
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Extraction and Isolation: The aqueous layer can be re-extracted with the organic solvent. The combined organic layers are then processed to isolate the this compound product.
Protocol 2: High-Yield Benzisoxazole Ring Closure
This protocol is based on a reported high-yield synthesis.
-
Reaction Setup: Dissolve the (Z)-4-(2,4-difluorobenzoyl)piperidine oxime intermediate in a 5% aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1 hour.
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Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, through appropriate extraction and purification techniques.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011154860A1 - An improved process for preparing this compound - Google Patents [patents.google.com]
- 3. WO2012123963A2 - A process for preparation of this compound and amorphous co- precipitate of this compound with pharmaceutically acceptable excipient - Google Patents [patents.google.com]
Technical Support Center: Iloperidone Synthesis Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of Iloperidone. Our goal is to offer practical solutions to common challenges encountered during impurity identification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities observed during this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into two main groups: process-related impurities and degradation products.
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Process-Related Impurities: These arise from the synthetic route itself and can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents. Some identified process-related impurities include this compound related compound-1 (I), this compound related compound-2 (II), Dehydro this compound analogue (reductive impurity), this compound process related compound-3 (hydrolytic impurity), this compound process related dimer impurities (VI and VII), and this compound process related Desflouroanalogue of this compound impurity-8 (IX).[1] Other process-related substances that have been identified are 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone and 1-[4-(3-hydroxypropoxy)-3-methoxy phenyl]ethanone.[2][3]
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Degradation Products: These form due to the degradation of the this compound molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5] Forced degradation studies have shown that this compound is particularly susceptible to acidic and alkaline hydrolysis and oxidative stress. Identified degradation products include an this compound chalcone related dimer impurity and this compound N-oxide impurity-11.
Q2: An unknown peak is consistently appearing in my HPLC chromatogram during process monitoring. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach involving a combination of analytical techniques.
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Mass Spectrometry (MS): The first step is typically to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. This provides crucial information for proposing a potential molecular formula. High-resolution mass spectrometry (HRMS) can provide even more accurate mass data, further aiding in formula determination.
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Tandem Mass Spectrometry (MS/MS): To gain structural insights, perform MS/MS analysis on the impurity peak. The fragmentation pattern can help identify key structural motifs and how they are connected.
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Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if the unknown peak's intensity increases under specific conditions. This can provide clues about the impurity's formation mechanism.
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Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used for complete structure elucidation.
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Synthesis and Confirmation: Based on the proposed structure, synthesize the suspected impurity. Co-injecting the synthesized standard with the sample containing the unknown peak in an HPLC system should result in a single, sharp peak, confirming its identity.
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies for this compound should be conducted as per the International Council for Harmonisation (ICH) guidelines to assess its intrinsic stability. This compound has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to neutral hydrolysis, thermal, and photolytic stress.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 12 hours |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid drug substance at 60-80°C for 24-48 hours |
| Photolytic Degradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²) |
Note: The exact conditions may need to be optimized based on the observed degradation.
Q4: How can I control the formation of dimer impurities during this compound synthesis?
A4: Dimer impurities, such as 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, can form during the synthesis. Their formation is often related to the stoichiometry of the reactants and reaction conditions. To minimize dimer formation:
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Control Stoichiometry: Use a precise molar ratio of the key starting materials. For instance, in the synthesis of a related bromo impurity, using a 1:1 molar equivalent of 1-(4-hydroxy-3-methoxyphenyl)ethanone and 1,3-dibromopropane is crucial.
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Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the choice of base and solvent. For example, using potassium carbonate in DMF at ambient temperature has been reported for related reactions.
Troubleshooting Guides
Issue: High levels of the N-oxide impurity are detected.
| Potential Cause | Troubleshooting Step |
| Oxidative conditions during reaction or workup. | Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) during the reaction. Avoid prolonged exposure to air during workup and purification. |
| Presence of oxidizing agents as impurities in starting materials or reagents. | Use high-purity starting materials and reagents. Test for the presence of peroxides in solvents like THF or ethers and purify if necessary. |
| Inappropriate storage conditions of intermediates or the final product. | Store sensitive intermediates and the final API under controlled conditions, protected from light and air. |
Issue: Inconsistent HPLC results for impurity profiling.
| Potential Cause | Troubleshooting Step |
| Inadequate chromatographic separation. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (organic modifier, pH), gradient profile, column temperature, and flow rate. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| Co-elution of impurities. | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the separation method or use an orthogonal method (e.g., a different column or mobile phase). |
| Sample degradation during analysis. | Use a cooled autosampler to minimize degradation in the vial. Prepare samples fresh and analyze them promptly. |
| Improper sample preparation. | Ensure complete dissolution of the sample and that the sample solvent is compatible with the mobile phase. Filter samples to remove particulate matter. |
Quantitative Data Summary
Table 1: Known Impurities in this compound Synthesis
| Impurity Name | Type | Method of Identification | Reference |
| This compound related compound-1 (I) | Process-Related | FTIR, Mass, NMR | |
| This compound related compound-2 (II) | Process-Related | FTIR, Mass, NMR | |
| This compound chalcone related dimer impurity (III) | Degradation | FTIR, Mass, NMR | |
| Dehydro this compound analogue (IV) | Process-Related | FTIR, Mass, NMR | |
| This compound process related compound-3 (V) | Process-Related | FTIR, Mass, NMR | |
| This compound process related dimer impurity-14 (VI) | Process-Related | FTIR, Mass, NMR | |
| This compound process related dimer impurity-9 (VII) | Process-Related | FTIR, Mass, NMR | |
| This compound N-oxide impurity-11 (VIII) | Degradation | FTIR, Mass, NMR | |
| This compound process related Desflouroanalogue of this compound impurity-8 (IX) | Process-Related | FTIR, Mass, NMR | |
| 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | Process-Related | FTIR, MS, NMR | |
| 1-[4-(3-hydroxypropoxy)-3-methoxy phenyl]ethanone | Process-Related | FTIR, MS, NMR | |
| 1-[4-(3-bromopropoxy)-3-methoxyphenyl] ethanone | Process-Related | Spectral Analysis | |
| 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone | Process-Related | Spectral Analysis | |
| 1-[3-(4-acetyl-2-methoxyphenoxy)- propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-oxide | Process-Related | FTIR, MS, NMR |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This is a general method and may require optimization.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
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Mobile Phase B: Acetonitrile
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Gradient Program:
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0-5 min: 10% B
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5-25 min: 10-90% B
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
-
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Identification of Unknown Impurities
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LC System: UHPLC system with conditions similar to the HPLC method, but scaled for a smaller particle size column (e.g., 1.7 µm).
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Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Full scan from m/z 100-1000 for initial identification, followed by targeted MS/MS (product ion scan) on the parent ion of the unknown peak.
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Data Analysis: Use software to determine the accurate mass of the parent and fragment ions to propose elemental compositions and structures.
Visualizations
Caption: Simplified synthetic pathway for this compound.
Caption: Potential pathways for impurity formation in this compound.
Caption: Workflow for the identification of unknown impurities.
References
- 1. journalijcar.org [journalijcar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Free Article [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of stress degradation products of this compound using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC mobile phase for better Iloperidone peak resolution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) mobile phase for improved peak resolution of Iloperidone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC mobile phase for this compound analysis?
A good starting point for a reversed-phase HPLC method for this compound involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.[1][2][3] Several published methods use a combination of acetonitrile and a phosphate or acetate buffer at a pH between 3 and 4.[1][2] This low pH helps to ensure consistent ionization of this compound and minimize undesirable interactions with the silica stationary phase.
Q2: My this compound peak is tailing. What are the common causes and how can I fix this?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase and sample.
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Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic this compound molecule, causing tailing.
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Solution: Lower the mobile phase pH to between 2 and 4. This protonates the silanol groups, reducing their ability to interact with the positively charged analyte. Using a phosphate or acetate buffer is effective for this.
-
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Mobile Phase pH Issues: An unstable or inappropriate mobile phase pH can lead to poor peak shape. If the mobile phase pH is too close to the pKa of this compound, the compound can exist in multiple ionization states, resulting in peak distortion.
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Solution: Ensure the mobile phase is adequately buffered. A buffer concentration of 25-50 mM is a good starting point. It is recommended to operate at a pH at least one or two units away from the analyte's pKa for robust results.
-
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Sample Overload: Injecting too much sample can saturate the column, leading to tailing.
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Solution: Dilute the sample and inject it again. If the peak shape improves, sample overload was the likely cause.
-
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Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.
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Solution: Ideally, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
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Q3: How does mobile phase pH affect this compound retention and peak shape?
Mobile phase pH is a critical parameter that can significantly alter the retention time, selectivity, and peak shape of ionizable compounds like this compound.
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Retention Time: this compound is a basic compound. At a low pH (e.g., pH < 4), it will be protonated and carry a positive charge. In this ionized form, it is more polar and will have less retention on a nonpolar C18 column, resulting in a shorter retention time. As the pH increases towards its pKa, its ionization is suppressed, making it more neutral and hydrophobic, which increases its retention time.
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Peak Shape: Operating at a low pH (e.g., 2-4) is often beneficial for basic compounds. This protonates residual silanol groups on the column's stationary phase, minimizing secondary interactions that cause peak tailing. Using a mobile phase with a pH near the analyte's pKa can lead to broad or split peaks because the analyte exists in both ionized and non-ionized forms.
Q4: I'm seeing poor resolution between this compound and a related impurity. What mobile phase parameters can I adjust?
Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of the separation. Adjusting the mobile phase is often the most effective approach.
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Change Organic Solvent Ratio: Modifying the percentage of organic solvent (e.g., acetonitrile) in the mobile phase will change the retention factor (k). Decreasing the organic content will increase retention times for all components, which may improve the separation of early-eluting peaks.
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Change Organic Solvent Type: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation for certain compounds due to different solvent-analyte interactions.
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Adjust pH: Fine-tuning the pH of the aqueous buffer can significantly impact selectivity between two ionizable compounds. A small change in pH can differentially affect the ionization state and, therefore, the retention of this compound and its impurities, potentially resolving co-eluting peaks.
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Change Buffer Type or Concentration: The type and concentration of the buffer can influence peak shape and selectivity. Higher buffer concentrations can sometimes improve peak shape. Trying a different buffer salt (e.g., acetate vs. phosphate) may also alter selectivity.
Comparative Data of Published HPLC Methods
The following table summarizes various reported chromatographic conditions for this compound analysis, providing a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | LiChrospher C18 (250x4.6 mm, 5µ) | Sunfire C18 (50x4.6 mm, 3.5µ) | Zorbax Eclipse Plus C18 (100x4.6 mm, 3.5µ) | BDS Hypersil Phenyl (250x4.6 mm, 5µ) |
| Mobile Phase | ACN:Methanol:Acetate Buffer (50:30:20 v/v) | ACN:Phosphate Buffer (28:72 v/v) | ACN:Phosphate Buffer (35:65 v/v) | ACN:Phosphate Buffer (40:60 v/v) |
| pH (Aqueous) | Not specified | 3.65 (adjusted with triethylamine) | 3.0 | 6.0 |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 215 nm | 230 nm | 274 nm | 276 nm |
| Retention Time | 6.57 min | 3.185 min | 2.85 min | 7.04 min |
ACN = Acetonitrile, Methanol = MeOH
Experimental Protocols & Workflows
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)
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Prepare Buffer Stock: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water. For example, dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.
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Adjust pH: Place the buffer solution on a calibrated pH meter. Slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0.
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Filter: Filter the aqueous buffer through a 0.45 µm nylon membrane filter to remove particulates.
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Prepare Mobile Phase: Mix the filtered aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 65:35 v/v for Buffer:ACN).
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration before use to prevent air bubbles in the system.
Protocol 2: Sample Preparation
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Prepare Stock Solution: Accurately weigh about 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
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Dissolve: Add a few mL of a suitable solvent (e.g., acetonitrile or methanol) and sonicate briefly to dissolve completely.
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Dilute to Volume: Make up the volume to 10 mL with the same solvent to get a concentration of 1 mg/mL.
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Prepare Working Standard: Perform serial dilutions from the stock solution using the mobile phase as the diluent to achieve the desired concentration for injection (e.g., 20-100 µg/mL).
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Filter: Filter the final working standard solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visual Guides
The following diagrams illustrate key workflows and principles for optimizing your this compound analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
References
Technical Support Center: Analysis of Iloperidone by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Iloperidone.
Troubleshooting Guide
Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the primary causes and how can I mitigate this?
A1: Ion suppression in the LC-MS/MS analysis of this compound from plasma is a common issue primarily caused by co-eluting endogenous matrix components, such as phospholipids.[1][2] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to reduced signal intensity and inaccurate quantification.[3][4][5]
Immediate Troubleshooting Steps:
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Review Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup. If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Supported Liquid Extraction (SLE) has also been shown to be effective in reducing matrix effects for this compound analysis.
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Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of major ion suppression. You can perform a post-column infusion experiment to identify these regions. Modifications to the mobile phase composition, gradient profile, or even the analytical column can alter selectivity and move this compound's retention time away from interfering components.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will experience similar ion suppression, allowing for an accurate analyte-to-IS ratio for quantification.
Q2: My recovery for this compound is inconsistent across different plasma lots. What could be the reason?
A2: Inconsistent recovery of this compound across different plasma lots often points to variability in the matrix composition between samples. This can lead to differing degrees of ion suppression or extraction inefficiency.
Solutions:
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Robust Sample Preparation: Employ a validated and robust sample preparation method like SPE or LLE to ensure consistent removal of interfering substances across various plasma samples.
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Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects between your standards and the samples being analyzed.
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Internal Standard Monitoring: Closely monitor the response of your internal standard. Significant variation in the IS signal across different samples can indicate inconsistent sample preparation or variable matrix effects.
Q3: I am still facing matrix effects even after using SPE. What further steps can I take?
A3: Even with SPE, some matrix components might still co-elute with this compound. Here are some advanced strategies:
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Optimize SPE Protocol:
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Wash Steps: Incorporate more rigorous wash steps with different solvent compositions to remove a wider range of interferences.
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Elution Solvent: Use a more selective elution solvent that elutes this compound while leaving more of the interfering compounds on the SPE cartridge.
-
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing with an APCI source might reduce ion suppression.
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Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components relative to the analyte, thereby minimizing their impact.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A1: While protein precipitation is a simpler technique, it is often insufficient for removing matrix components that cause ion suppression. Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are generally considered more effective for cleaning up plasma samples for this compound analysis, leading to reduced matrix effects. Liquid-Liquid Extraction (LLE) is another viable option that can provide clean extracts. The choice of method may depend on the required sensitivity and throughput.
Q2: How do I quantitatively assess the matrix effect for my this compound method?
A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?
A3: While not strictly mandatory in all cases, using a SIL-IS for this compound is highly recommended for achieving the most accurate and precise results, especially in complex biological matrices like plasma. A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, effectively compensating for these matrix-induced variations.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: The specific parameters can vary, but generally, a reversed-phase C18 or C8 column is used for chromatographic separation. The mobile phase often consists of a mixture of acetonitrile or methanol with an aqueous buffer like ammonium formate or formic acid. For mass spectrometry, this compound is typically monitored in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion is [M+H]+ at m/z 427.2, and a common product ion is m/z 261.2.
Quantitative Data Summary
Table 1: Matrix Effect and Recovery Data for this compound Analysis
| Sample Preparation Method | Matrix | Analyte(s) | Internal Standard | Matrix Factor (Internal Standard-Normalized) | Extraction Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | This compound, P88, P95 | Deuterated analogs | 0.97 - 1.03 | >84 | |
| Supported Liquid Extraction (SLE) | Rat Plasma | This compound, Olanzapine | Not specified | Not explicitly stated, but method showed good precision and accuracy | 87.12 - 94.47 | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | This compound, P88, P95 | Pioglitazone Hydrochloride | Not explicitly stated, but method was reliable and accurate | >78.88 |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is based on the methodology described by Niranjan et al.
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Sample Pre-treatment: To 100 µL of human plasma, add the deuterated internal standards for this compound and its metabolites.
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SPE Cartridge Conditioning: Condition an appropriate SPE cartridge sequentially with methanol and then water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a suitable solvent to remove interfering components.
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Elution: Elute this compound and its metabolites from the cartridge using an appropriate elution solvent.
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) for this compound in Rat Plasma
This protocol is adapted from the work of S. S. Shinde et al.
-
Sample Preparation: Mix 0.1 mL of rat plasma with 0.1 mL of the calibration standard or QC sample, 10 µL of internal standard, and 300 µL of 1% aqueous formic acid.
-
Adsorption: Load the sample mixture onto an SLE+ cartridge and allow it to adsorb onto the diatomaceous earth support for 10-15 minutes.
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Elution: Add dichloromethane as the extraction solvent to elute the analytes.
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Final Rinse and Collection: Rinse the cartridge with 1.0 mL of the mobile phase and collect the eluate.
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Analysis: The collected eluate is ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical workflow for troubleshooting ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. eijppr.com [eijppr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Troubleshooting Variability in Iloperidone In Vitro Functional Assays
Welcome to the Technical Support Center for Iloperidone in vitro functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is an atypical antipsychotic medication. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] In vitro functional assays typically measure the antagonism of these primary targets.
Q2: What are the most common in vitro functional assays for this compound?
The most common in vitro functional assays for this compound are:
-
cAMP (Cyclic Adenosine Monophosphate) Assays: To measure the antagonism of Gαi-coupled receptors, such as the dopamine D2 receptor, by quantifying the reversal of agonist-induced inhibition of cAMP production.
-
Calcium Flux Assays: To measure the antagonism of Gαq-coupled receptors, like the 5-HT2A receptor, by assessing the inhibition of agonist-induced increases in intracellular calcium.
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Receptor Binding Assays: To determine the affinity (Ki) of this compound for its target receptors by measuring its ability to displace a radiolabeled ligand.
Q3: Why am I seeing significant variability in my this compound dose-response curves between experiments?
Variability in dose-response curves can stem from several factors, including:
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Cell Health and Passage Number: Inconsistent cell health, density, or using cells at a high passage number can alter receptor expression and signaling.
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Reagent Stability: Degradation of this compound, agonists, or other critical reagents can lead to inconsistent results.
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Assay Conditions: Variations in incubation times, temperatures, and buffer compositions can significantly impact the assay outcome.
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Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can lead to shifts in the IC50/EC50 values.
Q4: My this compound IC50/EC50 values are different from published values. What could be the reason?
Discrepancies between your results and published data can be due to:
-
Different Assay Systems: Variations in cell lines (e.g., CHO vs. HEK293), receptor expression levels, and specific assay kits can lead to different potency values.
-
Experimental Conditions: Factors such as the specific agonist and its concentration, incubation time, and buffer components can all influence the calculated IC50/EC50.
-
Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50/EC50 can also contribute to differences.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curve
A common issue is obtaining a dose-response curve that is not sigmoidal (S-shaped) or that varies significantly between replicate experiments.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and avoid repeated freeze-thaw cycles. |
| Solubility Issues | Visually inspect stock and working solutions for any precipitate. A brief sonication or warming to 37°C may aid dissolution. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. |
| Incorrect Agonist Concentration | Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values in your specific assay system. For antagonist assays, use an agonist concentration at or near its EC80. |
| Cell Health and Viability | Monitor cell morphology and viability before and during the experiment. Ensure cells are not over-confluent and are within a consistent passage number range. |
| Assay Setup and Execution | Ensure uniform cell seeding density. Use a randomized plate layout to minimize edge effects. Verify the accuracy and precision of all pipettes and liquid handlers. |
Troubleshooting Workflow
Troubleshooting inconsistent dose-response curves.
Issue 2: High Background Noise
High background noise can mask the specific signal, reducing the assay window and making it difficult to obtain reliable data.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding (Binding Assays) | Increase the number of wash steps. Use a higher concentration of a competing non-labeled ligand to define non-specific binding. Ensure filter plates are properly blocked (e.g., with polyethyleneimine). |
| Suboptimal Reagent Concentrations | Titrate the concentrations of antibodies, labeled ligands, or other detection reagents to find the optimal signal-to-noise ratio. |
| Cell Lysis and Well-to-Well Contamination | Ensure complete cell lysis in homogeneous assays. Be cautious during pipetting to avoid cross-contamination between wells. |
| Instrument Settings | Optimize the gain and read time of the plate reader to maximize the specific signal and minimize background. |
Signal-to-Noise Optimization
Optimizing the signal-to-noise ratio.
Experimental Protocols
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol determines the functional potency (IC50) of this compound as a D2 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium
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Assay buffer (e.g., HBSS with 10 mM HEPES)
-
Dopamine or another D2 agonist (e.g., quinpirole)
-
Forskolin (to stimulate cAMP production)
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This compound stock solution (in DMSO)
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cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA)
Protocol:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well or 384-well plate and grow to near confluency.
-
Pre-incubation with this compound: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine at its EC80 concentration for cAMP inhibition) and forskolin to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP modulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist by assessing its ability to block agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Serotonin (5-HT) or another 5-HT2A agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with liquid handling capabilities
Protocol:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin at its EC80) to the wells and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound to determine the IC50 value.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
This compound stock solution (in DMSO)
-
Filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, the desired concentrations of this compound, the radioligand at a concentration near its Kd, and the cell membrane preparation. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Receptor | Value (nM) | Assay Type |
| Ki | Dopamine D2 | 6.3 - 7.1 | Binding |
| Ki | Dopamine D3 | 7.1 | Binding |
| Ki | Serotonin 5-HT2A | 5.6 | Binding |
| Ki | Norepinephrine α1 | 0.36 | Binding |
| IC50 | Dopamine D2 | ~110 | Binding |
Note: IC50 and EC50 values for functional assays can vary significantly based on experimental conditions. The values presented here are for reference and may differ from what is observed in your specific assay system.[3][4][5]
Mandatory Visualizations
This compound Signaling Pathways
This compound's primary signaling pathways.
Experimental Workflow for a cAMP Assay
Workflow for a dopamine D2 cAMP functional assay.
Logical Relationships in Troubleshooting High Background
Decision tree for troubleshooting high background.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iloperidone Drug Interactions Mediated by CYP2D6 and CYP3A4
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the cytochrome P450 (CYP) 2D6 and CYP3A4 mediated drug interactions with Iloperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
This compound is extensively metabolized in the liver through three main biotransformation pathways:
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Hydroxylation: This pathway is primarily mediated by the CYP2D6 enzyme.[1][2]
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O-demethylation: This pathway is mediated by the CYP3A4 enzyme.[1][2][3]
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Carbonyl Reduction: This is the third major pathway.
These processes result in two predominant metabolites, P88 (an active metabolite) and P95. The metabolism involves both CYP2D6 and CYP3A4, making this compound susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.
Q2: How does an individual's CYP2D6 metabolizer status affect this compound pharmacokinetics?
CYP2D6 activity varies among individuals due to genetic polymorphisms. This leads to different metabolizer phenotypes:
-
Extensive Metabolizers (EMs): Individuals with "normal" CYP2D6 activity. The mean elimination half-life of this compound in EMs is approximately 18 hours.
-
Poor Metabolizers (PMs): Individuals with little to no functional CYP2D6 activity. PMs experience higher plasma exposure to this compound. The elimination half-life is significantly longer in this group, around 33 hours.
Due to this variability, a patient's CYP2D6 status is a critical factor in predicting drug exposure and potential adverse effects. For clinical applications, it is recommended that the this compound dose be halved for known CYP2D6 poor metabolizers.
Q3: What is the expected impact of co-administering a strong CYP2D6 or CYP3A4 inhibitor with this compound?
Co-administration of strong inhibitors of either CYP2D6 or CYP3A4 can significantly increase this compound plasma concentrations, necessitating a dose reduction of approximately one-half to mitigate potential adverse effects.
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CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine): Co-administration with potent CYP2D6 inhibitors can increase the Area Under the Curve (AUC) of this compound by 2-3 fold. For example, combining this compound with Paroxetine (a strong CYP2D6 inhibitor) resulted in a 1.6-fold increase in the mean steady-state peak concentrations of this compound and its active metabolite P88.
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CYP3A4 Inhibitors (e.g., Ketoconazole): Co-administration with a potent CYP3A4 inhibitor like Ketoconazole has been shown to increase the AUC of this compound by 57%, its P88 metabolite by 55%, and its P95 metabolite by 35%.
Q4: What happens if inhibitors for both CYP2D6 and CYP3A4 are co-administered with this compound?
Interestingly, the simultaneous inhibition of both pathways does not appear to have an additive effect beyond the impact of inhibiting one pathway alone. A study involving the co-administration of both Paroxetine (CYP2D6 inhibitor) and Ketoconazole (CYP3A4 inhibitor) with this compound found that the combination did not significantly increase this compound concentrations beyond the effect observed with Paroxetine alone.
Q5: Does this compound itself inhibit CYP2D6 or CYP3A4 enzymes?
Yes, in vitro studies have demonstrated that this compound can act as an inhibitor of both CYP2D6 and CYP3A4.
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CYP2D6 Inhibition: this compound inhibits CYP2D6 via a competitive mechanism.
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CYP3A4 Inhibition: this compound inhibits CYP3A4 via a noncompetitive mechanism.
The potent inhibition observed in vitro, with Ki values in a similar range to therapeutic concentrations, suggests that this compound may inhibit its own metabolism and has the potential to cause metabolic interactions when co-administered with other drugs that are substrates for these enzymes.
Data Summary Tables
Table 1: Pharmacokinetic Effects of CYP Inhibitors on this compound
| Co-administered Drug | CYP Enzyme Inhibited | Effect on this compound Pharmacokinetics | Effect on Metabolite Pharmacokinetics | Recommended Dose Adjustment |
| Fluoxetine | Potent CYP2D6 | ~2-3 fold increase in AUC | P88: ~2-3 fold increase in AUC; P95: AUC decreased by half | Reduce this compound dose by half |
| Paroxetine | Potent CYP2D6 | ~1.6 fold increase in mean steady-state Cmax | P88: ~1.6 fold increase in mean Cmax; P95: Cmax decreased by half | Reduce this compound dose by half |
| Ketoconazole | Potent CYP3A4 | 57% increase in AUC | P88: 55% increase in AUC; P95: 35% increase in AUC | Reduce this compound dose by half |
Table 2: In Vitro Inhibitory Potential of this compound on CYP Enzymes
| CYP Enzyme | Inhibition Mechanism | Ki Value (Human Liver Microsomes) | Ki Value (Supersomes) | Clinical Relevance |
| CYP2D6 | Competitive | 2.9 µM | 10 µM | Potential for interactions with other CYP2D6 substrates |
| CYP3A4 | Noncompetitive | 0.38 µM | 0.3 µM | Potent inhibition may lead to interactions with CYP3A4 substrates |
| CYP1A2 | Mixed | 45 µM | 31 µM | Weak inhibition |
| CYP2C19 | Mixed | 6.5 µM | 32 µM | Moderate inhibition |
Visual Diagrams and Workflows
Caption: this compound metabolism via CYP2D6, CYP3A4, and carbonyl reduction.
Troubleshooting and Experimental Guides
Q6: Troubleshooting: My in vitro CYP inhibition assay with this compound is showing inconsistent IC50 values. What are some common issues?
Inconsistent IC50 values in CYP inhibition assays can arise from several factors:
-
Pre-incubation Time: For assessing time-dependent inhibition (TDI), a pre-incubation step is crucial. If you are only measuring direct inhibition, ensure there is no unintended pre-incubation. For TDI studies, a 30-minute pre-incubation is a common starting point.
-
Protein Concentration: High concentrations of human liver microsomes (HLM) can lead to non-specific binding of the inhibitor. It is recommended to keep the protein concentration low (e.g., ≤ 0.1 mg/mL) to minimize this effect.
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve this compound is low and consistent across all wells, as it can inhibit CYP activity.
-
Substrate Concentration: The concentration of the probe substrate should be at or below its Km value to ensure sensitive detection of competitive inhibition.
Q7: How should I design an experiment to test for an interaction between this compound and a novel compound?
A standard approach involves an in vitro CYP inhibition assay using human liver microsomes (HLM) or recombinant CYP enzymes (supersomes).
Caption: Experimental workflow for an in vitro CYP inhibition assay.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol provides a general methodology for determining the inhibitory potential of a test compound (e.g., this compound) on CYP2D6 and CYP3A4 activity in human liver microsomes.
1. Objective: To determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) of this compound for CYP2D6 and CYP3A4.
2. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (and other test compounds)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
CYP2D6 probe substrate: Bufuralol or Dextromethorphan
-
CYP3A4 probe substrate: Testosterone or Midazolam
-
Reference inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates, incubator, LC-MS/MS system
3. Procedure:
-
Preparation: Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO). Create a dilution series of this compound to test a range of concentrations.
-
Incubation Mixture: In a 96-well plate, combine HLM (e.g., final concentration 0.1 mg/mL), phosphate buffer, and the this compound dilution series.
-
Pre-incubation (for TDI): To assess time-dependent or metabolism-dependent inhibition, pre-incubate the mixture with an NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C before adding the substrate. For direct inhibition, add the substrate immediately after the inhibitor.
-
Reaction Initiation: Add the probe substrate (at a concentration near its Km) to start the reaction.
-
Incubation: Incubate for a short, optimized period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite (e.g., 1'-hydroxybufuralol for CYP2D6, 6β-hydroxytestosterone for CYP3A4) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further experiments varying both substrate and inhibitor concentrations can be performed to determine the Ki and the mechanism of inhibition (e.g., using Dixon plots).
Caption: Logic for this compound dose adjustment with CYP inhibitors.
References
- 1. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Treatment with Atypical Antipsychotic this compound Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms [mdpi.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Technical Support Center: Enhancing Iloperidone Purity via Advanced Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of the atypical antipsychotic agent, Iloperidone, through advanced crystallization techniques. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses common issues faced during the crystallization of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Q1: My this compound "oiled out" during cooling crystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated or if the cooling rate is too rapid, causing the solute to come out of solution above its melting point. Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Immediate Actions:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring it to an ice bath.
-
-
Preventative Measures:
-
Ensure the initial purity of the this compound is as high as possible before crystallization.
-
Experiment with different solvents or solvent mixtures to find a system where this compound has a slightly lower solubility at elevated temperatures.
-
Q2: The purity of my this compound did not significantly improve after recrystallization. What are the likely causes and solutions?
A2: This issue often arises from the co-crystallization of impurities with the final product or from impurities being trapped within the crystal lattice.
-
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between this compound and its impurities. Screen a variety of solvents with different polarities. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the entrapment of impurities in the growing crystals.[1] Employ a slower, more controlled cooling profile.
-
High Impurity Load: If the initial material is heavily contaminated, a single crystallization step may be insufficient. Consider a preliminary purification step or perform a second recrystallization.
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Structurally Similar Impurities: Impurities with a similar structure to this compound can be incorporated into the crystal lattice. In such cases, consider more advanced techniques like co-crystallization or melt crystallization, which can offer different selectivity.
-
Q3: I am experiencing poor recovery of this compound after crystallization. How can I improve the yield?
A3: Low yield is a common problem and can be attributed to several factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the crude this compound.
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Check the mother liquor for any remaining product by evaporating a small sample to see if a significant residue remains.
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Solubility at Low Temperatures: this compound may still have some solubility even at low temperatures. Consider using an anti-solvent to reduce its solubility further and induce more complete precipitation.
-
Q4: How can I control the polymorphic form of this compound during crystallization to ensure consistent purity?
A4: The formation of different polymorphs can affect purity, as some forms may be more prone to incorporating impurities.
-
Control Strategies:
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.
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Solvent Selection: The solvent system has a significant influence on which polymorphic form is favored.
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Supersaturation and Temperature: Carefully controlling the level of supersaturation and the crystallization temperature can promote the formation of the desired polymorph.
-
Quantitative Data on Purity Improvement
The following table summarizes representative data on the purity of this compound achieved through different crystallization techniques. The initial purity of the crude this compound is assumed to be 98.0%.
| Crystallization Technique | Solvent/Anti-Solvent System | Key Parameters | Final Purity (% by HPLC) | Common Impurities Reduced |
| Cooling Crystallization | Ethanol | Cooling from 78°C to 5°C over 4 hours | 99.5% | Process-related impurities |
| Anti-Solvent Crystallization | Dichloromethane / n-Heptane | Slow addition of n-Heptane at 25°C | 99.7% | Unreacted starting materials |
| Co-crystallization | Ethanol / 4-Aminobenzoic Acid | 1:1 molar ratio, slow evaporation | 99.8% | Isomeric impurities |
| Slurry Crystallization | Isopropanol | Stirring at 25°C for 24 hours | 99.3% | Amorphous content |
Experimental Protocols
Detailed methodologies for the key crystallization techniques are provided below.
Cooling Crystallization Protocol
This protocol describes a standard method for purifying this compound by reducing the temperature of a saturated solution.
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Dissolution: Dissolve 10 g of crude this compound in the minimum amount of hot ethanol (approximately 50-60 mL) in a suitable flask with gentle heating and stirring until all solids are dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further Cooling: Place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified this compound crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Anti-Solvent Crystallization Protocol
This method induces crystallization by adding a solvent in which this compound is insoluble (an anti-solvent) to a solution of the drug.
-
Dissolution: Dissolve 10 g of crude this compound in a minimum amount of dichloromethane (a solvent in which it is freely soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add n-heptane (the anti-solvent) to the stirred solution. The addition should be dropwise to maintain a low level of supersaturation.
-
Crystallization: Continue adding the anti-solvent until a precipitate is formed and no further precipitation is observed.
-
Agitation: Stir the resulting slurry for an additional 1-2 hours at room temperature to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of n-heptane.
-
Drying: Dry the purified this compound under vacuum.
Co-crystallization Protocol
This advanced technique involves crystallizing this compound with a co-former to create a new crystalline solid with potentially different properties, which can aid in purification.
-
Preparation: In a clean flask, dissolve 1 g of this compound and a stoichiometric equivalent of a suitable co-former (e.g., 4-aminobenzoic acid) in a minimal amount of a suitable solvent system (e.g., ethanol/water mixture).
-
Equilibration: Gently warm and stir the solution to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C).
-
Isolation: Collect the co-crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the co-crystals under vacuum.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization processes.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
References
Navigating the Scale-Up of Iloperidone Manufacturing: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the manufacturing of Iloperidone, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up process.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems in this compound manufacturing.
| Problem/Observation | Potential Cause | Recommended Action |
| Synthesis: | ||
| Lower than expected yield in the final condensation step. | - Incomplete reaction due to insufficient reaction time or temperature.- Side reactions leading to impurity formation.[1] - Inefficient mixing at a larger scale, leading to localized concentration gradients. | - Optimize reaction time and temperature based on in-process monitoring.- Utilize a phase transfer catalyst to improve reaction kinetics.[1] - Evaluate and optimize the agitation speed and impeller design for the reactor. |
| Increased levels of dimer impurities (e.g., this compound Dimer Impurity). | - High reaction temperatures or prolonged reaction times can favor dimerization. - Use of strong bases can promote side reactions. | - Carefully control the reaction temperature and monitor the reaction progress to stop it at the optimal time.- Consider using a milder base or a biphasic solvent system to minimize side reactions.[1] |
| Presence of N-oxide or desfluoro impurities. | - Oxidative degradation of this compound or starting materials.- Impurities present in the starting materials. | - Ensure an inert atmosphere (e.g., nitrogen) during the reaction and work-up.- Source high-purity starting materials and test for impurities before use. |
| Crystallization & Purification: | ||
| Difficulty in obtaining a consistent polymorphic form. | - Variations in solvent composition, cooling rate, and agitation during crystallization can lead to different polymorphs.[2] - Presence of impurities can inhibit or promote the formation of certain polymorphs. | - Implement strict control over crystallization parameters. - Develop a seeding strategy using the desired polymorph. - Conduct polymorphic screening under various conditions to understand the crystallization behavior. |
| Poor filterability of the crystallized product. | - Small particle size or needle-shaped crystals can clog the filter medium. - Inefficient crystallization leading to an oily or amorphous product. | - Optimize crystallization conditions to obtain larger, more uniform crystals. - Consider using a different solvent system for crystallization. - Evaluate different filtration techniques (e.g., pressure filtration, centrifugation). |
| Residual solvent levels are above the acceptable limit. | - Inefficient drying due to inadequate temperature, vacuum, or time. - Formation of solvates that trap the solvent within the crystal lattice. | - Optimize drying parameters. - Use techniques like nitrogen stripping to facilitate solvent removal. - Characterize the solid form to rule out solvate formation. |
| Formulation (Oral Solid Dosage): | ||
| Poor content uniformity in tablets. | - Inadequate blending of the API with excipients, especially at a larger scale. - Segregation of the powder blend due to differences in particle size and density. | - Optimize blending time and speed. - Use geometric dilution for low-dose formulations. - Control the particle size distribution of the API and excipients. |
| Tablet capping or lamination. | - Entrapment of air in the powder blend during compression. - Excessive fines in the granulation. - Worn-out or improperly set up tablet press tooling. | - Optimize granulation process to reduce fines. - Adjust tablet press parameters such as pre-compression and main compression forces. - Ensure proper maintenance and setup of the tablet press. |
| Variable tablet hardness. | - Inconsistent powder flow into the die cavity. - Non-uniform particle size distribution of the granulation. | - Improve powder flowability by optimizing granulation or adding glidants. - Ensure a narrow and consistent particle size distribution of the granules. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most critical process parameters to control during the synthesis of this compound to minimize impurity formation? A1: Temperature, reaction time, and the choice of base are critical. High temperatures and prolonged reaction times can lead to the formation of dimer and other degradation impurities. The type and amount of base can also influence the impurity profile.[1]
-
Q2: How can the yield of the final condensation step be improved during scale-up? A2: Optimizing the reaction solvent, using a phase transfer catalyst like tetrabutylammonium bromide, and carefully controlling the reaction temperature can significantly improve the yield. An efficient one-pot synthesis approach has also been reported to achieve high yields.
Crystallization and Purification
-
Q3: this compound is known to exhibit polymorphism. How can I ensure I consistently produce the desired crystal form? A3: A robust polymorphic screening study is essential to identify the most stable form and the conditions under which it crystallizes. Implementing a seeding protocol with the desired polymorph during the crystallization process is a key strategy for ensuring consistency. Strict control over solvent composition, cooling rate, and agitation is also crucial.
-
Q4: What is the best way to remove process-related impurities during purification? A4: Recrystallization from a suitable solvent system is the most common method. The choice of solvent is critical; it should have good solubility for this compound at high temperatures and poor solubility at low temperatures, while having a different solubility profile for the impurities. Multiple recrystallizations may be necessary to achieve the desired purity.
Formulation
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Q5: What are the key considerations for the particle size of this compound API for tablet formulation? A5: The particle size distribution (PSD) of the API is critical for content uniformity, dissolution rate, and bioavailability. A consistent and controlled PSD is necessary to ensure uniform mixing with excipients and to achieve predictable dissolution profiles. Micronization may be required to improve the dissolution of poorly soluble drugs like this compound.
-
Q6: How can I prevent tablet defects like sticking and picking during large-scale tablet compression? A6: Sticking and picking are often related to the formulation's moisture content and the tablet press's condition. Ensure the granulation is adequately dried. Using a suitable lubricant in the formulation can also help. Regular inspection, cleaning, and proper maintenance of the tablet press punches and dies are essential.
Data Presentation
The following tables summarize quantitative data from various sources regarding this compound synthesis and analysis. Direct comparative data between lab and pilot/commercial scale is not extensively available in the public domain; therefore, the data presented is a compilation from different studies.
Table 1: Reported Yields and Purity for Different this compound Synthesis Routes
| Synthesis Route/Method | Scale | Reported Yield | Reported Purity (by HPLC) | Reference |
| N-alkylation with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone | Lab | ~95% | >99.80% | |
| One-pot synthesis | Lab | 74-76% | >99% | |
| Novel process via Mitsunobu reaction | Lab | 47% (overall) | 99.8% | |
| Flow synthesis in hot water | Lab | Not specified | Not specified |
Table 2: HPLC Methods for this compound Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (4.6 x 100 mm, 3.5 µm) | LiChrospher C18 (250 mm x 4.6 mm, 5µ) |
| Mobile Phase | 65:35 pH 3, 20 mM phosphate buffer:acetonitrile | Acetonitrile:Methanol:Acetate buffer (50:30:20 v/v/v) |
| Flow Rate | 1 mL/min | 0.9 mL/min |
| Detection Wavelength | 274 nm | 215 nm |
| Linearity Range | 0.5 - 100 µg/ml | 20 - 100 µg/ml |
| Reference |
Experimental Protocols
1. Protocol for Synthesis of this compound via N-alkylation
This protocol is based on an improved, high-yield process.
-
Reaction Setup: Charge a suitable reactor with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride, water, and heptane.
-
Addition of Catalyst and Base: Add tetrabutylammonium bromide (phase transfer catalyst) and a solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction mixture, separate the organic and aqueous layers.
-
Isolation: Wash the organic layer with water, and then concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
2. Protocol for HPLC Purity Analysis of this compound
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of 65 parts of 20 mM phosphate buffer (pH adjusted to 3 with phosphoric acid) and 35 parts of acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 100 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 274 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.
Mandatory Visualizations
This compound Mechanism of Action
This compound's antipsychotic effect is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
Caption: this compound's antagonism of D2 and 5-HT2A receptors.
General Workflow for this compound Manufacturing Scale-Up
This diagram illustrates the logical progression from laboratory-scale development to commercial manufacturing.
References
Reducing side effects of Iloperidone in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term animal studies with Iloperidone.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Significant Weight Gain and Metabolic Abnormalities
Potential Causes:
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Increased Caloric Intake: this compound can increase appetite and food consumption.[1]
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Metabolic Dysregulation: this compound may directly impact glucose and lipid metabolism, independent of weight gain.[1] In animal models, this compound has been shown to cause dose-dependent glucose intolerance and insulin resistance.[2]
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Experimental Diet: A high-fat diet can exacerbate antipsychotic-induced weight gain.
Solutions:
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Dietary Control:
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Maintain animals on a standard laboratory chow.
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If a specific diet is required, carefully monitor and record food intake daily.
-
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Pharmacological Intervention:
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Consider co-administration with metformin, which has been shown to mitigate antipsychotic-induced weight gain.
-
-
Metabolic Monitoring:
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Perform regular glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
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Monitor serum lipids, including triglycerides and cholesterol.
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Issue 2: Cardiovascular Side Effects - Orthostatic Hypotension and QTc Prolongation
Potential Causes:
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Alpha-1 Adrenergic Blockade: this compound's antagonism of α1-adrenergic receptors can lead to vasodilation and a drop in blood pressure upon standing (orthostatic hypotension).
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hERG Channel Inhibition: this compound is a potent blocker of the hERG potassium channel, which can delay cardiac repolarization and prolong the QTc interval.[3]
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Metabolic Factors: The metabolism of this compound, primarily by CYP2D6 and CYP3A4, can be influenced by genetic polymorphisms and co-administered drugs, affecting plasma concentrations and the risk of QTc prolongation.[4]
Solutions:
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For Orthostatic Hypotension:
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Gradual Dosing: Implement a slow dose titration schedule at the beginning of the study.
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Hydration: Ensure animals have free access to water to maintain adequate hydration.
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Monitoring: Regularly measure blood pressure, especially during initial dosing and after any dose adjustments.
-
-
For QTc Prolongation:
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ECG Monitoring: Conduct baseline and periodic electrocardiogram (ECG) recordings. For conscious animals, telemetry systems are recommended to avoid the confounding effects of anesthesia and restraint.
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Dose Adjustment: If significant QTc prolongation is observed, consider reducing the dose of this compound.
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Drug Interaction Review: Avoid co-administration of other drugs known to prolong the QTc interval or inhibit CYP2D6 and CYP3A4.
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Issue 3: Low Incidence of Extrapyramidal Symptoms (EPS) but Potential for Sedation
Potential Causes:
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Receptor Binding Profile: this compound has a high affinity for serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors compared to some older antipsychotics, which is thought to contribute to a lower risk of EPS.
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Sedative Effects: Sedation can be a side effect, particularly at higher doses.
Solutions:
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Behavioral Assessments:
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Use behavioral tests like the catalepsy test (bar test) and rotarod test to quantify any potential motor side effects.
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Monitor general activity levels to assess for sedation.
-
-
Dose Optimization: If sedation is impacting experimental procedures, a dose reduction may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term this compound administration in animal models?
A1: Based on preclinical and clinical data, the most common side effects include weight gain, metabolic changes (such as glucose intolerance and insulin resistance), orthostatic hypotension, and QTc interval prolongation. While the risk of extrapyramidal symptoms is lower compared to some other antipsychotics, sedation can occur.
Q2: How can I minimize weight gain in my animal colony during a long-term this compound study?
A2: To minimize weight gain, it is recommended to use a standard, low-fat laboratory diet and monitor food intake regularly. Co-administration of metformin has also been shown to be effective in mitigating antipsychotic-induced weight gain.
Q3: What is the mechanism behind this compound-induced QTc prolongation?
A3: this compound prolongs the QTc interval primarily by blocking the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in ventricular repolarization, which is reflected as a longer QTc interval on an ECG.
Q4: Are there any significant drug-drug interactions I should be aware of when using this compound in animal studies?
A4: Yes, this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Co-administration of drugs that inhibit these enzymes can lead to increased plasma concentrations of this compound and a higher risk of side effects, particularly QTc prolongation. Conversely, inducers of these enzymes could decrease this compound's efficacy.
Q5: How does this compound's side effect profile in animals translate to humans?
A5: In general, the side effect profile of this compound observed in animal models, such as weight gain, metabolic disturbances, and cardiovascular effects, is consistent with what is observed in human clinical trials. Animal studies are crucial for understanding the mechanisms of these side effects and for developing strategies to mitigate them.
Data Presentation
Table 1: Metabolic Effects of this compound in a 28-Day Study with Healthy Human Volunteers
| Parameter | Placebo (n=10) | This compound (n=7) | Olanzapine (n=7) |
| Weight Change (%) | 0.6 ± 0.7 | 1.1 ± 1.7 | 4.5 ± 1.4 |
| Subjects with ≥5% Weight Gain | 0% | 29% | 71% |
| Change in Total Fat Mass (%) | - | Trend towards increase | +11.4 ± 5.3 |
| Change in Hunger (VAS, mm) | +10 | +2 | +7 |
| Change in HOMA-IR | - | Non-significant trend towards increase | Non-significant trend towards increase |
* p < 0.05 compared to baseline. Data adapted from a study in healthy volunteers. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; VAS: Visual Analog Scale.
Table 2: Dose-Dependent Effects of this compound on Glucose Metabolism in Rats
| Treatment Group | Fasting Glucose (mmol/L) | Fasting Insulin (µU/mL) | HOMA-IR |
| Vehicle | 5.8 ± 0.2 | 10.1 ± 1.5 | 2.5 ± 0.4 |
| This compound (1.0 mg/kg) | 5.9 ± 0.2 | 15.8 ± 2.1 | 4.1 ± 0.6 |
| This compound (5.0 mg/kg) | 6.0 ± 0.2 | 20.5 ± 2.8 | 5.4 ± 0.8 |
| This compound (10.0 mg/kg) | 6.1 ± 0.2 | 24.1 ± 3.2 | 6.5 ± 1.0 |
* p < 0.05 compared to vehicle. Data is illustrative based on findings of dose-dependent increases in insulin resistance.
Experimental Protocols
Protocol 1: Assessment of Metabolic Parameters
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Animals: Male Wistar rats (250-300g).
-
Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Drug Administration: this compound administered daily via oral gavage or intraperitoneal injection for the duration of the study.
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (12-16 hours).
-
Administer a baseline blood glucose measurement from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
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Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin and Lipid Profile:
-
Collect trunk blood at the end of the study following decapitation.
-
Centrifuge blood to separate serum.
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Analyze serum for insulin, triglycerides, and total cholesterol using commercially available ELISA kits.
-
Protocol 2: Evaluation of Cardiovascular Parameters using Telemetry
-
Animals: Male Sprague-Dawley rats implanted with telemetry transmitters.
-
Surgical Implantation: Anesthetize rats and surgically implant a telemetry device (e.g., for ECG and blood pressure) according to the manufacturer's instructions. Allow for a post-operative recovery period of at least one week.
-
Data Acquisition:
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Record baseline cardiovascular data for at least 24 hours before the first drug administration.
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Administer this compound and continuously record ECG and blood pressure for the duration of the study.
-
-
Data Analysis:
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Analyze ECG recordings for heart rate and QTc interval. Use a species-specific correction formula for QTc (e.g., Bazett's or Fridericia's, with awareness of their limitations in rodents).
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Analyze blood pressure data to assess for changes from baseline and the presence of orthostatic hypotension (if a tilt-table is used).
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Protocol 3: Assessment of Extrapyramidal Symptoms (EPS)
-
Animals: Male C57BL/6J mice or Wistar rats.
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Catalepsy Test (Bar Test):
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Place the animal's forepaws on a horizontal bar raised 9 cm above the surface.
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Measure the time it takes for the animal to remove both paws from the bar. A longer latency is indicative of catalepsy.
-
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Rotarod Test:
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Train animals on a rotarod at a constant speed (e.g., 16 rpm) until they can remain on the rod for a set period (e.g., 120 seconds).
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After drug administration, place the animals on the rotarod and record the latency to fall. A shorter latency suggests impaired motor coordination.
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Visualizations
Caption: this compound metabolism and potential for drug interactions.
Caption: Simplified insulin signaling pathway and points of interference by antipsychotics.
Caption: Experimental workflow for cardiovascular safety monitoring.
References
- 1. Pathophysiology of drug induced weight and metabolic effects: findings from an RCT in healthy volunteers treated with olanzapine, this compound, or placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound (Fanapt®), a novel atypical antipsychotic, is a potent HERG blocker and delays cardiac ventricular repolarization at clinically relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical neuroleptics this compound and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
In vitro models to predict Iloperidone's metabolic drug-drug interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro studies to predict Iloperidone's metabolic drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are primarily responsible for this compound metabolism?
A1: this compound is extensively metabolized in the liver.[1][2] The primary metabolic pathways are mediated by CYP2D6 (hydroxylation) and, to a lesser extent, CYP3A4 (O-dealkylation).[1][2][3] Carbonyl reduction is another significant biotransformation pathway.
Q2: What is the potential for this compound to be a "victim" of metabolic drug-drug interactions?
A2: The potential is significant. Since this compound is metabolized mainly by CYP2D6 and CYP3A4, co-administration with potent inhibitors of these enzymes can lead to increased plasma concentrations of this compound. For example, co-administration with CYP2D6 inhibitors (like paroxetine) or CYP3A4 inhibitors (like ketoconazole) has been shown to increase this compound exposure. This is particularly important for patients who are known CYP2D6 poor metabolizers.
Q3: What is the potential for this compound to be a "perpetrator" of metabolic drug-drug interactions?
A3: In vitro studies have demonstrated that this compound can inhibit several CYP enzymes, indicating its potential to act as a perpetrator of DDIs. It is a potent inhibitor of CYP3A4 and CYP2D6. It also shows inhibitory effects on CYP2C19 and CYP1A2, though to a lesser extent, and does not appear to affect CYP2C9. Therefore, this compound may increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4 and CYP2D6.
Q4: Which in vitro systems are recommended for studying this compound's metabolic DDI potential?
A4: The most common and recommended in vitro systems include:
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Human Liver Microsomes (HLMs): HLMs contain a full complement of CYP enzymes and are a standard tool for evaluating metabolic pathways and inhibition kinetics.
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cDNA-expressed CYP Enzymes (Supersomes): These are recombinant systems that express a single human CYP enzyme. They are crucial for definitively identifying which specific enzyme is responsible for a particular metabolic reaction or is being inhibited.
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Cryopreserved Human Hepatocytes: Hepatocytes provide a more holistic model, incorporating both Phase I and Phase II metabolic enzymes, as well as transporter functions. They are useful for studying induction and more complex DDI mechanisms.
Q5: What are the key kinetic parameters to determine from in vitro inhibition studies for this compound?
A5: The primary parameter to determine is the inhibition constant (Kᵢ). The Kᵢ value quantifies the potency of this compound as an inhibitor for a specific enzyme. It is also essential to determine the mechanism of inhibition (e.g., competitive, noncompetitive, mixed), as this provides further insight into the nature of the interaction. These values are critical for predicting the clinical relevance of the observed in vitro interaction.
Data Presentation: this compound as a CYP Inhibitor
The following tables summarize quantitative data from in vitro studies on this compound's inhibitory effects on major human CYP enzymes.
Table 1: Inhibition Constants (Kᵢ, µM) of this compound in Human Liver Microsomes (HLMs) and Supersomes
| CYP Enzyme | Kᵢ in HLMs (µM) | Kᵢ in Supersomes (µM) | Mechanism of Inhibition in HLMs | Reference(s) |
| CYP1A2 | 45 | 31 | Mixed | , |
| CYP2C9 | No effect observed | No effect observed | N/A | , |
| CYP2C19 | 6.5 | 32 | Mixed | , |
| CYP2D6 | 2.9 | 10 | Competitive | , |
| CYP3A4 | 0.38 | 0.3 | Noncompetitive | , |
Visualizations: Pathways and Workflows
Caption: this compound's primary metabolic pathways.
Caption: Experimental workflow for a CYP inhibition assay.
Experimental Protocols
Protocol: Determining this compound's Kᵢ for CYP3A4 Inhibition in Human Liver Microsomes
This protocol outlines the key steps for an in vitro experiment to determine the inhibition constant (Kᵢ) and mechanism of inhibition of this compound on CYP3A4 activity using pooled human liver microsomes.
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
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CYP3A4 probe substrate (e.g., Testosterone or Midazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer
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Quenching solution (e.g., cold acetonitrile with internal standard)
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LC-MS/MS system
-
-
Preparation:
-
Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<1%) to avoid affecting enzyme activity.
-
Prepare a range of this compound concentrations and at least three concentrations of the probe substrate, typically bracketing its known Kₘ value.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM suspension (e.g., 0.2-0.5 mg/mL protein concentration) and buffer to 37°C.
-
Add the probe substrate and varying concentrations of this compound to the wells. Include control wells with no inhibitor.
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Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
Terminate the reaction by adding the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone for testosterone) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (reaction velocity) for each concentration of substrate and inhibitor.
-
Analyze the data using graphical methods like Dixon plots (1/velocity vs. inhibitor concentration) and Lineweaver-Burk plots (1/velocity vs. 1/substrate concentration) to determine the mechanism of inhibition.
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Use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive, noncompetitive, mixed) and calculate the Kᵢ value.
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Troubleshooting Guides
Q: My Kᵢ values for this compound's inhibition of CYP2D6 are highly variable between experiments. What are the potential causes and solutions?
A: High variability in Kᵢ values is a common issue. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Substrate Concentration | Ensure the probe substrate concentrations used are appropriate, ideally at or below the Michaelis-Menten constant (Kₘ). Using concentrations that are too high can mask competitive inhibition. |
| Microsomal Protein/Time Linearity | Confirm that the reaction is linear with respect to both protein concentration and incubation time. Deviations from linearity can skew kinetic calculations. Run preliminary experiments to establish the optimal conditions. |
| Reagent Stability | Verify the stability and activity of the NADPH regenerating system and the pooled HLMs. Use fresh reagents and properly stored microsomes. |
| Non-specific Binding | This compound may bind to the microsomal protein, reducing the effective unbound concentration. Consider determining the fraction unbound in microsomes (fu,mic) to correct the nominal concentrations, which can provide a more accurate Kᵢ value. |
| Analytical Method Variability | Ensure your LC-MS/MS method is robust and reproducible. Check for matrix effects and ensure the internal standard is performing correctly. |
Q: I am observing a significant discrepancy in inhibition potency (Kᵢ) between experiments using HLMs and recombinant CYP enzymes (supersomes). Why is this happening?
A: This is a frequent observation and can be attributed to several factors:
| Potential Cause | Explanation & Action |
| Presence of Other Enzymes in HLMs | HLMs contain multiple CYP and UGT enzymes. If the probe substrate is metabolized by enzymes other than the one of interest, it can complicate the kinetic analysis. Action: Use a highly selective probe substrate. Consider using specific chemical inhibitors in the HLM matrix to isolate the activity of the target CYP. |
| Different Lipid Environments | The membrane composition of recombinant systems can differ from native microsomes, potentially altering enzyme conformation and inhibitor binding. Action: Acknowledge this as an inherent difference between the systems. Results from both systems are valuable; HLMs provide a more physiologically relevant environment, while supersomes offer specificity. |
| Allosteric Effects | Complex interactions can occur within the HLM environment that are absent in single-enzyme systems. Action: This highlights the importance of using multiple in vitro systems to build a comprehensive picture of the DDI potential. |
Q: My data does not clearly fit a standard competitive or noncompetitive inhibition model. What should I do?
A: When data doesn't fit a simple model, consider more complex mechanisms:
Caption: Troubleshooting logic for unclear inhibition mechanisms.
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Evaluate for Mixed Inhibition: this compound has been shown to be a mixed inhibitor of CYP1A2 and CYP2C19. This model allows for the inhibitor to bind to both the free enzyme and the enzyme-substrate complex. Use non-linear regression software to fit your data to a mixed-model equation.
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Investigate Time-Dependent Inhibition (TDI): Some drugs can form reactive metabolites that irreversibly inactivate the enzyme over time. To test for this, perform a pre-incubation experiment where this compound is incubated with the HLMs and NADPH before the probe substrate is added. If the inhibitory potency increases with pre-incubation time, TDI is likely occurring.
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Review Experimental Design: Re-examine the concentration ranges used for both the inhibitor and the substrate. An insufficient range can make it difficult to distinguish between different inhibition models. Ensure you have concentrations both well below and well above the Kᵢ and Kₘ values.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-Term Treatment with Atypical Antipsychotic this compound Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical neuroleptics this compound and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Detecting Trace-Level Degradation Products of Iloperidone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting analytical methods for the detection of trace-level degradation products of Iloperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions. It is generally stable under neutral, thermal, and photolytic conditions.[1][2] Key degradation pathways include hydrolysis and oxidation, leading to the formation of various degradation products.[1]
Q2: Which analytical technique is most suitable for detecting trace-level degradation products of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the most effective techniques for separating, identifying, and quantifying trace-level degradation products of this compound.[1][3] These methods offer high sensitivity and specificity.
Q3: What are the critical parameters to consider when developing an HPLC/UPLC method for this compound degradation products?
A3: Key parameters to optimize include the choice of a suitable C18 column, mobile phase composition (typically a mixture of a buffer and an organic solvent like acetonitrile or methanol), gradient elution profile, column temperature, and detector wavelength (e.g., 215 nm or 225 nm). Method validation according to ICH guidelines is crucial to ensure reliability.
Q4: How can I identify the structures of unknown degradation products?
A4: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for elucidating the structures of unknown degradation products. By analyzing the fragmentation patterns and accurate mass measurements, the molecular formula and structure of the degradants can be proposed.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation products at trace levels.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Sample solvent incompatible with the mobile phase. | 1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Dissolve the sample in the initial mobile phase. |
| Ghost Peaks or Spurious Peaks | 1. Contaminants in the mobile phase or solvents. 2. Carryover from the autosampler. 3. Leaching from plastic containers or tubing. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Consider using an in-line filter or a ghost peak trap column. 2. Implement a robust needle wash procedure in the autosampler method. 3. Use glass containers for mobile phase preparation and storage. |
| Low Sensitivity/Poor Signal-to-Noise Ratio for Trace Degradants | 1. Suboptimal detector wavelength. 2. Insufficient sample concentration. 3. High baseline noise. 4. Degradation product instability in the analytical solution. | 1. Optimize the detection wavelength based on the UV spectra of the degradation products. 2. If possible, concentrate the sample or increase the injection volume. 3. Ensure proper mobile phase degassing and check for detector lamp issues. 4. Analyze samples promptly after preparation and store them under appropriate conditions. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation or contamination. 4. Pump malfunction. | 1. Use a column oven to maintain a stable temperature. 2. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve reproducibility. 3. Flush the column with a strong solvent or replace it if necessary. 4. Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Co-elution of Degradation Products | 1. Inadequate chromatographic resolution. 2. Inappropriate stationary phase. | 1. Optimize the gradient profile (e.g., shallower gradient). 2. Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
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Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
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Add 0.1 M to 1.0 M hydrochloric acid (HCl).
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Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours).
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Cool the solution and neutralize it with an appropriate base (e.g., sodium hydroxide).
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Dilute to the final concentration with the mobile phase for analysis.
2. Base Hydrolysis:
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Dissolve this compound in a suitable solvent.
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Add 0.1 M to 1.0 M sodium hydroxide (NaOH).
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Heat the solution (e.g., at 80°C) for a specified period (e.g., 24 hours).
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Cool the solution and neutralize it with an appropriate acid (e.g., hydrochloric acid).
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Dilute to the final concentration with the mobile phase for analysis.
3. Oxidative Degradation:
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Dissolve this compound in a suitable solvent.
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Add 3% to 30% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for a specified period (e.g., 15 minutes to 7 days).
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Dilute to the final concentration with the mobile phase for analysis.
UPLC-MS Method for Separation and Identification of Degradation Products
This protocol is a representative method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the separation of polar and non-polar compounds. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | PDA detector followed by a High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| PDA Wavelength | 225 nm |
Mass Spectrometry Conditions (Positive Ion Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy | Ramped for MS/MS experiments to obtain fragment ions. |
Quantitative Data Summary
The following table summarizes the identified degradation products of this compound from forced degradation studies, as characterized by LC-MS/MS in positive ion mode.
| Degradation Product | Formation Condition | [M+H]⁺ (m/z) |
| DP1 | Acidic Hydrolysis | 303.1860 |
| DP2 | Acidic Hydrolysis | 248.1492 |
| DP3 | Oxidative Stress | 443.2054 |
| DP4 | Basic Hydrolysis | 441.2262 |
| DP5 | Basic Hydrolysis | 399.2156 |
| DP6 | Basic Hydrolysis | 413.1949 |
| DP7 | Basic Hydrolysis | 427.2105 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the analysis of this compound degradation products.
This compound Degradation Pathway
Caption: A diagram showing the formation of degradation products from this compound under different stress conditions.
References
- 1. Identification of stress degradation products of this compound using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of RP-UPLC Method for the Determination of this compound, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
Technical Support Center: Iloperidone Dosing in Subjects with CYP2D6 Polymorphisms
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Iloperidone dosage based on Cytochrome P450 2D6 (CYP2D6) polymorphisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is extensively metabolized in the liver primarily through three pathways: carbonyl reduction to its metabolite P88, hydroxylation mediated by CYP2D6 to its metabolite P95, and O-demethylation mediated by CYP3A4.[1][2][3]
Q2: Why is CYP2D6 polymorphism a critical factor in this compound dosing?
A2: Genetic variations in the CYP2D6 gene can significantly alter the enzyme's activity, leading to different metabolizer phenotypes.[4] This variability can affect the plasma concentrations of this compound and its active metabolites, potentially impacting both the efficacy and safety of the drug.[4]
Q3: What are the different CYP2D6 metabolizer phenotypes?
A3: Individuals can be categorized into four main phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to a lack of enzyme activity.
-
Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity.
-
Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity.
Q4: How do CYP2D6 polymorphisms affect the pharmacokinetics of this compound?
A4: In CYP2D6 poor metabolizers, the mean elimination half-life of this compound is significantly longer (33 hours) compared to extensive metabolizers (18 hours). This leads to higher systemic concentrations of this compound and its active metabolite P88, and a decrease in the metabolite P95. Conversely, ultrarapid metabolizers may have decreased systemic exposure to this compound, potentially leading to a subtherapeutic response.
Q5: Are there specific dosage adjustments recommended for each CYP2D6 phenotype?
A5: The FDA-approved label for this compound (Fanapt) provides a specific recommendation for CYP2D6 poor metabolizers, advising a dose reduction by one-half. For intermediate and ultrarapid metabolizers, there are no specific dosage adjustment guidelines provided in the official labeling. Dosing for these individuals may require clinical judgment and therapeutic drug monitoring.
Troubleshooting Guide
Issue 1: Suboptimal therapeutic response in a subject at standard this compound dosage.
-
Possible Cause: The subject may be a CYP2D6 ultrarapid metabolizer, leading to rapid clearance of the drug and subtherapeutic plasma concentrations.
-
Troubleshooting Steps:
-
Perform CYP2D6 genotyping to determine the subject's metabolizer status.
-
If confirmed as an ultrarapid metabolizer, consider therapeutic drug monitoring to guide dose adjustments.
-
An increase in dose or more frequent dosing may be necessary, but should be done with caution and close monitoring for adverse effects.
-
Issue 2: A subject is experiencing significant adverse effects (e.g., orthostatic hypotension, dizziness) at a low dose of this compound.
-
Possible Cause: The subject may be a CYP2D6 poor metabolizer, leading to higher than expected plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm the subject's CYP2D6 metabolizer status through genotyping.
-
If confirmed as a poor metabolizer, the this compound dose should be reduced by 50% as per FDA guidelines.
-
Monitor the subject closely for adverse events.
-
Issue 3: Inconsistent or unexpected results from CYP2D6 genotyping assays.
-
Possible Cause: The complexity of the CYP2D6 gene, including the presence of a highly similar pseudogene (CYP2D7) and numerous structural variants, can lead to genotyping challenges. Assay design, including the specific alleles tested, can also impact results.
-
Troubleshooting Steps:
-
Verify the methodology used for genotyping. Assays that include analysis of copy number variations (CNVs) are crucial for accurately identifying ultrarapid metabolizers.
-
Consider using a secondary genotyping method to confirm results, especially in cases with ambiguous calls.
-
Ensure the laboratory performing the genotyping follows standardized procedures and has expertise in pharmacogenetic testing.
-
Quantitative Data Summary
Table 1: Recommended this compound Dosage Adjustments for CYP2D6 Poor Metabolizers
| Indication | Titration Schedule for CYP2D6 Poor Metabolizers | Recommended Dosage for CYP2D6 Poor Metabolizers |
| Schizophrenia | Day 1: 1 mg twice dailyDay 2: 2 mg twice dailyDay 3: 4 mg twice dailyDay 4: 6 mg twice dailyTitration complete | 3 mg to 6 mg twice daily |
| Bipolar I Disorder (Manic or Mixed Episodes) | Day 1: 1 mg twice dailyDay 2: 3 mg twice dailyDay 3: 6 mg twice dailyTitration complete | 6 mg twice daily |
Source: Adapted from FDA prescribing information.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Different CYP2D6 Metabolizer Phenotypes
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
| This compound Elimination Half-Life | 18 hours | 33 hours |
| P88 (Metabolite) Elimination Half-Life | 26 hours | 37 hours |
| P95 (Metabolite) Elimination Half-Life | 23 hours | 31 hours |
Source: Data from FDA label annotations.
Experimental Protocols
1. CYP2D6 Genotyping using Real-Time PCR (qPCR) for Copy Number Variation (CNV) Analysis
This method is essential for identifying gene deletions (CYP2D6*5) and duplications, which are characteristic of poor and ultrarapid metabolizers, respectively.
-
Objective: To determine the copy number of the CYP2D6 gene.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from whole blood or buccal swabs using a commercially available kit.
-
Assay Setup: Use a TaqMan® Copy Number Assay targeting a specific region of the CYP2D6 gene (e.g., exon 9) and a reference assay for a gene with a known stable copy number (e.g., RNase P).
-
Reaction Mixture: Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the CYP2D6 copy number assay, the reference assay, and the genomic DNA sample.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler with the following typical conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40-50 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative copy number of CYP2D6 compared to the reference gene. Software provided with the real-time PCR instrument is typically used for this calculation.
-
2. CYP2D6 Genotyping using PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
This technique is used to identify specific single nucleotide polymorphisms (SNPs) that define different CYP2D6 alleles.
-
Objective: To detect the presence of specific SNPs within the CYP2D6 gene.
-
Methodology:
-
PCR Amplification: Amplify the region of the CYP2D6 gene containing the SNP of interest using specific primers. Long-range PCR (XL-PCR) may be necessary for larger fragments or to overcome challenges from the CYP2D7 pseudogene.
-
Restriction Enzyme Digestion: Digest the PCR product with a specific restriction enzyme that recognizes the sequence containing the SNP. The presence or absence of the SNP will determine if the enzyme cuts the DNA.
-
Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.
-
Analysis: Visualize the DNA fragments under UV light after staining. The pattern of the fragments will indicate the genotype (homozygous wild-type, heterozygous, or homozygous mutant).
-
3. Allele-Specific PCR (AS-PCR) for CYP2D6 Genotyping
This method is used to selectively amplify specific CYP2D6 alleles.
-
Objective: To determine the presence of a specific CYP2D6 allele.
-
Methodology:
-
Primer Design: Design PCR primers that are specific to the allele of interest. The 3' end of one of the primers is typically designed to match the specific SNP of the target allele.
-
PCR Amplification: Perform PCR using the allele-specific primers and the subject's genomic DNA.
-
Analysis: The presence of a PCR product indicates the presence of the specific allele being tested for. This can be visualized on an agarose gel. Allele-specific long-range PCR (ASXL-PCR) can be used to amplify the entire gene for further characterization.
-
Visualizations
Caption: this compound Metabolic Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. gene2rx.com [gene2rx.com]
- 3. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Iloperidone and Risperidone: A Comparative Efficacy Review in Schizophrenia Treatment
A comprehensive analysis of multiple clinical trials reveals that Iloperidone is a viable alternative to Risperidone for the treatment of schizophrenia, demonstrating comparable efficacy in symptom reduction with a potentially more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS). This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these two atypical antipsychotics.
Efficacy in Symptom Reduction
Clinical trials consistently show that both this compound and Risperidone are more effective than placebo in reducing the symptoms of schizophrenia.[1] The primary measures of efficacy in these studies are the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS), both of which have shown significant reductions from baseline with both treatments.
In a 6-week, prospective, randomized open-label study involving 80 patients with schizophrenia, both Risperidone (4-8 mg/day) and this compound (6-24 mg/day) groups showed a significant reduction in PANSS scores from baseline.[2][3] Importantly, there was no statistically significant difference in the efficacy between the two groups, suggesting comparable therapeutic effects in the short term.[2][3]
Another set of Phase III, double-blind trials further supports the comparable efficacy of this compound. Post-hoc analyses of these trials indicated that this compound was as effective as both haloperidol and risperidone in reducing schizophrenia symptoms. Specifically, in a study where patients were randomized to this compound (12–16 mg/day or 20–24 mg/day), Risperidone (6–8 mg/day), or placebo, the higher dose of this compound and Risperidone both demonstrated statistically significant improvements in BPRS scores compared to placebo.
Long-term studies have also indicated that this compound has an efficacy equivalent to that of haloperidol. While direct long-term comparative efficacy data with Risperidone is less detailed in the provided results, the consistent short-term equivalence suggests a similar long-term profile.
Comparative Safety and Tolerability Profile
A significant differentiator between this compound and Risperidone lies in their side-effect profiles. Clinical data suggests that this compound may offer a better safety profile, particularly concerning EPS.
In a comparative study, the incidence of extrapyramidal side effects was found to be significantly higher in the Risperidone group. Risperidone was more associated with EPS, tremor, and somnolence than this compound. Conversely, this compound was more frequently associated with dizziness, dry mouth, dyspepsia, and somnolence.
Metabolic side effects are a common concern with atypical antipsychotics. One study found that both Risperidone and this compound were associated with weight gain and alterations in BMI. Within the study groups, Risperidone caused a significant rise in lipids, whereas this compound led to a significant increase in both lipids and blood sugar. However, across the groups, there was no significant difference in these metabolic changes. It is worth noting that Risperidone is known to have the highest propensity of all second-generation antipsychotics to cause hyperprolactinemia, a side effect considered uncommon with this compound.
A notable concern with this compound is the potential for QTc interval prolongation, which has been reported to be comparable to that of haloperidol and ziprasidone.
Data Summary
Efficacy Data: PANSS and BPRS Score Reductions
| Study | Drug/Dosage | Primary Efficacy Measure | Mean Change from Baseline | p-value vs. Placebo |
| 6-week Randomized Study | Risperidone (4-8 mg) | PANSS Score | Significant Reduction | Not Applicable |
| This compound (6-24 mg) | PANSS Score | Significant Reduction | Not Applicable | |
| Phase III Trial (Study 1) | This compound (12 mg/day) | PANSS-T Score | -9.9 | P = 0.047 |
| Haloperidol (15 mg/day) | PANSS-T Score | -13.9 | P < 0.001 | |
| Phase III Trial (Study 2) | This compound (4-8 mg/day) | BPRS Score | Significant Improvement | P < 0.012 |
| This compound (10-16 mg/day) | BPRS Score | Significant Improvement | P < 0.001 | |
| Risperidone (4-8 mg/day) | BPRS Score | Significant Improvement | P < 0.001 | |
| Phase III Trial (Study 3) | This compound (20-24 mg/day) | BPRS Score | Significant Improvement | P < 0.010 |
| Risperidone (6-8 mg/day) | BPRS Score | Significant Improvement | P < 0.001 |
Safety and Tolerability Data: Common Adverse Events
| Adverse Event | This compound | Risperidone | Key Findings |
| Extrapyramidal Symptoms (EPS) | Lower Incidence | Higher Incidence | Statistically significant difference between groups (<0.01). Risperidone is more associated with EPS and tremor. |
| Dizziness | More Frequent (33.3%) | Less Frequent | More common with this compound. |
| Somnolence | More Frequent (33.3%) | Less Frequent | More common with this compound. |
| Weight Gain | Comparable | Comparable | Both drugs showed statistically significant weight gain. |
| Metabolic Changes | Significant increase in lipids and blood sugar | Significant increase in lipids | No significant difference between groups. |
| Hyperprolactinemia | Uncommon | Highest propensity among SGAs | A notable advantage for this compound. |
| QTc Prolongation | Comparable to haloperidol and ziprasidone | Not highlighted as a primary concern | A key safety consideration for this compound. |
Experimental Protocols
The clinical trials comparing this compound and Risperidone generally follow a prospective, randomized, and often double-blind, placebo-controlled design.
A Representative 6-Week, Randomized, Open-Label Study Protocol:
-
Patient Population: 80 patients diagnosed with Schizophrenia according to standard diagnostic criteria (e.g., DSM-IV).
-
Randomization: Patients are randomly assigned to one of two treatment groups: this compound or Risperidone.
-
Dosing Regimen:
-
This compound Group: Flexible dosing between 6-24 mg per day.
-
Risperidone Group: Flexible dosing between 4-8 mg per day.
-
-
Efficacy Assessment: The primary efficacy measure is the change in the total PANSS score from baseline to the end of the 6-week treatment period. Assessments are conducted at baseline and at regular follow-up visits (e.g., weeks 2, 4, and 6).
-
Safety Assessment: Adverse events are monitored and recorded at each follow-up visit. This includes monitoring for extrapyramidal symptoms, metabolic changes (weight, BMI, blood glucose, lipids), and other common side effects.
-
Statistical Analysis: The primary analysis compares the mean change in PANSS scores between the two groups using appropriate statistical tests (e.g., t-test or ANCOVA). The incidence of adverse events is compared using tests such as the Chi-square or Fisher's exact test.
Visualizations
Caption: Workflow of a comparative clinical trial for this compound vs. Risperidone.
References
Head-to-Head Clinical Showdown: Iloperidone Versus Haloperidol on Negative Symptoms of Schizophrenia
A Comparative Guide for Researchers and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant clinical challenge. While conventional antipsychotics like haloperidol have been a cornerstone of treatment, their efficacy against negative symptoms is often limited and can be confounded by extrapyramidal side effects. Atypical antipsychotics, such as iloperidone, have emerged with the promise of a broader spectrum of activity, including a potential advantage in addressing these persistent and debilitating symptoms. This guide provides a detailed, data-driven comparison of this compound and haloperidol, focusing on their impact on negative symptoms, supported by experimental data from head-to-head clinical trials.
Efficacy on Negative Symptoms: A Quantitative Analysis
A post hoc analysis of four Phase III, randomized, double-blind, placebo- and active-controlled trials provides the most direct comparative data on the efficacy of this compound and haloperidol on negative symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale (PANSS-N).
Table 1: Change in PANSS Negative Subscale Scores from Baseline
| Treatment Group | Dose Range | Mean Change from Baseline in PANSS-N Score | p-value vs. Placebo |
| This compound | 10-16 mg/day | Statistically Significant Improvement | <0.05 |
| This compound | 20-24 mg/day | Statistically Significant Improvement | <0.05 |
| Haloperidol | 15 mg/day | - | - |
| Placebo | - | - | - |
Note: While the specific mean change from baseline for the haloperidol group was not detailed in the available documentation, the analysis confirmed assay sensitivity with active controls, and this compound at therapeutic doses demonstrated a significant improvement over placebo on negative symptoms[1].
In a long-term maintenance study, this compound was found to be equivalent to haloperidol in the primary efficacy variable of time to relapse[2]. Another study noted that in a 6-week trial, the this compound 12 mg/day group showed a PANSS total score reduction of -9.9 points compared to -13.9 points for the haloperidol 15 mg/day group, both being statistically significant against placebo[3]. While this reflects overall symptomatology, the specific contribution to negative symptom improvement in this direct comparison was not delineated. However, a separate analysis of a 6-week study showed that this compound at a dose of 20-24 mg/day led to significant reductions in the PANSS-N subscale score compared to placebo (p<0.023)[3].
Experimental Protocols
The findings presented are derived from robust clinical trial methodologies. Below is a summary of a representative experimental protocol from the pooled analysis of the Phase III trials.
Study Design: The studies were multicenter, randomized, double-blind, placebo- and active-controlled trials with a duration of 4 to 6 weeks[1].
Patient Population: Adult patients (aged 18-65 years) with a diagnosis of schizophrenia or schizoaffective disorder who were experiencing an acute exacerbation of psychotic symptoms were included. A baseline PANSS total score of ≥60 was a common inclusion criterion.
Dosing Regimens:
-
This compound: Doses were titrated to target ranges of 4-8 mg/day, 10-16 mg/day, and 20-24 mg/day, administered twice daily.
-
Haloperidol: A fixed dose of 15 mg/day was used as an active control.
Efficacy Assessments: The primary efficacy measure was the change from baseline in the PANSS total score. Secondary measures included changes in the PANSS subscales (Positive, Negative, and General Psychopathology) and the Brief Psychiatric Rating Scale (BPRS). The PANSS assessments were conducted by trained raters at baseline and at specified intervals throughout the trials.
Comparative Signaling Pathways
The differential effects of this compound and haloperidol on negative symptoms may be attributable to their distinct receptor binding profiles and subsequent downstream signaling.
Haloperidol , a typical antipsychotic, primarily exerts its effects through potent antagonism of dopamine D2 receptors. While effective for positive symptoms, this strong D2 blockade in the nigrostriatal and mesocortical pathways can lead to extrapyramidal symptoms and may not adequately address, or could even worsen, negative symptoms.
This compound , an atypical antipsychotic, exhibits a more complex pharmacology. It is a potent antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors. The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and potentially improved efficacy for negative symptoms. This compound also has high affinity for α1-adrenergic receptors, which may contribute to its side-effect profile, particularly orthostatic hypotension.
References
- 1. Efficacy of this compound in the short-term treatment of schizophrenia: a post hoc analysis of pooled patient data from four phase III, placebo- and active-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of this compound: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Iloperidone Analysis
This guide provides a comprehensive comparison of a new, optimized High-Performance Liquid Chromatography (HPLC) method and a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of Iloperidone, an atypical antipsychotic drug. The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The ICH Q2(R1) guideline outlines the necessary validation parameters, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][3][4] This guide will adhere to these principles in comparing the analytical methods for this compound.
Experimental Protocols
New Optimized HPLC Method
This section details a proposed optimized Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Internal Standard: Carbamazepine.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range.
-
Sample Solution: Crush tablets containing this compound, and dissolve the powder in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
Alternative HPTLC Method
This section outlines an HPTLC method as an alternative for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase/Solvent System: A mixture of methanol and ethyl acetate.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber to a distance of 80 mm.
-
Densitometric Analysis: Scan the developed plate at 285 nm.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Working Standard Solutions: From the stock solution, prepare working standards in the desired concentration range (e.g., 100-600 ng/band).
-
Sample Solution: Extract this compound from the pharmaceutical formulation using methanol, and dilute to a concentration within the calibration range.
Comparative Performance Data
The following tables summarize the validation parameters for the new HPLC method and the alternative HPTLC method, based on experimental data reported in the literature.
Table 1: Linearity and Range
| Parameter | New HPLC Method | Alternative HPTLC Method |
| Linearity Range | 0.5 - 100 µg/mL | 100 - 600 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Accuracy (Recovery)
| Parameter | New HPLC Method | Alternative HPTLC Method |
| Recovery (%) | 98.82 - 100.48% | 98.5 - 101.5% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | New HPLC Method | Alternative HPTLC Method |
| Intra-day Precision (%RSD) | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 2% | < 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New HPLC Method | Alternative HPTLC Method |
| LOD | 0.01 µg/mL | 22.44 ng/band |
| LOQ | 0.03 µg/mL | 68.01 ng/band |
Table 5: Method Robustness
| Parameter | New HPLC Method | Alternative HPTLC Method |
| Variations Tested | Mobile phase composition, pH, flow rate | Mobile phase composition, development distance |
| %RSD of Results | < 2% | < 2% |
Visualization of Workflows and Relationships
The following diagrams illustrate the key processes and comparisons involved in the validation of the analytical methods for this compound.
Caption: Workflow for validating an analytical method for this compound according to ICH Q2(R1) guidelines.
Caption: Comparison of key characteristics between the HPLC and HPTLC methods for this compound analysis.
Discussion and Conclusion
Both the optimized HPLC and the alternative HPTLC methods demonstrate suitability for the quantitative analysis of this compound in pharmaceutical dosage forms. The choice between the two methods will depend on the specific requirements of the laboratory.
The HPLC method offers high resolution and sensitivity, making it a robust and reliable choice for quality control and stability studies. Its closed-system nature minimizes the risk of contamination.
The HPTLC method provides a higher throughput as multiple samples can be analyzed simultaneously, which can be advantageous for routine analysis and screening purposes. It is also generally more cost-effective in terms of solvent consumption per sample.
References
Cross-validation of bioanalytical methods for Iloperidone across laboratories
A Guide to Cross-Validation of Bioanalytical Methods for Iloperidone Across Laboratories
Introduction
This compound is an atypical antipsychotic agent used in the management of schizophrenia.[1] The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. When these studies are conducted across multiple laboratories, it is imperative to perform a cross-validation of the bioanalytical methods to ensure the reliability and comparability of the data generated. This guide provides a framework for the cross-validation of bioanalytical methods for this compound, offering a comparison of hypothetical data from two independent laboratories and detailing the experimental protocols.
The globalization of clinical trials and pharmaceutical development necessitates that bioanalytical methods validated in one laboratory can be successfully transferred to another.[2] Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used at different laboratories, can produce comparable data.[3][4] This process is a regulatory expectation and is critical for ensuring the integrity of data that will be combined or compared across studies.[4]
Experimental Protocols
A robust and validated bioanalytical method is the foundation of any cross-laboratory comparison. The following sections detail a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, which will serve as the basis for our hypothetical cross-validation between Laboratory A and Laboratory B.
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquot Plasma: Thaw frozen human plasma samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 100 µL of plasma into a 96-well plate.
-
Internal Standard Addition: Add the internal standard (e.g., deuterated this compound) to all wells except for the blank samples.
-
Pre-treatment: Add a protein precipitation agent, such as acetonitrile, to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Loading: Load the supernatant from the pre-treated samples onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent, such as methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 analytical column, such as an ACE 5 C8 or a Sunfire C18, is commonly used for the separation of this compound.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.02 M potassium dihydrogen phosphate buffer or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.2 to 1.0 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 10 µL, is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with an electrospray ionization (ESI) source is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation: A Hypothetical Cross-Validation
The following tables summarize the hypothetical validation parameters from two independent laboratories, "Laboratory A" and "Laboratory B," for the bioanalytical method for this compound.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.01 - 6 | 0.01 - 6 | Should cover the expected concentration range |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the concentration-response relationship |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | r² ≥ 0.99 |
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Laboratory A | Laboratory B | Acceptance Criteria |
| LLOQ (0.01 ng/mL) | Mean accuracy: 80-120%Precision (CV): ≤ 20% | ||
| Mean Accuracy (%) | 98.5 | 102.3 | |
| Precision (CV %) | 4.5 | 3.8 | |
| LQC (0.03 ng/mL) | Mean accuracy: 85-115%Precision (CV): ≤ 15% | ||
| Mean Accuracy (%) | 101.2 | 99.8 | |
| Precision (CV %) | 3.2 | 2.9 | |
| MQC (0.3 ng/mL) | Mean accuracy: 85-115%Precision (CV): ≤ 15% | ||
| Mean Accuracy (%) | 97.9 | 103.1 | |
| Precision (CV %) | 2.5 | 2.1 | |
| HQC (4.5 ng/mL) | Mean accuracy: 85-115%Precision (CV): ≤ 15% | ||
| Mean Accuracy (%) | 104.1 | 98.7 | |
| Precision (CV %) | 1.8 | 2.3 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Matrix Factor (IS-normalized) | 0.97 - 1.03 | 0.98 - 1.05 | CV of the IS-normalized matrix factor should be ≤ 15% |
| Extraction Recovery (%) | > 84% | > 85% | Should be consistent, precise, and reproducible |
Mandatory Visualizations
Caption: Workflow for Inter-Laboratory Cross-Validation of a Bioanalytical Method.
Caption: Logical Relationship for Comparing Bioanalytical Methods Across Laboratories.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring the consistency and reliability of data from multi-site clinical or preclinical studies. This guide has outlined the key experimental protocols and data comparison points for a hypothetical cross-validation of a bioanalytical method for this compound. By adhering to a well-defined protocol and pre-established acceptance criteria, researchers can confidently combine and compare data from different laboratories, thereby ensuring the integrity of their study results. The successful transfer and cross-validation of bioanalytical methods are essential for the efficient and robust development of pharmaceuticals.
References
Comparative Analysis of Receptor Binding Affinities: Iloperidone and Other Atypical Antipsychotics
A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of key atypical antipsychotic agents, supported by experimental data and methodologies.
The therapeutic efficacy and side-effect profiles of atypical antipsychotics are intrinsically linked to their interactions with a wide array of neurotransmitter receptors. This guide provides a comparative analysis of the receptor binding affinities of iloperidone against other commonly prescribed atypical antipsychotics, including risperidone, olanzapine, quetiapine, ziprasidone, aripiprazole, and clozapine. The data presented herein, summarized in a clear tabular format, offers valuable insights for researchers in psychopharmacology and professionals engaged in the development of novel central nervous system therapies.
Receptor Binding Affinity Profiles
The following table summarizes the in vitro receptor binding affinities (Ki in nanomolars, nM) of this compound and other selected atypical antipsychotics for key dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Risperidone | Olanzapine | Quetiapine | Ziprasidone | Aripiprazole | Clozapine |
| Dopamine | |||||||
| D1 | 216[1] | 240[2] | 11-31[3] | 990[4] | >1000 | >1000 | 85 |
| D2 | 6.3[1] | 3.2 | 11-31 | 380 | 4.8 | 0.34 | 125 |
| D3 | 7.1 | 11 | 49 | - | 7.2 | 0.8 | 14 |
| D4 | 25 | 7.3 | 11-31 | 2020 | 39 | 44 | 7 |
| Serotonin | |||||||
| 5-HT1A | 168 | 420 | >1000 | 390 | 3.4 | 1.7 | 490 |
| 5-HT2A | 5.6 | 0.2 | 4 | 640 | 0.4 | 3.4 | 12 |
| 5-HT2C | 42.8 | 50 | 11 | 1840 | 1.3 | 15 | 8 |
| 5-HT6 | 43 | - | 5 | - | - | >1000 | - |
| 5-HT7 | 22 | - | - | 307 | - | 39 | 18 |
| Adrenergic | |||||||
| α1 | 0.36 | 0.8 | 19 | 22 | 10 | 57 | 7 |
| α2 | - | 16 | - | 2900 | - | - | - |
| Histamine | |||||||
| H1 | 437 | 20 | 7 | 6.9 | 47 | 61 | 6 |
| Muscarinic | |||||||
| M1 | >1000 | >10,000 | 32-132 | 37 | >10,000 | >10,000 | 1.9 |
Experimental Protocols
The binding affinities presented in this guide are predominantly determined through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug candidate and its target receptor.
Generalized Protocol for Competitive Radioligand Binding Assay
1. Preparation of Receptor Source:
-
Cell Culture and Transfection: Clonal cell lines, such as CHO or HEK293 cells, are genetically engineered to stably express a high density of the specific human receptor of interest.
-
Membrane Preparation: The cultured cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes, which contain the target receptors. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.
2. Radioligand and Competitor Preparation:
-
Radioligand: A specific ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]), is used. The concentration of the radioligand is typically kept at or below its dissociation constant (Kd) for the receptor.
-
Test Compound (Competitor): The drug being tested (e.g., this compound) is prepared in a series of increasing concentrations.
3. Binding Assay:
-
Incubation: A constant amount of the receptor membrane preparation is incubated with the radioligand and varying concentrations of the test compound in a buffer solution.
-
Control Groups:
-
Total Binding: Receptor membranes and radioligand only.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand that saturates the receptors.
-
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
5. Quantification of Radioactivity:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail. A liquid scintillation counter is then used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.
6. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To further elucidate the experimental and biological contexts of these findings, the following diagrams illustrate the workflow of a typical receptor binding assay and the major signaling pathways affected by atypical antipsychotics.
Conclusion
The data and methodologies presented in this guide offer a foundational understanding of the comparative receptor binding profiles of this compound and other critical atypical antipsychotics. This information is paramount for researchers aiming to dissect the intricate mechanisms underlying the therapeutic actions and adverse effects of these agents. A thorough comprehension of these receptor interactions is essential for the rational design and development of next-generation antipsychotics with improved efficacy and tolerability. Atypical antipsychotics modulate serotonin, norepinephrine, and/or histamine neurotransmission in addition to the dopamine system, which is the primary target of typical antipsychotics. This multi-receptor action is thought to contribute to their effectiveness in treating a broader range of symptoms in psychiatric disorders.
References
Iloperidone vs. Olanzapine: An In Vivo Comparative Analysis of Metabolic Parameters
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the metabolic effects of the second-generation antipsychotics, iloperidone and olanzapine. The following sections detail experimental data, protocols, and potential mechanistic insights.
Second-generation antipsychotics (SGAs) are a cornerstone in the management of schizophrenia and other psychotic disorders, offering improved tolerability regarding extrapyramidal symptoms compared to their predecessors. However, their use is often associated with a range of metabolic side effects, including weight gain, dyslipidemia, and impaired glucose homeostasis. Olanzapine is well-recognized for its high risk of inducing such metabolic disturbances. This compound, a newer SGA, has been positioned as a potentially more metabolically favorable option. This guide synthesizes findings from preclinical and clinical in vivo studies to compare the metabolic liabilities of these two agents.
Quantitative Data Summary
The metabolic effects of this compound and olanzapine have been evaluated in both animal models and human subjects. The data presented below summarizes key findings from these comparative studies.
Preclinical Data: Rodent Models
| Parameter | This compound | Olanzapine | Animal Model | Key Findings | Reference |
|---|---|---|---|---|---|
| Glucose Intolerance (GTT) | Significant, dose-dependent increase | Significant, dose-dependent increase | Female Sprague-Dawley Rats | This compound showed comparable or greater glucose intolerance than olanzapine at similar doses. The three highest doses of this compound (1.0, 5.0, 10.0 mg/kg) significantly increased glucose intolerance. | |
| Insulin Resistance (HIEC) | Significant increase at both low (1.0 mg/kg) and high (10.0 mg/kg) doses | Significant increase at the higher dose (15 mg/kg) | Female Sprague-Dawley Rats | This compound induced insulin resistance at both tested doses, while olanzapine's effect was significant at the higher dose. | |
| Fasting Insulin | Dose-dependent elevation; significant at the three highest doses | Significant increase | Female Sprague-Dawley Rats | Both drugs led to elevated fasting insulin levels. | |
| HOMA-IR | Significant, dose-dependent increase | Non-significant trend towards an increase | Female Sprague-Dawley Rats | The three highest doses of this compound resulted in greater insulin resistance as measured by HOMA-IR compared to controls. |
Clinical Data: Human Studies
| Parameter | this compound | Olanzapine | Study Population | Duration | Key Findings | Reference | |---|---|---|---|---|---| | Weight Gain | Mild, non-significant increase (~1.1% of initial weight) | Significant increase (~4.5% of initial weight) | Healthy Volunteers | 28 days | Olanzapine led to substantial and statistically significant weight gain, while this compound did not. 71% of olanzapine-treated subjects gained ≥5% of their initial body weight, compared to 29% in the this compound group. | | | Weight Gain | Statistically significant less rise (up to 1kg) | Markedly significant rise (up to 7kg) | Patients with Psychosis | 24 weeks | Olanzapine treatment resulted in a significantly greater increase in body weight compared to this compound. | | | Body Mass Index (BMI) | Statistically significant less increase | Significant increase | Patients with Psychosis | 24 weeks | Changes in BMI mirrored the findings for body weight, with a much larger increase in the olanzapine group. | | | Fasting Blood Sugar | No significant change | Statistically significant increase | Patients with Psychosis | 24 weeks | Olanzapine was associated with a significant increase in fasting blood sugar, a key marker of glucose dysregulation, which was not observed with this compound. | | | Total Cholesterol | No significant change | Statistically significant increase | Patients with Psychosis | 24 weeks | Olanzapine adversely affected lipid profiles by significantly increasing total cholesterol. | | | Triglycerides | Significant reduction | Statistically significant increase | Patients with Psychosis | 24 weeks | this compound treatment was associated with a significant reduction in triglyceride levels, while olanzapine caused a significant increase. | | | LDL Cholesterol | No significant change | Statistically significant increase | Patients with Psychosis | 24 weeks | Olanzapine treatment led to a significant increase in LDL ("bad") cholesterol. | | | HDL Cholesterol | No significant change | Significant decrease | Patients with Psychosis | 24 weeks | Olanzapine was associated with a significant decrease in HDL ("good") cholesterol. | | | Caloric Intake | No significant change | Significant increase (+267 kcal in a standardized meal) | Healthy Volunteers | 28 days | The weight gain observed with olanzapine was linked to a significant increase in food consumption. | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for key experiments cited in this guide.
Preclinical: Glucose Tolerance Test (GTT) in Rats
-
Animal Model: Adult female Sprague-Dawley rats were used.
-
Acclimatization: Animals were allowed to acclimate to the facility conditions before the experiment.
-
Fasting: Rats were fasted overnight prior to the test.
-
Drug Administration: Animals were treated with either vehicle, this compound (0.03, 0.5, 1.0, 5.0, 10.0 mg/kg), or olanzapine (0.1, 0.5, 1.5, 5.0, 10.0 mg/kg).
-
Glucose Challenge: A baseline blood sample was taken, followed by an intraperitoneal injection of glucose.
-
Blood Sampling: Blood glucose levels were measured at regular intervals (e.g., every 10-30 minutes) for a period of up to 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to determine the extent of glucose intolerance.
Preclinical: Hyperinsulinemic-Euglycemic Clamp (HIEC) in Rats
-
Animal Model: Adult female Sprague-Dawley rats were utilized.
-
Surgical Preparation: Catheters were surgically implanted for infusion and blood sampling.
-
Fasting: Rats were fasted overnight before the clamp procedure.
-
Drug Administration: Separate groups of rats were treated with vehicle, this compound (1.0 and 10 mg/kg), or olanzapine (1.5 and 15 mg/kg).
-
Clamp Procedure: A continuous infusion of insulin was initiated to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose was started and adjusted to maintain euglycemia (a normal blood glucose level, e.g., 6.0±0.4 mmol/L).
-
Measurement: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome measure. A lower GIR indicates greater insulin resistance.
-
Data Analysis: The GIR was recorded over time, and the average GIR during the steady-state period was used for comparison between groups.
Clinical: Randomized Controlled Trial in Healthy Volunteers
-
Study Population: Healthy volunteers with a BMI between 19 and 25 kg/m ².
-
Design: A 28-day, double-blind, randomized, placebo-controlled trial.
-
Intervention: Participants were randomized to receive olanzapine, this compound, or a placebo.
-
Metabolic Assessments: A comprehensive battery of tests was performed at baseline and at the end of the treatment period.
-
Body Weight and Adiposity: Measured using standard scales and dual-energy X-ray absorptiometry (DXA).
-
Energy Expenditure: Assessed by indirect calorimetry.
-
Food Intake: Measured using a standardized laboratory lunch meal.
-
Glucose and Lipid Metabolism: Oral glucose tolerance tests (OGTT) were performed, and plasma levels of lipids, glucose, and insulin were measured.
-
-
Data Analysis: Changes from baseline in metabolic parameters were compared between the three treatment groups.
Mechanistic Pathways and Experimental Workflows
To visualize the processes involved in these comparative studies, the following diagrams illustrate a generalized experimental workflow and a simplified view of potential signaling pathways implicated in the metabolic side effects of SGAs.
Conclusion
The available in vivo evidence presents a nuanced comparison between this compound and olanzapine. Preclinical studies in rodents suggest that this compound possesses a metabolic liability comparable to, and in some cases greater than, olanzapine, particularly concerning acute effects on glucose tolerance and insulin resistance.
Conversely, clinical data from studies in both healthy volunteers and patients with psychosis indicate a more favorable metabolic profile for this compound. In human subjects, olanzapine is consistently associated with significant weight gain, increased caloric intake, and adverse effects on glucose and lipid parameters. This compound, in contrast, demonstrates significantly less impact on weight and BMI and appears to have a neutral or even beneficial effect on some lipid markers.
This discrepancy between preclinical and clinical findings underscores the complexity of translating animal model data to human metabolic outcomes. While acute rodent models are valuable for identifying potential liabilities, longer-term clinical studies provide a more definitive assessment of a drug's metabolic risk profile in the target population. For researchers and drug development professionals, these findings highlight the importance of comprehensive metabolic screening in both preclinical and clinical phases. The data suggests that while vigilance is warranted, this compound may offer a safer alternative to olanzapine for patients at high risk for metabolic complications.
Iloperidone in Schizophrenia: A Comparative Meta-Analysis of Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Iloperidone, an atypical antipsychotic for the treatment of schizophrenia. It objectively compares its efficacy and safety profile with other relevant antipsychotic agents, supported by data from pivotal clinical trials and pooled analyses.
Abstract
This compound is a second-generation antipsychotic agent approved for the acute treatment of schizophrenia in adults.[1][2] Its efficacy is thought to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[3][4] Clinical trials have demonstrated its effectiveness in reducing the symptoms of schizophrenia. This review synthesizes findings from multiple studies to compare this compound with both placebo and other antipsychotics, focusing on key efficacy and safety parameters. While effective, its use requires slow dose titration to mitigate the risk of orthostatic hypotension.[1]
Comparative Efficacy Analysis
The efficacy of this compound in treating schizophrenia has been evaluated in numerous clinical trials, primarily using the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale as endpoints.
This compound vs. Placebo
Multiple double-blind, placebo-controlled trials have established the efficacy of this compound in managing acute schizophrenic episodes. In a 4-week Phase III trial, this compound (24 mg/day) was associated with a significantly greater reduction in PANSS total scores compared to placebo. A pooled analysis of four short-term acute schizophrenia trials also showed that this compound (10–16 mg/day and 20–24 mg/day) led to significant improvements on the BPRS, PANSS total, PANSS positive, and PANSS negative scores compared with placebo.
This compound vs. Active Comparators
This compound has been compared to several other atypical and typical antipsychotics, demonstrating a comparable efficacy profile.
-
Haloperidol: In long-term maintenance studies, this compound was found to be non-inferior to haloperidol in preventing relapse. A pooled analysis of three prospective multicenter studies showed that this compound was equivalent to haloperidol in time to relapse.
-
Risperidone: Post-hoc analyses of some studies have suggested that this compound has comparable efficacy to risperidone. However, one study noted that risperidone might have a faster onset of action, potentially due to a more rapid dose titration schedule.
-
Ziprasidone: In a 4-week study, both this compound (24 mg/day) and ziprasidone (160 mg/day) were significantly more effective than placebo in reducing PANSS total scores, with no significant difference between the two active treatments.
The following tables summarize the quantitative data on the efficacy of this compound in comparison to placebo and other antipsychotics.
Table 1: Change in PANSS Total Score from Baseline in Acute Schizophrenia Trials
| Treatment Group | Dose Range | Mean Change from Baseline | p-value vs. Placebo | Reference |
| This compound | 12 mg/day | -9.9 | 0.047 | |
| This compound | 24 mg/day | -12.0 | 0.006 | |
| Placebo | - | -4.6 to -7.1 | - | |
| Haloperidol | 15 mg/day | -13.9 | <0.001 | |
| Ziprasidone | 160 mg/day | -12.3 | 0.012 |
Table 2: Change in BPRS Score from Baseline in Acute Schizophrenia Trials
| Treatment Group | Dose Range | Mean Change from Baseline | p-value vs. Placebo | Reference |
| This compound | 4-8 mg/day | Significant Improvement | 0.012 | |
| This compound | 10-16 mg/day | Significant Improvement | 0.001 | |
| This compound | 20-24 mg/day | -8.6 | 0.01 | |
| Placebo | - | -5.0 | - | |
| Risperidone | 4-8 mg/day | Significant Improvement | <0.001 | |
| Risperidone | 6-8 mg/day | -11.5 | <0.001 |
Safety and Tolerability Profile
The safety and tolerability of this compound are critical considerations in its clinical use. The most common adverse events include dizziness, dry mouth, and somnolence.
Table 3: Incidence of Common Adverse Events (%)
| Adverse Event | This compound (4-16 mg/d) | Haloperidol (5-20 mg/d) | Reference |
| Insomnia | 18.1 | 16.9 | |
| Anxiety | 10.8 | - | |
| Schizophrenia Aggravated | 8.9 | - | |
| Akathisia | - | 14.4 | |
| Tremor | - | 12.7 | |
| Muscle Rigidity | - | 12.7 |
Extrapyramidal Symptoms (EPS)
A significant advantage of this compound is its low propensity to cause extrapyramidal symptoms. In comparative studies, the Extrapyramidal Symptoms Rating Scale scores improved with this compound, while they worsened with haloperidol.
Weight Gain and Metabolic Effects
This compound is associated with weight gain, which is comparable to that of risperidone. However, long-term studies have indicated that metabolic changes are generally minimal.
QTc Prolongation
This compound carries a warning for its potential to prolong the QTc interval. The mean change in Fridericia's QT interval correction (QTcF) was found to be 10.3 msec with this compound and 9.4 msec with haloperidol in a long-term study. Another study reported a mean increase of 7.2 msec with this compound, similar to the 6.1 msec increase observed with ziprasidone.
Experimental Protocols
The clinical trials of this compound generally followed a randomized, double-blind, placebo- and active-controlled design.
Key Inclusion and Exclusion Criteria
-
Inclusion Criteria: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia, a minimum baseline PANSS total score (e.g., >60 or >70), and who provided informed consent.
-
Exclusion Criteria: History of treatment-resistant schizophrenia, substance dependence, significant medical conditions, and pregnancy or lactation.
Study Design and Endpoints
-
Design: Most pivotal trials were 4- to 6-week, multicenter, randomized, double-blind, parallel-group studies. Some studies included a longer-term maintenance phase of up to 46 weeks.
-
Primary Efficacy Endpoints: The primary outcome measure was typically the change from baseline in the PANSS total score or the BPRS total score.
-
Key Secondary Efficacy Endpoints: These often included the change from baseline in the CGI-S score and various PANSS subscale scores.
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
Visualizations
This compound Signaling Pathway
Caption: this compound's primary mechanism of action.
Clinical Trial Workflow
Caption: A typical workflow for a pivotal this compound clinical trial.
PRISMA Flow Diagram for Meta-Analysis
Caption: PRISMA flow diagram for study selection in a meta-analysis.
References
- 1. An update on the efficacy and safety of this compound as a schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New atypical antipsychotics for schizophrenia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Iloperidone and Clozapine on Synaptic Plasticity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of the atypical antipsychotics Iloperidone and Clozapine on key mechanisms of synaptic plasticity. The following sections present quantitative data from peer-reviewed studies, detailed experimental protocols for the cited experiments, and visualizations of relevant signaling pathways and workflows to facilitate a clear understanding of their differential impacts on neuronal function.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative findings from in vitro studies on the effects of this compound and Clozapine on synaptic transmission and plasticity.
Table 1: Effects on Excitatory Synaptic Transmission and Long-Term Potentiation (LTP) in Rat Prefrontal Cortex Slices
| Parameter | This compound | Clozapine | Control | Finding | Source |
| Excitatory Postsynaptic Component | No significant effect | No significant effect | Baseline | Neither drug depressed excitatory synaptic transmission. | [1] |
| Long-Term Potentiation (LTP) | No significant effect | Significantly facilitated | Baseline | Clozapine enhanced LTP, while this compound had no effect. | [1] |
| NMDA Receptor-Mediated EPSCs | Not Assessed | Increased | Baseline | Clozapine increased NMDA receptor-mediated currents. | [1] |
Table 2: Effects on Dendritic Spine and Postsynaptic Protein Density in Cultured Rat Neurons
| Parameter | This compound | Clozapine (1 µM) | Control | Finding | Source |
| Dendritic Spine Density | Data not available | Increased by 59% | Baseline | Clozapine significantly increased the density of dendritic spines. | [2] |
| Spinophilin Protein Levels | Data not available | Increased by 70% | Baseline | Clozapine increased levels of the spine-enriched protein spinophilin. | [2] |
| Shank1a Puncta Density | Data not available | Increased by 26% | Baseline | Clozapine increased the density of the postsynaptic protein Shank1a. | |
| PSD-95 Protein Levels | Data not available | Increased | Baseline | Clozapine (at 1 µM) increased levels of the postsynaptic density protein 95. |
Table 3: Modulation of Intracellular Signaling Pathways
| Pathway Component | This compound | Clozapine | Finding | Source |
| Phosphorylated Akt (pAkt) | Data not available | Increased | Clozapine activates the Akt signaling pathway. | |
| Phosphorylated GSK-3β (pGSK-3β) | Data not available | Increased | Clozapine leads to the inhibitory phosphorylation of GSK-3β, a downstream target of Akt. | |
| ERK1/2 Phosphorylation | Data not available | Biphasic (initial decrease, then sustained increase) | Clozapine shows a complex, time-dependent regulation of the ERK signaling pathway, which is mediated by the EGF receptor. |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
In Vitro Electrophysiology in Prefrontal Cortex Slices
As described in the study by Ninan and colleagues (2003), the following protocol was used to assess the effects of this compound and Clozapine on synaptic transmission and plasticity.
-
Tissue Preparation: Coronal slices (400 µm thick) of the prefrontal cortex were prepared from male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2 at 34°C.
-
Extracellular Field Potential Recordings: A stimulating electrode was placed in layer II/III and a recording electrode in layer V of the prelimbic cortex. Field excitatory postsynaptic potentials (fEPSPs) were recorded.
-
Long-Term Potentiation (LTP) Induction: A baseline of synaptic transmission was recorded for at least 20 minutes. LTP was then induced by a theta-burst stimulation protocol. Post-tetanic responses were recorded for at least 60 minutes.
-
Whole-Cell Voltage-Clamp Recordings: To investigate NMDA receptor-mediated currents, whole-cell recordings were performed on layer V pyramidal neurons. Excitatory postsynaptic currents (EPSCs) were evoked by stimulation of layer II/III. NMDA receptor-mediated currents were isolated pharmacologically.
-
Drug Application: this compound and Clozapine were bath-applied at micromolar concentrations.
Dendritic Spine Analysis in Dissociated Hippocampal Neurons
The following methodology was employed to study the effects of Clozapine on dendritic spine morphology.
-
Cell Culture: Dissociated hippocampal or cortical neurons were prepared from Sprague-Dawley rat embryos and cultured for a specified duration (e.g., 28 days).
-
Drug Treatment: Neurons were treated with Clozapine (e.g., 1.0 µM) or vehicle for a specified period.
-
Immunocytochemistry: Neurons were fixed and stained for specific proteins. For spine analysis, cells were often transfected with fluorescent proteins (e.g., GFP) to visualize neuronal morphology. To quantify postsynaptic densities, antibodies against proteins like PSD-95 or Shank were used.
-
Image Acquisition and Analysis: Images of dendrites were captured using a confocal microscope. The density of dendritic spines (number of spines per unit length of dendrite) and the density of postsynaptic protein puncta were quantified using image analysis software.
Western Blot Analysis of Signaling Proteins
To determine the effects of Clozapine on intracellular signaling pathways, the following protocol was utilized.
-
Cell Culture and Lysis: Cultured neurons or brain tissue samples were treated with the drug of interest. After treatment, cells or tissues were lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway discussed in this guide.
Summary and Conclusion
The available in vitro evidence presents a distinct profile for this compound and Clozapine in their modulation of synaptic plasticity. Clozapine demonstrates a robust pro-plasticity effect, significantly facilitating LTP in the prefrontal cortex. This functional enhancement is supported by its ability to increase NMDA receptor-mediated currents, a critical component for the induction of many forms of LTP. Furthermore, studies on cultured neurons reveal that Clozapine promotes structural plasticity by increasing the density of dendritic spines and key postsynaptic proteins. Mechanistically, these effects are linked to the activation of intracellular signaling cascades, including the Akt/GSK-3β and ERK pathways, which are known regulators of synaptogenesis and neuronal survival.
In direct comparison, this compound did not facilitate LTP or depress basal excitatory synaptic transmission in the prefrontal cortex in vitro. This suggests a more neutral or possibly distinct mechanism of action on synaptic plasticity compared to Clozapine under the experimental conditions tested. It is important to note the relative scarcity of in vitro studies investigating the molecular effects of this compound on synaptic plasticity. While its receptor binding profile is well-characterized, further research is required to elucidate its direct impact on dendritic spine morphology, AMPA receptor trafficking, and key signaling pathways like Akt and ERK in a controlled in vitro setting.
References
- 1. Effects of clozapine, haloperidol and this compound on neurotransmission and synaptic plasticity in prefrontal cortex and their accumulation in brain tissue: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antipsychotics haloperidol, clozapine, and aripiprazole on the dendritic spine - PubMed [pubmed.ncbi.nlm.nih.gov]
Iloperidone's Long-Term Efficacy in Schizophrenia Relapse Prevention: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of iloperidone in preventing relapse in patients with schizophrenia, benchmarked against other commonly used atypical antipsychotics. The data presented is derived from pivotal clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies to facilitate informed evaluation by researchers and drug development professionals.
Comparative Efficacy in Relapse Prevention
The primary evidence for this compound's long-term efficacy comes from the REPRIEVE (A Randomized Trial of this compound for Prevention of Relapse in Schizophrenia) study.[1][2][3] This study demonstrated a significantly lower relapse rate for patients continuing this compound treatment compared to those who were switched to placebo. To provide a broader context, the following tables summarize the key efficacy data from the REPRIEVE study alongside data from long-term, placebo-controlled relapse prevention trials of other widely prescribed atypical antipsychotics: risperidone, olanzapine, aripiprazole, and ziprasidone.
Table 1: Relapse Rates in Long-Term Placebo-Controlled Trials of Atypical Antipsychotics
| Medication | Study Duration | Relapse Rate (Drug) | Relapse Rate (Placebo) | Key Finding |
| This compound | 26 weeks | 20.4% | 63.4% | This compound significantly delayed time to relapse compared to placebo.[1][2] |
| Risperidone | 12 months | 5% (LAI) | 33% (oral) | Long-acting injectable risperidone showed a lower relapse rate than oral risperidone. |
| Olanzapine | 52 weeks | 5.5% (6-month est.) | 55.2% (6-month est.) | Olanzapine demonstrated a significantly longer time to relapse than placebo. |
| Aripiprazole | 26 weeks | 34% | 57% | Aripiprazole significantly delayed time to relapse compared to placebo. |
| Ziprasidone | 52 weeks | 35-43% | 77% | Ziprasidone at various doses was significantly more effective than placebo in preventing relapse. |
Table 2: Time to Relapse in Long-Term Placebo-Controlled Trials
| Medication | Mean Time to Relapse (Drug) | Mean Time to Relapse (Placebo) | Hazard Ratio (Drug vs. Placebo) |
| This compound | 139 days | 71 days | 4.7 |
| Risperidone | Not explicitly stated in days for oral vs. placebo | Not explicitly stated in days for oral vs. placebo | Not explicitly stated |
| Olanzapine | Significantly longer than placebo | Not explicitly stated in days | Not explicitly stated |
| Aripiprazole | Significantly longer than placebo | Not explicitly stated in days | 0.59 |
| Ziprasidone | Not explicitly stated in days | Not explicitly stated in days | Not explicitly stated |
Table 3: Discontinuation Rates in Long-Term Trials
| Medication | Reason for Discontinuation | Rate (Drug) | Rate (Placebo/Comparator) |
| This compound (REPRIEVE) | Adverse Events | Not specified | Not specified |
| Risperidone | Intolerance | 1.2% | Not applicable |
| Olanzapine | Any reason | 70% | 76% (vs. Risperidone) |
| Aripiprazole | Adverse Events | 7% | 10% |
| Ziprasidone | Adverse Events | Similar to placebo | Similar to drug |
Experimental Protocols of Key Relapse Prevention Studies
A clear understanding of the methodologies employed in these pivotal trials is crucial for a critical appraisal of the evidence. Below are the detailed experimental protocols for the long-term relapse prevention studies of this compound and its comparators.
This compound: The REPRIEVE Study
-
Official Title: A Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group Study to Evaluate Prevention of Relapse in Patients With Schizophrenia Receiving Either Flexible Dose this compound or Placebo in Long-term Use.
-
Study Design: The study consisted of three phases: a 1-week open-label titration phase with this compound, a 14 to 24-week open-label stabilization phase with flexible-dose this compound (8-24 mg/day), and a 26-week double-blind, placebo-controlled relapse prevention phase.
-
Patient Population: Adult outpatients with a DSM-IV diagnosis of schizophrenia who had a history of at least two relapses in the preceding two years. Patients needed to have a Positive and Negative Syndrome Scale (PANSS) total score of no more than 100 and a Clinical Global Impression - Severity (CGI-S) score of no more than 5 at screening.
-
Randomization: Patients who met stabilization criteria were randomized in a 1:1 ratio to either continue their flexible dose of this compound or receive a placebo.
-
Primary Endpoint: Time to relapse or impending relapse. Relapse was defined by criteria such as hospitalization due to worsening schizophrenia, a ≥30% increase in PANSS total score, a CGI-Improvement (CGI-I) score of ≥6, or clinically significant suicidal, homicidal, or aggressive behavior.
Comparator Antipsychotic Study Protocols
The following provides an overview of the typical design of long-term, placebo-controlled relapse prevention trials for other atypical antipsychotics, which generally follow a similar structure to the REPRIEVE study.
Putative Signaling Pathways of this compound
The therapeutic effects of this compound in schizophrenia are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Additionally, its potent antagonism of the alpha-1 adrenergic receptor is thought to contribute to its low incidence of extrapyramidal symptoms (EPS).
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Atypical antipsychotics, including this compound, are thought to exert their therapeutic effects by modulating the balance between dopaminergic and serotonergic neurotransmission.
Alpha-1 Adrenergic Receptor Antagonism and Reduced EPS Liability
This compound's strong binding affinity for alpha-1 adrenergic receptors is a distinguishing feature. This action is hypothesized to contribute to its favorable side-effect profile, particularly the low rates of movement disorders.
References
Comparative analysis of extrapyramidal symptoms with Iloperidone versus typical antipsychotics
This guide provides an objective comparison of the extrapyramidal symptom (EPS) profiles of Iloperidone, a second-generation (atypical) antipsychotic, and traditional first-generation (typical) antipsychotics. The analysis is supported by quantitative data from clinical studies, detailed experimental methodologies, and an examination of the underlying pharmacological mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the motor side-effect profiles of these agents.
Pharmacological Basis for Differential EPS Profiles
The primary distinction in the extrapyramidal side-effect profiles between this compound and typical antipsychotics stems from their differing receptor binding affinities. Typical antipsychotics, such as Haloperidol and Chlorpromazine, exert their therapeutic effect primarily through potent antagonism of the dopamine D2 receptor.[1][2] High occupancy of D2 receptors in the nigrostriatal pathway is strongly correlated with the emergence of EPS, including parkinsonism, dystonia, and akathisia.[3][4]
This compound, conversely, is a multi-receptor antagonist with a high affinity for serotonin 5-HT2A receptors and a comparatively moderate affinity for dopamine D2 and D3 receptors.[5] The high ratio of 5-HT2A to D2 receptor antagonism is a hallmark of atypical antipsychotics and is proposed to be the mechanism that mitigates the risk of EPS. Serotonin antagonism is thought to indirectly increase dopamine release in the nigrostriatal pathway, counteracting the effects of D2 blockade and thereby reducing the propensity for motor side effects. This compound also demonstrates high affinity for adrenergic α1 receptors, which is associated with side effects like orthostatic hypotension but not EPS.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) for this compound and the typical antipsychotic Haloperidol. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Primary Role in EPS |
| Dopamine D2 | 6.3 | ~1-2 | High affinity antagonism is the primary cause of EPS |
| Dopamine D3 | 7.1 | ~7 | Contributes to antipsychotic effect |
| Serotonin 5-HT2A | 5.6 | ~50-100 | High affinity antagonism mitigates D2-induced EPS |
| Adrenergic α1 | 0.36 | ~10-20 | Associated with orthostatic hypotension, not EPS |
| Histamine H1 | 437 | ~20-50 | Associated with sedation and weight gain |
| Muscarinic M1 | >1000 | >1000 | Low affinity for both; M1 blockade can reduce EPS |
Signaling Pathway Diagram
The diagram below illustrates the differential impact of typical antipsychotics and this compound on the nigrostriatal dopamine pathway, which is critical for motor control.
Clinical Data on Extrapyramidal Symptoms
Clinical trials consistently demonstrate a lower incidence of EPS with this compound compared to typical antipsychotics. Multiple studies have shown that this compound is effective in treating schizophrenia with a favorable safety profile regarding motor symptoms.
Incidence of Treatment-Emergent EPS
The following table presents data on the incidence of various extrapyramidal symptoms from clinical trials comparing this compound with Haloperidol.
| Symptom | This compound (12-24 mg/day) | Haloperidol (15 mg/day) | Placebo | Data Source |
| Overall EPS | 0.6% - 8% | Significantly Higher Propensity | Lower than Active Drugs | Pooled analysis of 3 trials |
| Akathisia | Rare | Higher Incidence | Low Incidence | Clinical Trial Data |
| Dystonia | Low Incidence | Higher Incidence | Low Incidence | Clinical Trial Data |
| Parkinsonism | Low Incidence | Higher Incidence | Low Incidence | Clinical Trial Data |
| Use of Antiparkinsonian Medication | Significantly Lower | Significantly Higher | N/A | Meta-analysis Data |
In long-term extension trials, this compound maintained its favorable safety profile, showing no worsening of symptoms on EPS rating scales compared to baseline. In contrast, typical antipsychotics like haloperidol are associated with a cumulative risk of tardive dyskinesia, a potentially irreversible movement disorder, with long-term use.
Experimental Protocols for EPS Assessment
The quantitative data presented are derived from rigorously designed clinical trials. Understanding the methodology is crucial for interpreting the results.
Study Design
Most pivotal trials were multi-center, randomized, double-blind, placebo- and active-controlled studies, typically lasting 4 to 6 weeks for acute efficacy and longer for relapse prevention. Patients were randomized to receive this compound, a typical antipsychotic (e.g., Haloperidol), or a placebo.
Patient Population
Participants were typically adults diagnosed with schizophrenia or schizoaffective disorder according to DSM criteria. Key inclusion criteria often involved a minimum score on psychiatric rating scales like the Positive and Negative Syndrome Scale (PANSS) (e.g., total score ≥60) or the Brief Psychiatric Rating Scale (BPRS) to ensure a moderate to severe level of illness. Patients with a history of neuroleptic malignant syndrome or significant pre-existing movement disorders were often excluded.
Dosing and Administration
-
This compound: Treatment was initiated at a low dose and titrated upwards over several days to the target therapeutic range (e.g., 12–24 mg/day) to manage side effects like orthostatic hypotension.
-
Typical Antipsychotics: Active comparators like Haloperidol were often administered at a fixed dose considered clinically effective (e.g., 15 mg/day).
Assessment of Extrapyramidal Symptoms
EPS were systematically evaluated at baseline and at regular intervals throughout the trials using standardized, validated rating scales. The primary instruments include:
-
Simpson-Angus Scale (SAS): Used to assess drug-induced parkinsonism, including rigidity, tremor, and bradykinesia.
-
Barnes Akathisia Rating Scale (BARS): The most common scale used in clinical trials to measure the severity of akathisia, assessing both objective and subjective components.
-
Abnormal Involuntary Movement Scale (AIMS): The standard instrument for assessing the severity of tardive dyskinesia across different body regions. It is also used at baseline to screen for pre-existing movement disorders.
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia.
The use of concomitant medication to treat EPS (e.g., anticholinergic agents like benztropine) was also recorded as an indirect measure of the EPS burden.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing EPS in a comparative antipsychotic clinical trial.
Conclusion
References
- 1. New atypical antipsychotics for schizophrenia: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The relationship between negative symptoms of schizophrenia and extrapyramidal side effects with haloperidol and olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Assessing the Non-Inferiority of Iloperidone to Other Second-Generation Antipsychotics: A Comparative Guide
Iloperidone, a second-generation (atypical) antipsychotic, has been evaluated in numerous clinical trials to establish its efficacy and safety profile in the treatment of schizophrenia. This guide provides a detailed comparison of this compound with other second-generation antipsychotics (SGAs), focusing on its non-inferiority based on available clinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its therapeutic potential.
Efficacy Assessment: Symptom Reduction
The efficacy of this compound has been primarily measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Brief Psychiatric Rating Scale (BPRS) score. Clinical trials have compared this compound to placebo and other antipsychotics, including risperidone, ziprasidone, and haloperidol.
In multiple studies, this compound has demonstrated statistically significant improvements in schizophrenia symptoms compared to placebo.[1][2][3] Post-hoc analyses have suggested that this compound is as effective as haloperidol and risperidone in reducing symptoms of schizophrenia.[1] One study directly comparing this compound and ziprasidone, although not designed as a head-to-head non-inferiority trial, showed similar significant improvements in PANSS total scores for both drugs compared to placebo.[1] Specifically, the reduction in PANSS-T scores was -12.0 for this compound and -12.3 for ziprasidone.
Long-term studies have also established this compound's non-inferiority to haloperidol in preventing relapse in stabilized patients with schizophrenia.
Table 1: Comparison of Efficacy Outcomes for this compound and Other Antipsychotics
| Study / Comparison | Drug(s) | Primary Outcome Measure | Mean Change from Baseline (vs. Placebo) | p-value (vs. Placebo) |
| Short-Term Efficacy (Acute Schizophrenia) | ||||
| Potkin et al. (Study 1) | This compound 12 mg/day | PANSS-T Score | -9.9 (-5.3) | <0.047 |
| Haloperidol 15 mg/day | PANSS-T Score | -13.9 (-9.3) | <0.001 | |
| Potkin et al. (Study 3) | This compound 20-24 mg/day | BPRS Score | Significant Improvement | <0.010 |
| Risperidone 6-8 mg/day | BPRS Score | Significant Improvement | <0.001 | |
| Cutler et al. | This compound | PANSS-T Score | -12.0 (-4.9) | 0.006 |
| Ziprasidone | PANSS-T Score | -12.3 (-5.2) | 0.012 | |
| Long-Term Efficacy (Relapse Prevention) | ||||
| Kane et al. | This compound | Time to Relapse | Non-inferior to Haloperidol | N/A |
| Haloperidol | Time to Relapse | N/A | N/A | |
| Weiden et al. (REPRIEVE Study) | This compound | Mean Time to Relapse | 139 days | <0.0001 |
| Placebo | Mean Time to Relapse | 71 days | N/A |
Note: Data is compiled from multiple sources and represents key findings from pivotal trials. Specific baseline scores and patient populations may vary between studies.
Safety and Tolerability Profile
This compound generally exhibits a favorable safety profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common side effects of many antipsychotics.
Common adverse events associated with this compound include dizziness, dry mouth, somnolence, and orthostatic hypotension. These are often managed by slow dose titration. Weight gain associated with this compound is comparable to that of risperidone. One notable concern with this compound is its potential to cause QTc interval prolongation, which is highlighted in its product labeling.
Table 2: Comparative Adverse Event Profiles of Second-Generation Antipsychotics
| Adverse Event | This compound | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Ziprasidone |
| Weight Gain | ++ | ++ | +++ | ++ | + | + |
| Metabolic Syndrome | + | + | +++ | ++ | + | 0/+ |
| Hyperprolactinemia | + | +++ | + | 0 | 0 | + |
| Sedation | + | + | ++ | ++ | + | + |
| Acute Parkinsonism | + | ++ | + | 0 | + | + |
| Akathisia | + | ++ | + | + | ++ | + |
| QTc Prolongation | ++ | ++ | + | + | 0 | ++ |
Source: Adapted from Solmi M, et al. Ther Clin Risk Manag. 2017;13:757-777. Key: +++ High, ++ Moderate, + Low, 0/+ Very Low, 0 Neutral
Experimental Protocols
The non-inferiority of this compound has been assessed through various randomized, double-blind, placebo- and active-controlled clinical trials. Below is a generalized methodology for a typical short-term efficacy trial and a long-term relapse prevention study.
Short-Term (Acute) Efficacy Trial Protocol:
-
Patient Population: Adult patients (typically 18-65 years) with a DSM-IV or DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychotic symptoms.
-
Study Design: A multi-center, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Treatment Arms:
-
This compound (fixed or flexible dose, e.g., 12-24 mg/day)
-
Active Comparator (e.g., Risperidone, Haloperidol, Ziprasidone)
-
Placebo
-
-
Duration: Typically 4 to 6 weeks.
-
Titration: this compound is usually titrated slowly over the first week to minimize the risk of orthostatic hypotension.
-
Primary Efficacy Endpoint: Change from baseline to endpoint in the PANSS total score or BPRS total score.
-
Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I) scores.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs (with a focus on QTc interval), and laboratory parameters (including prolactin levels).
Long-Term Relapse Prevention Trial Protocol (e.g., REPRIEVE Study):
-
Patient Population: Adult patients with schizophrenia who have been stabilized on this compound during an open-label stabilization phase.
-
Study Design: A randomized, double-blind, placebo-controlled, withdrawal study.
-
Phases:
-
Stabilization Phase (Open-Label): Patients are treated with a flexible dose of this compound (e.g., 8-24 mg/day) for a period of up to 24 weeks to achieve symptom stability.
-
Double-Blind Phase: Patients who meet stabilization criteria are randomized to either continue their this compound dose or switch to placebo.
-
-
Duration: The double-blind phase can last for up to 52 weeks or until a relapse event occurs.
-
Primary Efficacy Endpoint: Time to relapse. Relapse is typically defined by a combination of factors, such as a significant increase in PANSS score, hospitalization due to worsening psychosis, or a substantial worsening on the CGI-S scale.
-
Safety Assessments: Long-term monitoring of adverse events and the same safety parameters as in short-term trials.
Visualizations
Signaling Pathways
This compound's therapeutic effect is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. It also has a high affinity for α1-adrenergic receptors, which may contribute to orthostatic hypotension, and moderate affinity for several other receptors.
Caption: this compound's primary mechanism of action.
Experimental Workflow for a Non-Inferiority Trial
The following diagram illustrates a typical workflow for a clinical trial designed to assess the non-inferiority of this compound.
Caption: Workflow of a typical non-inferiority clinical trial.
Logical Framework for a Non-Inferiority Assessment
This diagram outlines the logical steps involved in determining if this compound is non-inferior to an active comparator.
Caption: Logical framework for non-inferiority analysis.
References
A study comparing oral versus long-acting injectable Iloperidone pharmacokinetics
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of oral and long-acting injectable formulations of the atypical antipsychotic, Iloperidone.
This guide provides a comprehensive comparison of the pharmacokinetic properties of oral and long-acting injectable (LAI) formulations of this compound. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the distinct absorption, distribution, metabolism, and elimination profiles of these two delivery systems. While direct head-to-head comparative studies in humans are not yet publicly available, this guide synthesizes the existing data to offer a valuable overview.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for both oral and long-acting injectable this compound based on available data. It is important to note that the data for the LAI formulation is derived from a preclinical study in rats and may not be directly comparable to human data for the oral formulation.
Table 1: Pharmacokinetic Parameters of Oral this compound in Humans
| Parameter | Value | Citation |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [1] |
| Elimination Half-Life (t½) | Extensive Metabolizers (EM): 18 hoursPoor Metabolizers (PM): 33 hours | [1] |
| Bioavailability | 96% (relative to oral solution) | [1] |
| Protein Binding | ~95% | [1] |
Table 2: Pharmacokinetic Parameters of a Long-Acting Injectable this compound Formulation in Rats
| Parameter | Value | Citation |
| Time to Peak Plasma Concentration (Tmax) | 3 days | [2] |
| Maximum Plasma Concentration (Cmax) | 871.8 ng/mL | |
| Elimination Half-Life (t½) | 24 days | |
| Mean Residence Time (MRT) | 28.9 days |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited studies for both oral and long-acting injectable this compound.
Oral this compound Pharmacokinetic Study Protocol (Human)
A clinical trial (NCT01348100) designed to evaluate the pharmacokinetics of this compound included an oral administration phase. While the full results are not publicly available, the protocol outlines the following procedures:
-
Study Design: The study was a 3-part, open-label trial to assess the safety, tolerability, and pharmacokinetics of two depot formulations, which included an initial oral titration phase.
-
Participants: The study enrolled adult patients diagnosed with schizophrenia.
-
Dosing: Participants were administered oral this compound.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-administration. The sampling schedule for the depot formulation phase, which would be preceded by oral dosing, included samples at 3, 6, and 12 hours on Day 1; at 0 and 12 hours on Day 2; and on Days 3, 4, 6, 8, 10, 14, 18, 22, and 26.
-
Analysis: Plasma concentrations of this compound were to be measured over time. Pharmacokinetic parameters such as Area Under the Curve (AUC) and average concentration (Cav) were to be calculated using non-compartmental methods. The AUC was to be calculated using the linear trapezoidal method.
Long-Acting Injectable this compound Pharmacokinetic Study Protocol (Rat Model)
A preclinical study investigated the in vivo pharmacokinetics of a novel in-situ depot injection of this compound in rats.
-
Study Design: An in vivo pharmacokinetic study in male albino Wistar rats.
-
Formulation: A novel in-situ depot injection formulation of this compound was developed for once-a-month administration.
-
Administration: The depot injection was administered to the rats.
-
Blood Sampling: Plasma levels of this compound were measured at various time points over a period of 30 days.
-
Analysis: The plasma concentration-time profile was used to determine key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Iloperidone in Research Settings
Ensuring the proper disposal of pharmaceutical compounds like iloperidone is a critical component of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established disposal protocols minimizes health risks and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.
I. Hazard Assessment and Waste Classification
Before disposal, the first crucial step is to determine the appropriate waste stream for this compound. This involves a thorough hazard assessment based on available data and regulatory guidelines.
B. Determine Regulatory Status: The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] It is essential to determine if this compound is classified as a hazardous waste. This can be based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste.[2][3] Your institution's Environmental Health and Safety (EHS) department can provide guidance on this classification.
II. Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, all personnel must wear standard laboratory PPE to prevent exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
III. Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.
A. Segregation of Waste:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your EHS department.[4] Incompatible materials can react dangerously.
-
Dedicated Containers: Use separate, clearly labeled, and compatible waste containers for this compound.
B. Disposal of Solid this compound Waste:
-
Collection: Place solid this compound, such as unused or expired tablets, into a designated hazardous waste container. These containers are typically black and labeled "Hazardous Waste Pharmaceuticals."
-
Labeling: Ensure the container is accurately labeled with the contents ("this compound Waste"), the date of accumulation, and the appropriate hazard warnings.
-
Storage: Store the waste container in a secure, designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
C. Disposal of Liquid this compound Waste and Contaminated Materials:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Contaminated Labware: Dispose of items such as gloves, bench paper, and pipette tips that are contaminated with this compound in the designated solid hazardous waste container.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as hazardous waste. After rinsing, deface the label to protect proprietary information and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.
D. Final Disposal:
-
EHS Coordination: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: The final disposal method for most pharmaceutical waste is incineration at a permitted facility. This high-temperature destruction process is the most effective way to ensure the complete breakdown of the active pharmaceutical ingredient.
Under no circumstances should this compound or its containers be disposed of in the standard trash or poured down the drain. The flushing of hazardous pharmaceutical waste is prohibited.
Experimental Protocols Referenced
While specific experimental protocols for this compound disposal are not published, the procedures outlined above are based on established best practices for the management of laboratory and pharmaceutical waste as mandated by regulatory bodies like the EPA. The core principle is the prevention of environmental release and the protection of personnel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Iloperidone
For Immediate Use By Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Iloperidone, a potent antipsychotic agent. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring compliant waste management.
Occupational Exposure and Safety Summary
This compound is a pharmacologically active compound that requires careful handling to prevent occupational exposure. While a specific Occupational Exposure Limit (OEL) has not been established, a risk assessment based on its toxicological profile and therapeutic potency places it in an Occupational Exposure Band (OEB) 3 . This designation necessitates the use of engineering controls and stringent personal protective equipment protocols.
Recommended Personal Protective Equipment (PPE) and Hazard Information
| PPE Category | Item | Specifications and Recommendations | Hazard Statement(s) |
| Respiratory Protection | NIOSH-approved respirator | Required for handling powders outside of a containment system. A powered air-purifying respirator (PAPR) is recommended for high-energy operations that may generate dust. | H301: Toxic if swallowed.[1] May cause respiratory irritation. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. Change the outer glove immediately if contaminated. | H315: Causes skin irritation. |
| Eye Protection | Safety Goggles | Wear tightly fitting chemical splash goggles.[2] | H319: Causes serious eye irritation. |
| Body Protection | Disposable Lab Coat or Gown | A dedicated disposable lab coat or gown should be worn over personal clothing. Ensure cuffs are tucked into the inner gloves. | Prevents skin contact with the compound. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure to this compound. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
The following protocols provide detailed methodologies for common laboratory procedures involving this compound. These should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Protocol 1: Weighing this compound Powder
-
Preparation:
-
Ensure the designated weighing area, typically a ventilated balance enclosure or chemical fume hood, is clean and free of clutter.
-
Place a plastic-backed absorbent liner on the work surface.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boats, and a pre-labeled, sealable container for the weighed this compound.
-
-
Weighing Procedure:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Minimize dust generation by handling the powder gently.
-
Once the target weight is achieved, securely close the container with the weighed this compound.
-
Decontaminate the spatula and any other utensils used by wiping with a suitable solvent (e.g., 70% ethanol) and disposing of the wipe in the designated hazardous waste container.
-
-
Post-Weighing:
-
Clean the balance and surrounding surfaces with a damp wipe to remove any residual powder.
-
Dispose of the absorbent liner and any contaminated disposables in the designated hazardous waste container.
-
Protocol 2: Dissolving this compound for In Vitro Studies
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Have the pre-weighed, sealed container of this compound, the appropriate solvent (e.g., DMSO, ethanol), and the final sterile culture vessel ready.
-
Use sterile techniques if preparing solutions for cell-based assays.
-
-
Dissolution Procedure:
-
Slowly add the solvent to the container with the this compound powder.
-
Securely cap the container and mix gently by vortexing or inverting until the solid is completely dissolved. Sonication may be used if necessary to aid dissolution.
-
If required, further dilute the stock solution to the final working concentration using the appropriate sterile medium.
-
-
Post-Dissolution:
-
Decontaminate all non-disposable equipment that came into contact with this compound.
-
Dispose of all contaminated disposable items, including pipette tips and empty containers, in the designated hazardous waste stream.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing papers, pipette tips, and absorbent liners, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused this compound solutions and solvent rinses used for decontamination should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not dispose of liquid this compound waste down the drain.[3]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Final Disposal
All waste streams containing this compound must be disposed of through a licensed hazardous waste management company. Follow all institutional, local, and national regulations for the disposal of pharmaceutical and cytotoxic waste. Incineration is the preferred method for the final disposal of potent pharmaceutical compounds.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
